Totrombopag Choline
Description
Properties
CAS No. |
851606-62-7 |
|---|---|
Molecular Formula |
C30H35N9O3 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C25H22N8O2.C5H14NO/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24;1-6(2,3)4-5-7/h4-13,30,34H,1-3H3,(H,28,29,31,32);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
ISTMVSJDMQFEKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C.C[N+](C)(C)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag choline |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Totrombopag Choline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Totrombopag Choline (also known as SB-559448) is a small-molecule, orally bioavailable thrombopoietin receptor (TPO-R) agonist designed for the treatment of thrombocytopenia.[1][2][3] This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and pharmacological effects. The document summarizes available data, outlines relevant experimental protocols, and provides visual representations of key pathways to support further research and development in the field of thrombopoiesis.
Introduction to this compound and Thrombopoietin Receptor Agonism
Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding and is a common complication of various diseases and treatments, including chemotherapy.[2][3] The primary regulator of platelet production (thrombopoiesis) is the cytokine thrombopoietin (TPO), which binds to and activates the TPO receptor (c-Mpl) on megakaryocytes and their progenitors.
This compound is a non-peptide TPO-R agonist that mimics the biological activity of endogenous TPO. By binding to and activating the TPO receptor, it stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. This mechanism offers a targeted therapeutic approach for managing thrombocytopenia.
Core Mechanism of Action
Binding to the Thrombopoietin Receptor (c-Mpl)
This compound acts as an agonist at the human TPO receptor (c-Mpl), a member of the cytokine receptor superfamily. Unlike endogenous TPO, which binds to the extracellular domain of the receptor, small-molecule agonists like this compound are thought to bind to the transmembrane domain of the c-Mpl receptor. This interaction induces a conformational change in the receptor, leading to its dimerization and subsequent activation of intracellular signaling pathways.
| Compound | Receptor | Method | Binding Affinity (Kd) | Reference |
| Romiplostim | Human TPO-R | Bio-Layer Interferometry (BLI) | 0.12-0.13 nM | |
| rhTPO | Human TPO-R | ELISA | ~0.7 nM (Half-maximal binding) |
Downstream Signaling Pathways
Activation of the TPO receptor by this compound initiates a cascade of intracellular signaling events that are crucial for megakaryopoiesis. The primary and most well-established pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
2.2.1. JAK-STAT Pathway
Upon receptor dimerization induced by this compound, Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of c-Mpl, becomes activated through trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the TPO receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Docked STAT5 proteins are subsequently phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements in the promoters of target genes. This results in the transcription of genes that promote megakaryocyte proliferation and differentiation.
2.2.2. Other Signaling Pathways
In addition to the JAK-STAT pathway, the activation of the TPO receptor can also trigger other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are known to play roles in cell survival, proliferation, and differentiation, and likely contribute to the overall effect of this compound on megakaryopoiesis. The precise contribution and interplay of these pathways in response to this compound require further investigation.
Pharmacological Effects
The primary pharmacological effect of this compound is the stimulation of thrombopoiesis, resulting in an increased platelet count. This is achieved through:
-
Increased Megakaryocyte Proliferation: By activating pro-proliferative signaling pathways, this compound promotes the expansion of the megakaryocyte progenitor pool.
-
Enhanced Megakaryocyte Differentiation and Maturation: The drug drives the differentiation of early megakaryocyte progenitors into mature, platelet-producing megakaryocytes.
Disclaimer: Specific in vitro and in vivo quantitative data for this compound is limited in publicly accessible literature. The following tables provide data for the related compound Hetrombopag to illustrate the typical pharmacological profile of a non-peptide TPO-R agonist.
Table 1: In Vitro Potency of Hetrombopag
| Cell Line | Assay | Endpoint | EC50 |
| 32D-MPL | Proliferation | Cell Viability | 0.4 nmol/L |
| Human CB-derived CD34+ | Proliferation | Cell Viability | 2.3 nmol/L |
Table 2: Clinical Efficacy of Hetrombopag in Immune Thrombocytopenia (ITP) - Phase III Trial
| Treatment Group | Dose | Response Rate (Platelet count ≥50 × 10⁹/L at 8 weeks) | Odds Ratio (vs. Placebo) |
| Hetrombopag | 2.5 mg/day | 58.9% | 25.97 |
| Hetrombopag | 5 mg/day | 64.3% | 32.81 |
| Placebo | - | 5.9% | - |
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize the mechanism of action of TPO receptor agonists like this compound.
TPO Receptor Binding Assay
A competitive binding assay can be used to determine the binding affinity of this compound to the TPO receptor.
Protocol Outline:
-
Preparation of Cell Membranes: Isolate cell membranes from a cell line overexpressing the human TPO receptor (e.g., HEK293-TPO-R).
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled TPO-R ligand (e.g., ¹²⁵I-TPO) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using a filtration method.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki (an indicator of binding affinity) can be calculated.
In Vitro Megakaryocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of hematopoietic stem and progenitor cells into mature megakaryocytes.
Protocol Outline:
-
Cell Culture: Culture human CD34+ hematopoietic progenitor cells in a suitable medium supplemented with varying concentrations of this compound.
-
Incubation: Incubate the cells for a period of 10-14 days to allow for differentiation.
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific surface markers (e.g., CD41a, CD42b).
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of mature megakaryocytes.
Western Blot for JAK-STAT Pathway Activation
This method is used to detect the phosphorylation and activation of key signaling proteins in the JAK-STAT pathway in response to this compound.
Protocol Outline:
-
Cell Stimulation: Treat a TPO-R expressing cell line (e.g., HEL cells) with this compound for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of JAK2 and STAT5, as well as antibodies for the total proteins as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation.
Conclusion
This compound is a thrombopoietin receptor agonist that effectively stimulates the JAK-STAT signaling pathway, leading to the proliferation and differentiation of megakaryocytes and a subsequent increase in platelet production. While specific quantitative data for this compound remains limited in the public domain, its mechanism of action is consistent with other well-characterized TPO-R agonists. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other novel agents for the treatment of thrombocytopenia. Further research is warranted to fully elucidate the detailed pharmacological profile of this compound.
References
Totrombopag Choline: A Technical Guide to its TpoR Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag choline, also identified by its investigational code SB-559448, is a small-molecule, orally bioavailable thrombopoietin receptor (TpoR) agonist. As a nonpeptide mimetic of thrombopoietin (TPO), it stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, offering a promising therapeutic approach for the treatment of thrombocytopenia. This document provides a comprehensive technical overview of the TpoR agonist activity of this compound, including its mechanism of action, quantitative in vitro activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the thrombopoietin receptor (TpoR), also known as c-Mpl. This interaction initiates a cascade of intracellular signaling events that mimic the physiological actions of endogenous TPO. The primary signaling pathway activated by this compound is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.
Upon binding of this compound to the TpoR, a conformational change in the receptor induces the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TpoR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5) proteins. Recruited STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation into the nucleus. In the nucleus, STAT5 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription to promote megakaryocyte proliferation and differentiation.
In addition to the canonical JAK/STAT pathway, evidence for related TpoR agonists suggests the potential involvement of other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are also known to play roles in cell survival and proliferation.
Signaling Pathway
An In-Depth Technical Guide to the JAK2-STAT5 Signaling Pathway and the Role of Totrombopag Choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway is a critical intracellular cascade involved in the regulation of hematopoiesis, particularly in the proliferation and differentiation of hematopoietic stem cells. Dysregulation of this pathway is implicated in various hematological disorders, including myeloproliferative neoplasms and thrombocytopenia. This technical guide provides a comprehensive overview of the JAK2-STAT5 signaling pathway and the mechanism of action of Totrombopag Choline, a small molecule thrombopoietin receptor (TpoR) agonist designed to modulate this pathway for therapeutic benefit.
The JAK2-STAT5 Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines, such as thrombopoietin (TPO), to their cognate receptors on the cell surface. In the context of megakaryopoiesis, TPO binds to the TpoR (also known as c-Mpl), leading to a conformational change in the receptor and the subsequent activation of receptor-associated JAK2.
Activated JAK2 autophosphorylates itself and phosphorylates specific tyrosine residues on the intracellular domain of the TpoR. These phosphorylated tyrosine residues serve as docking sites for STAT5 proteins, which are recruited to the receptor complex. Once docked, STAT5 is phosphorylated by JAK2 on a critical tyrosine residue. This phosphorylation event causes STAT5 monomers to dimerize and translocate from the cytoplasm to the nucleus. In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. The target genes of STAT5 are involved in cell survival, proliferation, and differentiation of megakaryocytes, the precursor cells of platelets.[1][2]
Key Steps in the Canonical JAK2-STAT5 Pathway:
-
Ligand Binding: TPO binds to the TpoR.
-
Receptor Dimerization and JAK2 Activation: Ligand binding induces receptor dimerization and the activation of JAK2 through trans-phosphorylation.
-
STAT5 Recruitment and Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the TpoR, creating docking sites for STAT5. Recruited STAT5 is then phosphorylated by JAK2.
-
STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 forms homodimers, which then translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA response elements to regulate the transcription of genes essential for megakaryopoiesis.
This compound: A Thrombopoietin Receptor Agonist
This compound (also known by its research code SB-559448) is an orally bioavailable, small-molecule, non-peptide TpoR agonist.[3][4] It mimics the action of endogenous TPO by binding to and activating the TpoR, thereby stimulating the downstream JAK2-STAT5 signaling pathway.[3] This activation leads to the proliferation and differentiation of megakaryocytes, ultimately resulting in increased platelet production. This compound is investigated for the treatment of thrombocytopenia.
Mechanism of Action of this compound
Unlike endogenous TPO, which binds to the extracellular domain of the TpoR, small-molecule agonists like this compound are thought to interact with the transmembrane domain of the receptor. This interaction induces a conformational change that activates the receptor and initiates the downstream signaling cascade, including the phosphorylation of JAK2 and STAT5.
Quantitative Data
While specific quantitative data for this compound's direct effect on the JAK2-STAT5 pathway is limited in publicly available literature, data from similar TpoR agonists, such as Eltrombopag, provide valuable insights into the expected potency and cellular effects.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Eltrombopag | STAT-activated IRF-1 promoter luciferase reporter assay | BAF3/hTpoR | EC50 | 0.27 µM | |
| Eltrombopag | Cell Proliferation (BrdU assay) | BAF3/hTpoR | EC50 | 0.03 µM | |
| Eltrombopag | Megakaryocyte Differentiation (CD41+ cells) | Human bone marrow CD34+ cells | EC50 | 0.1 µM | |
| Eltrombopag | STAT5 Phosphorylation | N2C-Tpo cells | Effective Concentration | 30 µM |
This table summarizes the bioactivity of Eltrombopag, a compound with a similar mechanism of action to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of TpoR agonists like this compound on the JAK2-STAT5 signaling pathway.
Protocol 1: Cell-Based Proliferation Assay
This assay measures the ability of a compound to stimulate the proliferation of a TpoR-dependent cell line.
Materials:
-
TpoR-expressing cell line (e.g., Ba/F3-hTpoR)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human TPO (positive control)
-
Cell proliferation reagent (e.g., WST-1 or MTS)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture the TpoR-expressing cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in a low-serum medium (e.g., 1% FBS).
-
Compound Dilution: Prepare a serial dilution of this compound and the TPO positive control in the assay medium.
-
Assay Setup: Seed the cells into a 96-well plate at a predetermined density. Add the different concentrations of this compound, TPO, and a vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of JAK2 and STAT5 Phosphorylation
This method is used to detect the phosphorylation status of JAK2 and STAT5 upon treatment with this compound.
Materials:
-
TpoR-expressing cell line (e.g., HEL or UT-7/TPO)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture the cells and starve them of growth factors for several hours. Treat the cells with various concentrations of this compound for different time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total JAK2 or STAT5.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK2-STAT5 signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
Logical Relationship Diagram
Caption: The logical framework for the investigation of this compound.
References
- 1. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
The Discovery and Synthesis of Totrombopag Choline: A Thrombopoietin Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Totrombopag choline, a choline salt of the active moiety Totrombopag (also known as Eltrombopag), is a second-generation, orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It was developed to address the limitations of first-generation thrombopoietic growth factors, offering a non-peptide alternative for the treatment of thrombocytopenia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a summary of its preclinical and clinical data.
Introduction
Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical problem that can lead to an increased risk of bleeding. It can be caused by a variety of factors, including autoimmune disorders such as immune thrombocytopenia (ITP), chemotherapy, and chronic liver disease. The primary physiological regulator of platelet production is thrombopoietin (TPO), a hematopoietic growth factor that binds to the c-Mpl receptor on megakaryocytes and their precursors, stimulating their proliferation and differentiation.
The development of recombinant human TPO (rhTPO) and pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) provided therapeutic options but was hampered by the development of neutralizing antibodies against endogenous TPO. This led to the search for small-molecule, non-peptide TPO receptor agonists that could mimic the action of TPO without inducing an immune response. Totrombopag (Eltrombopag) emerged from these efforts as a potent and orally active agent.[1] This guide focuses on the choline salt of Totrombopag, providing detailed technical information for researchers and drug development professionals.
Discovery and Mechanism of Action
Discovery
Totrombopag was discovered through a high-throughput screening campaign aimed at identifying small molecules that could activate the TPO receptor (c-Mpl). The screening efforts focused on non-peptide compounds to avoid the immunogenicity issues associated with recombinant protein therapies. The initial lead compounds were optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of Totrombopag (SB-497115).[2]
Mechanism of Action
This compound acts as a TPO receptor agonist, but it binds to a transmembrane site of the c-Mpl receptor, distinct from the binding site of endogenous TPO.[3] This non-competitive binding allows for an additive effect with endogenous TPO in stimulating megakaryopoiesis.[4] Upon binding, Totrombopag induces a conformational change in the c-Mpl receptor, leading to its dimerization and the activation of intracellular signaling pathways.
The primary signaling cascade activated by Totrombopag is the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[5] Specifically, receptor activation leads to the phosphorylation and activation of JAK2, which in turn phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor. These phosphorylated sites serve as docking sites for STAT proteins, primarily STAT5. Once recruited, STAT5 is also phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent activation of target genes involved in the proliferation and differentiation of megakaryocytes.
Signaling Pathway of this compound
References
- 1. Eltrombopag choline | C30H35N5O5 | CID 157010649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Totrombopag Choline: An In-Depth Technical Guide for Megakaryocyte Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag choline, a choline salt of totrombopag (also known as eltrombopag), is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2] It is a critical tool for researchers studying megakaryopoiesis, the complex process of megakaryocyte development and platelet production. Unlike recombinant TPO, which interacts with the extracellular domain of the c-Mpl receptor, this compound binds to the transmembrane domain of the receptor, initiating a signaling cascade that promotes the proliferation and differentiation of megakaryocyte progenitors.[3][4][5] This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in megakaryocyte research, and a summary of key quantitative data.
Mechanism of Action
This compound acts as a potent agonist of the thrombopoietin receptor (c-Mpl), also known as TpoR. Upon binding, it activates intracellular signaling pathways that are crucial for the regulation of megakaryocyte growth and differentiation. The primary signaling cascades initiated by this compound include:
-
JAK/STAT Pathway: Activation of Janus kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. These activated STATs translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also stimulated by this compound. This pathway plays a significant role in megakaryocytic differentiation and maturation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is another key signaling route activated by this compound. This pathway is essential for promoting cell survival, growth, and differentiation of megakaryocytes.
The balanced activation of these pathways by this compound leads to the expansion of megakaryocyte progenitors and their subsequent maturation into platelet-producing megakaryocytes.
Quantitative Data on this compound's Effects on Megakaryopoiesis
The following tables summarize quantitative data from in vitro studies on the effects of totrombopag (eltrombopag) on human megakaryocyte development.
Table 1: Dose-Dependent Effect of Eltrombopag on In Vitro Megakaryocyte Differentiation
| Eltrombopag Concentration (ng/mL) | Effect on Megakaryocyte Differentiation from Human Cord Blood-Derived HSCs | Reference |
| 50 - 100 | Failed to promote megakaryocyte differentiation. | |
| 200 | Efficiently induced megakaryocyte maturation. | |
| 500 | Resulted in a significant 2-fold increase in megakaryocyte output compared to 200 ng/mL. | |
| 2000 | Prompted a significant 3-fold increase in megakaryocyte output compared to 200 ng/mL. |
HSCs: Hematopoietic Stem Cells
Table 2: Effect of Eltrombopag on Proplatelet Formation
| Eltrombopag Concentration (ng/mL) | Effect on Proplatelet Formation | Reference |
| 50 - 100 | No proplatelet formation observed. | |
| 200 - 2000 | Normal architecture of proplatelet-forming megakaryocytes observed. | |
| 500 - 2000 | 4-fold increase in proplatelet formation compared to 10 ng/mL TPO. |
Table 3: Comparison of Eltrombopag and rhTPO on Megakaryocyte Colony Formation
| Compound | Concentration | Effect on CFU-Mk from Human CD34+ Cells | Reference |
| Eltrombopag | 1 - 10 µM | Significant increase in megakaryocyte colonies, equivalent to 50 ng/mL rhTPO. | |
| rhTPO | 50 ng/mL | Standard positive control for megakaryocyte colony formation. |
CFU-Mk: Colony-Forming Unit-Megakaryocyte; rhTPO: recombinant human Thrombopoietin
Experimental Protocols
In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
This protocol describes the differentiation of human hematopoietic stem cells into mature megakaryocytes using this compound.
Materials:
-
Cryopreserved human CD34+ cells (from cord blood or bone marrow)
-
StemSpan™ SFEM II medium
-
Recombinant human cytokines (e.g., IL-6, IL-11)
-
This compound (Eltrombopag)
-
Cell culture plates (low-attachment)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Culture the cells in StemSpan™ SFEM II medium supplemented with IL-6 (10 ng/mL) and IL-11 (10 ng/mL).
-
Add this compound to the culture medium at desired concentrations (e.g., 200, 500, or 2000 ng/mL). A positive control with recombinant human TPO (10 ng/mL) should be included.
-
Incubate the cells at 37°C in a 5% CO2 fully humidified atmosphere for 13 days.
-
Monitor the cultures for the appearance of large, mature megakaryocytes.
-
At the end of the culture period, harvest the cells for downstream analysis such as flow cytometry or western blotting.
Flow Cytometry Analysis of Megakaryocyte Differentiation and Ploidy
This protocol allows for the characterization of differentiated megakaryocytes based on surface marker expression and DNA content.
Materials:
-
Differentiated megakaryocyte culture
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 70% ethanol)
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies against megakaryocyte markers (e.g., anti-CD41-APC, anti-CD61-FITC, anti-CD42b-PE)
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Harvest cells from the differentiation culture and wash with PBS.
-
For surface marker staining, incubate the cells with fluorochrome-conjugated antibodies against CD41, CD61, and CD42b for 30 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Ploidy Analysis:
-
Fix the cells with ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and the DNA stain (e.g., Propidium Iodide).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the megakaryocyte population based on forward and side scatter properties and positive staining for CD41 and CD61.
-
Analyze the ploidy of the gated megakaryocyte population based on the DNA stain fluorescence intensity.
-
Western Blot Analysis of TPO Receptor Signaling Pathways
This protocol is used to detect the phosphorylation of key signaling proteins downstream of the TPO receptor.
Materials:
-
Differentiated megakaryocyte culture
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phosphorylated and total STAT5, AKT, and ERK1/2.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation and Lysis:
-
Starve the differentiated megakaryocytes of cytokines for a few hours.
-
Stimulate the cells with this compound (e.g., 2000 ng/mL) for various time points (e.g., 5, 20, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5, phospho-AKT, phospho-ERK1/2, and their total protein counterparts overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathways in megakaryocytes.
Experimental Workflow: In Vitro Megakaryocyte Differentiation
Caption: Workflow for in vitro differentiation and analysis of megakaryocytes.
References
- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
In Vitro Effects of Totrombopag Choline on Megakaryopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag Choline, a synonym for Eltrombopag Choline, is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. It is designed to stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, making it a critical area of study for therapies targeting thrombocytopenia. This technical guide provides an in-depth overview of the in vitro effects of this compound on megakaryopoiesis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as a TPO mimetic by binding to the transmembrane domain of the c-Mpl receptor (TPO-R) on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1] This binding event initiates a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, as well as the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][2] The activation of these pathways promotes the survival, proliferation, and differentiation of megakaryocytes, ultimately leading to increased platelet production.[2][3]
Quantitative Data on In Vitro Megakaryopoiesis
The following tables summarize the dose-dependent effects of this compound on various aspects of in vitro megakaryopoiesis, primarily based on studies using human cord blood-derived CD34+ hematopoietic stem cells.
Table 1: Effect of this compound on Megakaryocyte Differentiation and Output
| This compound Concentration (ng/mL) | Percentage of CD61+/CD42b+ Cells (Day 13) | Megakaryocyte Output (Fold Increase vs. Control) |
| 0 (Control - rHuTPO 10 ng/mL) | ~40% | 1.0 |
| 200 | ~40% | Not significantly different from control |
| 500 | ~40% | ~2.0 |
| 2000 | ~40% | ~3.0 |
Data synthesized from Di Buduo et al., Haematologica, 2016.
Table 2: Effect of this compound on Proplatelet Formation
| This compound Concentration (ng/mL) | Proplatelet-Forming Megakaryocytes (Fold Increase vs. Control) |
| 0 (Control - rHuTPO 10 ng/mL) | 1.0 |
| 200 | ~1.0 |
| 500 | ~2.0 |
| 2000 | ~4.0 |
Data synthesized from Di Buduo et al., Haematologica, 2016.
Signaling Pathway
The binding of this compound to the c-Mpl receptor triggers a phosphorylation cascade that is crucial for megakaryopoiesis.
Caption: this compound Signaling Pathway in Megakaryopoiesis.
Experimental Protocols
Isolation and Culture of Human CD34+ Cells for Megakaryocyte Differentiation
This protocol describes the isolation of CD34+ hematopoietic stem and progenitor cells from human umbilical cord blood and their subsequent culture to generate megakaryocytes.
Materials:
-
Human umbilical cord blood
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
CD34 MicroBead Kit (Human)
-
MACS Separation Columns and Magnet
-
StemSpan™ SFEM II medium
-
Recombinant human thrombopoietin (rHuTPO)
-
This compound
Procedure:
-
Mononuclear Cell Isolation: Dilute cord blood 1:1 with PBS. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
CD34+ Cell Isolation: Aspirate the mononuclear cell layer (buffy coat) and wash with PBS. Isolate CD34+ cells using the CD34 MicroBead Kit according to the manufacturer's instructions.
-
Cell Culture: Resuspend the purified CD34+ cells in StemSpan™ SFEM II medium supplemented with 50 ng/mL rHuTPO (as a control) or varying concentrations of this compound (e.g., 200, 500, 2000 ng/mL).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for up to 14 days. Monitor the cultures for cell proliferation and morphology.
Flow Cytometry Analysis of Megakaryocyte Differentiation and Ploidy
This protocol details the analysis of megakaryocyte-specific surface markers and DNA content (ploidy).
Materials:
-
Cultured megakaryocytes
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
FITC-conjugated anti-human CD41a antibody
-
PE-conjugated anti-human CD42b antibody
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Surface Staining: Harvest cultured cells and wash with flow cytometry staining buffer. Resuspend approximately 1 x 10^5 cells in 100 µL of buffer. Add anti-CD41a and anti-CD42b antibodies at pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.
-
Ploidy Analysis: Wash the stained cells and resuspend in 0.5 mL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells on a flow cytometer. Gate on the CD41a+ population to analyze ploidy distribution.
Immunofluorescence Analysis of Proplatelet Formation
This protocol is for visualizing and quantifying proplatelet formation by mature megakaryocytes.
Materials:
-
Fibrinogen-coated coverslips
-
Cultured megakaryocytes
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-β1-tubulin primary antibody
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed mature megakaryocytes onto fibrinogen-coated coverslips and incubate for 4-6 hours to allow for proplatelet formation.
-
Fixation and Permeabilization: Gently wash the coverslips with PBS and fix the cells with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-β1-tubulin antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Count the number of megakaryocytes extending proplatelets.
Western Blot Analysis of Signaling Pathway Activation
This protocol is for detecting the phosphorylation status of key signaling proteins in response to this compound.
Materials:
-
Cultured megakaryocytes
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTAT5, anti-STAT5, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat megakaryocytes with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
Caption: A Representative Experimental Workflow.
Conclusion
This technical guide provides a comprehensive overview of the in vitro effects of this compound on megakaryopoiesis. The presented quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow offer a valuable resource for researchers and professionals in the field of hematology and drug development. The dose-dependent increase in megakaryocyte output and proplatelet formation underscores the potential of this compound as a therapeutic agent for thrombocytopenia. The provided methodologies can serve as a foundation for further investigation into the nuanced mechanisms of TPO receptor agonists and the development of novel therapies.
References
- 1. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
The Role of Eltrombopag Choline in Platelet Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, represents a significant advancement in the management of thrombocytopenia. Administered orally as eltrombopag olamine, it effectively stimulates the production of platelets, offering a valuable therapeutic option for various hematological conditions characterized by low platelet counts. This technical guide provides an in-depth overview of the core mechanisms of eltrombopag, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
Eltrombopag functions by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, which is expressed on the surface of megakaryocytes and their progenitor cells.[1] This interaction initiates a cascade of intracellular signaling events that mimic the effects of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet production.[2] The activation of the TPO-R by eltrombopag leads to the stimulation of several key signaling pathways, including:
-
JAK/STAT Pathway: The binding of eltrombopag to the TPO-R induces the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2] Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in the proliferation and differentiation of megakaryocytic progenitors.[1]
-
PI3K/Akt Pathway: Eltrombopag has been shown to induce the phosphorylation and activation of Akt (also known as protein kinase B) via the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) 1/2 cascade, is also activated by eltrombopag. The balanced activation of both the Akt and ERK pathways is believed to be critical for the terminal differentiation of megakaryocytes and subsequent proplatelet formation.
Quantitative Data from Platelet Production Studies
The efficacy of eltrombopag in stimulating platelet production has been demonstrated in numerous clinical trials across various patient populations. Below are summaries of key quantitative data from these studies.
Clinical Studies in Immune Thrombocytopenia (ITP)
Table 1: Efficacy of Eltrombopag in Pediatric Patients with Newly Diagnosed ITP (PINES Trial)
| Outcome | Eltrombopag (n=78) | Standard of Care (n=40) | p-value |
| Sustained Platelet Response (≥3 of 4 platelet counts >50 x10⁹/L during weeks 6-12 without rescue) | 65% | 35% | 0.002 |
| Need for Rescue Therapy | 19% | 46% | 0.002 |
Table 2: Long-Term Efficacy of Eltrombopag in Adults with Chronic ITP (EXTEND Study)
| Outcome | Result (N=302) |
| Median duration of eltrombopag treatment | 2.37 years (range: 2 days to 8.76 years) |
| Patients achieving a platelet count ≥50 x 10⁹/L at least once | 85.8% |
| Patients achieving a continuous response for ≥25 weeks | 52% |
| Median platelet count | Increased to ≥50 x 10⁹/L by week 2 and sustained |
| Patients receiving concomitant ITP medication who discontinued one or more | 34% |
| Reduction in bleeding symptoms (WHO Grades 1-4) from baseline to 1 year | From 57% to 16% |
Studies in Aplastic Anemia
Table 3: Efficacy of Eltrombopag in Combination with Immunosuppressive Therapy for Severe Aplastic Anemia
| Outcome at 6 Months | Eltrombopag + IST | IST Alone | Odds Ratio (95% CI) | p-value |
| Complete Response (CR) | - | - | 2.20 (1.54–3.12) | <0.0001 |
| Overall Response (OR) | - | - | 3.66 (2.39–5.61) | <0.00001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to study the effects of eltrombopag on platelet production.
In Vitro Megakaryocyte Differentiation from Human Hematopoietic Stem Cells
This protocol describes the differentiation of human cord blood-derived CD34+ hematopoietic stem cells (HSCs) into mature megakaryocytes in the presence of eltrombopag.
1. Cell Culture:
-
Isolate CD34+ HSCs from human umbilical cord blood using standard immunomagnetic selection methods.
-
Culture the cells in a serum-free medium supplemented with appropriate cytokines to support megakaryocytic differentiation.
-
Add eltrombopag to the culture medium at various concentrations (e.g., 200, 500, and 2000 ng/mL) or recombinant human TPO (rHuTPO) as a positive control (e.g., 10 ng/mL).
-
Incubate the cells for 13 days at 37°C in a humidified atmosphere with 5% CO₂.
2. Analysis of Megakaryocyte Differentiation:
-
Flow Cytometry:
- Harvest the cells at day 13 and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
- Analyze the percentage of double-positive cells using a flow cytometer to quantify megakaryocyte differentiation.
- For ploidy analysis, fix the cells with ethanol and stain with propidium iodide (PI) along with a CD41a antibody to assess the DNA content of the megakaryocyte population.
-
Immunofluorescence Microscopy:
- Cytospin the cells onto glass slides, fix, and permeabilize.
- Incubate with a primary antibody against a megakaryocyte marker (e.g., CD61) followed by a fluorescently labeled secondary antibody.
- Counterstain the nuclei with a DNA dye (e.g., Hoechst).
- Visualize the cells using a fluorescence microscope to observe megakaryocyte morphology and maturation.
Western Blot Analysis of Signaling Pathway Activation
This protocol details the procedure for assessing the activation of key signaling pathways in megakaryocytes following stimulation with eltrombopag.
1. Cell Lysis and Protein Quantification:
-
Culture megakaryocytes as described above and stimulate with eltrombopag or rHuTPO for a specified duration (e.g., 20 and 60 minutes for acute stimulation).
-
Lyse the cells in a suitable lysis buffer (e.g., Hepes-glycerol lysis buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target signaling proteins (e.g., pSTAT3, pSTAT5, pAKT, pERK1/2) and their total protein counterparts.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
3D Silk-Based Bone Marrow Tissue Model
This innovative protocol utilizes a three-dimensional silk scaffold to mimic the bone marrow niche for studying megakaryopoiesis and platelet production ex vivo.
1. Scaffold Preparation:
-
Prepare a porous silk fibroin scaffold by mixing an aqueous silk solution with salt particles, followed by drying and leaching out the salt.
-
Sterilize the scaffold before cell seeding.
2. Cell Seeding and Culture:
-
Seed human CD34+ HSCs into the sterilized silk sponges.
-
Culture the seeded scaffolds in differentiation medium containing eltrombopag or rHuTPO for approximately 13 days to allow for megakaryocyte maturation within the 3D environment.
3. Analysis of Ex Vivo Thrombopoiesis:
-
Immunofluorescence of the Scaffold:
- Fix the entire scaffold, permeabilize, and stain for megakaryocyte markers (e.g., CD61) and nuclei as described for immunofluorescence microscopy.
- Image the scaffold using confocal microscopy to visualize the 3D organization and maturation of megakaryocytes within the artificial bone marrow.
-
Proplatelet Formation and Platelet Collection:
- Harvest mature megakaryocytes from the 3D culture and plate them on fibrinogen-coated surfaces to observe proplatelet formation.
- Alternatively, integrate the silk sponge into a bioreactor system with flowing medium to mimic blood flow and collect the released platelets for analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by eltrombopag and a typical experimental workflow for studying its effects.
Eltrombopag Signaling Pathway
Caption: Eltrombopag signaling cascade in hematopoietic progenitor cells.
Experimental Workflow for In Vitro Megakaryocyte Differentiation and Analysis
Caption: Workflow for studying eltrombopag's effect on megakaryopoiesis.
Conclusion
Eltrombopag is a potent oral thrombopoietin receptor agonist that effectively stimulates platelet production by activating key intracellular signaling pathways, including JAK/STAT, PI3K/Akt, and MAPK/ERK. Clinical and preclinical studies have consistently demonstrated its efficacy in increasing platelet counts in various thrombocytopenic conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of eltrombopag and to explore its potential in other clinical applications. The continued study of eltrombopag is essential for optimizing its therapeutic use and for the development of novel therapies for hematological disorders.
References
An In-depth Technical Guide to the Binding Affinity of Totrombopag Choline with the Thrombopoietin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag choline, also known by its code designation SB-559448, is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2][3] It is being developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count.[2][3] this compound mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl or CD110), thereby stimulating the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. This guide provides a detailed overview of the binding characteristics of this compound to the TPO-R, its mechanism of action, and the experimental protocols used to evaluate its activity.
While specific quantitative binding affinity data for this compound is not extensively published, its mechanism is analogous to the well-characterized TPO-R agonist, eltrombopag. Therefore, this guide will leverage data on eltrombopag to illustrate the binding principles and experimental methodologies relevant to this class of compounds.
Mechanism of Action and Binding to the Thrombopoietin Receptor
This compound, like eltrombopag, is an orally bioavailable TPO-R agonist that binds to the transmembrane domain of the receptor. This binding site is distinct from that of endogenous TPO, which interacts with the extracellular domain of the TPO-R. Consequently, this compound does not compete with endogenous TPO for binding and can have an additive effect on stimulating platelet production.
Upon binding, this compound induces a conformational change in the TPO-R, leading to its dimerization and the activation of intracellular signaling cascades. The primary signaling pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This is followed by the activation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to increased proliferation and differentiation of megakaryocytes and, subsequently, an increase in platelet production.
Quantitative Binding and Functional Activity Data
| Parameter | Agonist | Value | Cell Line/System | Reference |
| EC50 | Avatrombopag | 3.3 nM | - | |
| IC50 | Eltrombopag | 6.4 - 13.5 µg/mL | Human AML cell lines | |
| IC50 | Eltrombopag | 31 µg/mL | MCF-7 (breast adenocarcinoma) | |
| IC50 | Eltrombopag | 154 µg/mL | SMMC-7721 (hepatocellular carcinoma) |
Note: IC50 values here refer to the concentration causing 50% inhibition of cell growth in cancer cell lines, which may be an off-target effect and not directly indicative of TPO-R binding affinity for platelet production. EC50 for Avatrombopag is a measure of potency for TPO receptor activation.
Experimental Protocols
The binding affinity and functional activity of TPO-R agonists like this compound are determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.
Cell-Based Functional Assays
Cell-based assays are crucial for determining the functional consequences of TPO-R activation.
This assay measures the ability of a test compound to stimulate the proliferation of a cell line that is dependent on TPO-R signaling for growth and survival.
Objective: To determine the EC50 of a TPO-R agonist.
Materials:
-
TPO-dependent cell line (e.g., Ba/F3-hTPO-R, UT7/TPO)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., fetal bovine serum, antibiotics)
-
Test compound (this compound)
-
Positive control (recombinant human TPO, rhTPO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates
-
Luminometer
Protocol:
-
Cell Preparation: Culture the TPO-dependent cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in a low-serum medium.
-
Assay Setup: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Addition: Prepare serial dilutions of the test compound and the positive control (rhTPO). Add the diluted compounds to the respective wells. Include wells with cells only (negative control) and medium only (background).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 48-72 hours).
-
Signal Detection: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure the luminescence using a luminometer. Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay is used to confirm that the TPO-R agonist activates the expected downstream signaling pathways.
Objective: To detect the phosphorylation of key signaling proteins (e.g., JAK2, STAT5, ERK) upon TPO-R activation.
Materials:
-
TPO-R expressing cells
-
Test compound (this compound)
-
Positive control (rhTPO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against phosphorylated and total JAK2, STAT5, and ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate TPO-R expressing cells and starve them of growth factors. Treat the cells with the test compound or rhTPO for various time points.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated forms of the target proteins. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with antibodies against the total forms of the proteins to confirm equal loading.
Direct Binding Assays
Direct binding assays are used to measure the direct interaction between the compound and the receptor.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).
Objective: To determine the Kd, kon, and koff for the interaction between a TPO-R agonist and the TPO receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified recombinant TPO receptor (extracellular or transmembrane domain)
-
Test compound (this compound)
-
Running buffer
Protocol:
-
Ligand Immobilization: Immobilize the purified TPO receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of the test compound in running buffer. Inject the different concentrations of the analyte over the immobilized ligand surface.
-
Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: TPO-R signaling pathway activated by this compound.
Caption: Experimental workflow for characterizing TPO-R agonists.
Conclusion
This compound is a promising small-molecule TPO-R agonist that stimulates platelet production through the activation of the TPO receptor and its downstream signaling pathways. While specific binding affinity data for this compound is limited, the well-documented characteristics of the analogous compound, eltrombopag, provide a strong framework for understanding its mechanism of action and for designing experiments to further characterize its properties. The experimental protocols detailed in this guide represent standard methods for evaluating the binding and functional activity of this class of therapeutic agents. Further studies are warranted to fully elucidate the quantitative binding parameters of this compound and its precise interactions with the thrombopoietin receptor.
References
Totrombopag Choline: An In-depth Technical Guide for Hematopoiesis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Totrombopag Choline, a small-molecule thrombopoietin receptor (TPO-R) agonist, and its application in the field of hematopoiesis research. This document details its mechanism of action, presents quantitative data from relevant studies, and offers detailed experimental protocols for its investigation.
Introduction to this compound
This compound (also known as SB-559448 Choline) is an orally bioavailable, non-peptide thrombopoietin (TPO) receptor agonist.[1] It mimics the action of endogenous TPO, the primary cytokine regulator of megakaryopoiesis and platelet production.[2][3][4] By binding to and activating the TPO receptor, c-Mpl, this compound stimulates the proliferation and differentiation of hematopoietic stem cells (HSCs) and megakaryocyte progenitors, ultimately leading to increased platelet counts.[2] Its utility extends from basic research into the mechanisms of platelet production to preclinical and clinical investigations for treating thrombocytopenia and bone marrow failure syndromes like aplastic anemia.
Mechanism of Action: TPO Receptor Activation and Downstream Signaling
This compound selectively binds to the transmembrane domain of the human TPO receptor (c-Mpl), a site distinct from that of endogenous TPO. This allosteric binding induces a conformational change in the receptor, leading to its dimerization and the activation of intracellular signaling cascades. The primary pathways stimulated are crucial for the survival, proliferation, and maturation of megakaryocytes.
The key signaling pathways activated by this compound include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway : Upon receptor activation, associated JAK2 kinases are autophosphorylated and, in turn, phosphorylate STAT proteins (primarily STAT3 and STAT5). These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway : Activation of the TPO receptor also triggers the MAPK pathway, particularly the phosphorylation of ERK1 and ERK2. This pathway is known to play a significant role in TPO-induced endomitosis, the process by which megakaryocytes become polyploid.
-
Phosphatidylinositol 3-Kinase (PI3K/AKT) Pathway : The PI3K/AKT pathway is another critical downstream effector of TPO-R activation. This pathway is essential for promoting cell survival, growth, and differentiation of megakaryocytes.
A balanced activation of these pathways by this compound (in a manner similar to endogenous TPO) is thought to be crucial for promoting the full differentiation and maturation of megakaryocytes, leading to efficient platelet production.
Quantitative Data on Hematopoietic Effects
The efficacy of this compound's active moiety, eltrombopag, has been quantified in numerous preclinical and clinical studies. The data highlight its dose-dependent effects on megakaryopoiesis and its clinical utility in treating thrombocytopenic conditions.
Table 1: Efficacy of Eltrombopag in Chronic Immune Thrombocytopenia (ITP)
| Study / Trial | Patient Population | Dosage | Primary Endpoint | Response Rate (Eltrombopag) | Response Rate (Placebo) | Citation(s) |
| Phase II Dose-Finding | Chronic ITP | 50 mg/day | Platelet count >50 x 10⁹/L at Day 43 | 70% | 11% (pooled) | |
| Phase II Dose-Finding | Chronic ITP | 75 mg/day | Platelet count >50 x 10⁹/L at Day 43 | 81% | 11% (pooled) | |
| Phase III (6 weeks) | Chronic ITP | 50 mg/day | Platelet count >50 x 10⁹/L at Day 43 | 59% | 16% | |
| RAISE (6 months) | Chronic ITP | 50-75 mg/day | Odds of achieving platelet count 50-400 x 10⁹/L | ~8x higher than placebo | - |
Table 2: Efficacy of Eltrombopag in Severe Aplastic Anemia (SAA)
| Study Type | Patient Population | Treatment Regimen | Endpoint | Overall Response Rate | Complete Response Rate | Citation(s) |
| Phase II | Refractory SAA | Eltrombopag monotherapy (up to 150 mg/day) | Hematologic response at 3-4 months | 40-50% | N/A | |
| Meta-analysis (5 studies) | SAA | Eltrombopag + Immunosuppressive Therapy (IST) | 6-month response | 3.66x higher than IST alone | 2.20x higher than IST alone | |
| Phase II (First-line) | SAA | Eltrombopag + IST | 6-month response | 94% | 58% |
Note: this compound is the choline salt of eltrombopag. The dosages and clinical data presented are for eltrombopag.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on hematopoiesis in vitro.
In Vitro Megakaryocyte Differentiation from CD34+ Progenitors
This protocol details the induction of megakaryocyte differentiation from hematopoietic stem and progenitor cells.
1. Isolation of CD34+ Cells:
-
Source: Human umbilical cord blood or bone marrow aspirates.
-
Method: Isolate mononuclear cells (MNCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD34+ cells using a positive selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Assess purity via flow cytometry.
2. Cell Culture and Differentiation:
-
Basal Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines to support early hematopoietic progenitors.
-
Megakaryocyte Differentiation Medium: Basal medium supplemented with thrombopoietin (TPO) or a TPO-R agonist like this compound. A typical concentration range for eltrombopag is 50-2000 ng/mL.
-
Culture Conditions: Seed isolated CD34+ cells at a density of 1-5 x 10⁵ cells/mL. Culture at 37°C, 5% CO₂ in a humidified incubator for 12-14 days. Monitor cell viability and morphology periodically.
3. Flow Cytometry Analysis of Megakaryocyte Markers:
-
Harvesting: On days 7, 10, and 14, harvest a subset of cells.
-
Staining: Resuspend 1-3 x 10⁵ cells in 100 µL of flow cytometry buffer (e.g., PBS with 2% FBS). Add fluorochrome-conjugated antibodies against megakaryocyte surface markers.
-
Early/General Marker: CD41a (Integrin αIIb).
-
Late/Mature Marker: CD42b (GPIbα).
-
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash cells with 1 mL of buffer and centrifuge at 300-400 x g for 5 minutes.
-
Acquisition: Resuspend the cell pellet in 200-300 µL of buffer and analyze on a flow cytometer. Use isotype controls to set appropriate gates.
Western Blot Analysis of Signaling Pathway Activation
This protocol is for detecting the phosphorylation of key signaling proteins following this compound treatment.
1. Cell Stimulation and Lysis:
-
Culture a suitable cell line expressing the TPO receptor (e.g., UT7/TPO) or primary megakaryocytes to a sufficient density.
-
Starve cells of growth factors for 4-6 hours to reduce basal signaling.
-
Stimulate cells with this compound (e.g., 500 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Sample Preparation:
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil samples at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Western Blotting:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK1/2, anti-phospho-AKT) and total protein controls.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of hematopoiesis, particularly megakaryocyte development and platelet formation. Its specific activation of the TPO receptor and downstream signaling pathways provides a reliable method for studying both normal physiology and the pathophysiology of diseases like aplastic anemia and ITP. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, contributing to a deeper understanding of hematopoiesis and the development of novel therapeutics.
References
Investigating Off-Target Effects of Totrombopag Choline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Totrombopag Choline is a small molecule thrombopoietin receptor (TpoR) agonist designed to stimulate megakaryopoiesis and platelet production. Its primary mechanism of action involves the activation of the JAK-STAT signaling pathway. While its on-target effects are well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide outlines a systematic approach to investigating the potential off-target effects of this compound, providing detailed experimental protocols and data presentation strategies. Due to the limited publicly available information on the specific off-target profile of this compound, this document serves as a roadmap for comprehensive characterization. Insights from the safety profile of structurally similar drugs, such as Eltrombopag, suggest potential areas for investigation, including hepatotoxicity, thromboembolic events, and interactions with drug transporters and metabolic enzymes.
Introduction
This compound is an orally bioavailable thrombopoietin receptor agonist.[1] By binding to the TpoR, it activates intracellular signaling cascades, primarily through JAK2 and STAT5, promoting the differentiation and proliferation of megakaryocytes and subsequently increasing platelet counts.[1] While this on-target activity is the basis for its therapeutic potential in treating thrombocytopenia, the possibility of off-target interactions remains a critical area of investigation in preclinical and clinical development.[2]
Off-target effects, the unintended interactions of a drug with molecular targets other than its primary therapeutic target, can lead to adverse drug reactions and unforeseen toxicities. A thorough investigation of these effects is paramount for ensuring drug safety and optimizing therapeutic outcomes. This guide provides a framework for the systematic evaluation of this compound's off-target profile.
Known On-Target Signaling Pathway
This compound mimics the action of endogenous thrombopoietin by binding to and activating the TpoR. This initiates a downstream signaling cascade that is crucial for megakaryocyte development.
Potential Areas for Off-Target Investigation
Based on the adverse event profile of the structurally related TpoR agonist, Eltrombopag, several areas warrant investigation for potential off-target effects of this compound. These include:
-
Hepatotoxicity: Liver enzyme abnormalities have been reported with Eltrombopag.[3][4]
-
Thromboembolic Events: An increased risk of blood clots has been observed.
-
Drug-Transporter Interactions: Eltrombopag is a substrate and inhibitor of transporters like OATP1B1 and BCRP, which can lead to drug-drug interactions.
-
Metabolic Enzyme Interactions: Metabolism via cytochrome P450 enzymes (e.g., CYP1A2, CYP2C8) and UGTs is a key factor in the disposition of Eltrombopag.
Recommended Experimental Investigations and Protocols
A multi-pronged approach is recommended to thoroughly investigate the off-target profile of this compound.
Kinase Profiling
Given that the on-target pathway involves a kinase (JAK2), it is crucial to assess the selectivity of this compound against a broad panel of kinases to identify potential off-target kinase inhibition.
-
Assay Principle: In vitro radiometric or luminescence-based assays measuring the phosphorylation of a substrate by a panel of purified kinases in the presence and absence of this compound.
-
Materials:
-
Purified recombinant kinases (a comprehensive panel covering the human kinome).
-
Specific peptide or protein substrates for each kinase.
-
[γ-³²P]ATP or a suitable luminescence-based ATP detection reagent.
-
This compound stock solution (in DMSO).
-
Assay buffer (containing MgCl₂, ATP, and other necessary co-factors).
-
96- or 384-well assay plates.
-
Filter plates or beads for radiometric assays.
-
Luminometer or scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound. b. In the assay plate, add the kinase, its specific substrate, and the assay buffer. c. Add this compound or vehicle control (DMSO) to the respective wells. d. Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP. e. Incubate for a defined period at a specific temperature (e.g., 60 minutes at 30°C). f. Stop the reaction. g. For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate and wash away unincorporated [γ-³²P]ATP. h. For luminescence-based assays, add the detection reagent that measures the amount of ADP produced. i. Quantify the signal using a scintillation counter or luminometer.
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound and determine the IC₅₀ values for any significantly inhibited kinases.
Receptor Binding Assays
To identify unintended interactions with other receptors, a broad receptor binding screen is recommended.
-
Assay Principle: A competitive binding assay where this compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.
-
Materials:
-
Cell membrane preparations expressing a panel of common receptors (e.g., GPCRs, ion channels).
-
Specific high-affinity radioligands for each receptor.
-
This compound stock solution.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure: a. In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and varying concentrations of this compound or a known unlabeled ligand (for positive control). b. Incubate to allow binding to reach equilibrium. c. Rapidly filter the mixture through a filter plate to separate bound from unbound radioligand. d. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. e. Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assays
To assess the potential for general cellular toxicity, a panel of cytotoxicity assays using various cell lines, including hepatocytes, should be performed.
-
Assay Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Materials:
-
Human cell lines (e.g., HepG2 for hepatotoxicity).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration) value.
Data Presentation
All quantitative data from the off-target screening should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Kinase Selectivity Profile of this compound (Template)
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (µM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C | ||
| ... |
Table 2: Receptor Binding Affinity of this compound (Template)
| Receptor Target | Radioligand | IC₅₀ (µM) | Kᵢ (µM) |
| Receptor X | |||
| Receptor Y | |||
| Receptor Z | |||
| ... |
Table 3: In Vitro Cytotoxicity of this compound (Template)
| Cell Line | Assay Duration (h) | CC₅₀ (µM) |
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 | ||
| ... |
Conclusion
A thorough investigation of the off-target effects of this compound is a critical component of its preclinical and clinical development. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive framework for such an investigation. By systematically evaluating its interactions with a broad range of kinases, receptors, and its potential for cytotoxicity, a more complete understanding of the safety profile of this compound can be achieved. The findings from these studies will be instrumental in guiding further development, informing clinical trial design, and ultimately ensuring patient safety.
References
Totrombopag Choline: A Technical Guide to a Small Molecule TpoR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Totrombopag choline, also known by its code designation SB-559448, is a potent, orally bioavailable small molecule agonist of the thrombopoietin receptor (TpoR, also known as c-Mpl).[1][2][3] By mimicking the action of the endogenous ligand thrombopoietin (TPO), this compound stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, leading to an increase in platelet production. This technical guide provides an in-depth overview of the core scientific principles of this compound, including its mechanism of action, the intricate signaling pathways it activates, and detailed protocols for key in vitro assays essential for its characterization.
Introduction
Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical concern that can arise from various etiologies, including chemotherapy, liver disease, and immune-mediated disorders.[2][4] The primary physiological regulator of platelet production, or thrombopoiesis, is TPO, which exerts its effects through binding to and activating the TpoR on hematopoietic stem cells and megakaryocyte progenitors. The development of small molecule TpoR agonists that can be administered orally represents a significant advancement in the management of thrombocytopenia. This compound has emerged as a key compound in this class, offering a valuable tool for both research and potential therapeutic applications.
Chemical Properties
| Property | Value |
| Chemical Name | 2-hydroxy-N,N,N-trimethylethanaminium 5-[3'-[(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]diazanyl]-2'-hydroxybiphenyl-3-yl]tetrazolide |
| Synonyms | SB-559448, LGD-4665 |
| Molecular Formula | C25H21N8O2 . C5H14NO |
| Molecular Weight | 569.7 g/mol |
| Chemical Structure | ![]() |
Table 1: Chemical Properties of this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a TpoR agonist, initiating a cascade of intracellular signaling events that drive megakaryopoiesis. Unlike the endogenous polypeptide TPO, small molecule agonists like this compound typically bind to the transmembrane domain of the TpoR, inducing a conformational change that leads to receptor dimerization and activation. This activation is crucial for the subsequent signal transduction.
TpoR Signaling Cascade
The activation of TpoR by this compound triggers three primary downstream signaling pathways: the JAK-STAT pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway.
-
JAK-STAT Pathway: This is the principal signaling pathway for TpoR. Upon receptor activation, Janus Kinase 2 (JAK2), which is constitutively associated with the intracellular domain of TpoR, becomes activated through trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the TpoR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.
-
MAPK Pathway: The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is also activated downstream of TpoR. This pathway is important for cell proliferation and differentiation.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is another critical signaling cascade activated by TpoR. This pathway is primarily involved in cell survival and proliferation.
Quantitative Biological Activity
| Assay Type | Typical Readout | Expected Outcome with this compound |
| TpoR-Dependent Cell Proliferation | Increased cell viability/number (e.g., using MTT or CellTiter-Glo) | Dose-dependent increase in proliferation |
| CFU-Mk Assay | Number and size of megakaryocyte colonies | Increased formation of CFU-Mk colonies |
| STAT5 Phosphorylation Assay | Level of phosphorylated STAT5 (pSTAT5) | Dose-dependent increase in pSTAT5 |
Table 2: In Vitro Assays for Characterizing this compound Activity.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of TpoR agonists like this compound.
Megakaryocyte Differentiation from Human CD34+ Cells
This protocol describes the in vitro differentiation of human umbilical cord blood-derived CD34+ cells into mature megakaryocytes, a critical assay for evaluating the efficacy of TpoR agonists.
Materials:
-
Cryopreserved human umbilical cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human thrombopoietin (rhTPO) as a positive control
-
This compound (and other test compounds)
-
12-well tissue culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD41a, anti-CD42b)
Protocol:
-
Thaw cryopreserved CD34+ cells according to the supplier's protocol.
-
Seed 5 x 10^5 CD34+ cells/mL in 2 mL of serum-free medium supplemented with the desired concentration of this compound or rhTPO (e.g., 50 ng/mL) in each well of a 12-well plate.
-
Include a negative control well with no added growth factors.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and morphology. If cells become confluent, split them into new wells with fresh medium and the respective compounds.
-
At various time points (e.g., day 7, 10, and 12), harvest cells for analysis.
-
For flow cytometry, stain cells with fluorescently labeled antibodies against megakaryocyte-specific markers, such as CD41a and CD42b, to assess the percentage of differentiated megakaryocytes.
Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This clonogenic assay assesses the ability of this compound to stimulate the proliferation and differentiation of megakaryocyte progenitors into colonies.
Materials:
-
Isolated human bone marrow or umbilical cord blood CD34+ cells
-
Methylcellulose-based medium for CFU assays (e.g., MegaCult™-C)
-
Recombinant human cytokines (e.g., IL-3, IL-6)
-
This compound and rhTPO
-
Double chamber slides
-
Antibody for immunocytochemical staining (e.g., anti-human GPIIb/IIIa (CD41a))
Protocol:
-
Prepare a cell suspension of CD34+ cells at a concentration of 1,000 cells/mL in the methylcellulose medium.
-
Add the required cytokines (e.g., IL-3 and IL-6 at 10 ng/mL each) and the desired concentrations of this compound or rhTPO to the medium.
-
Plate the cell suspension in duplicate in double chamber slides.
-
Incubate the slides for 12-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, fix and stain the colonies for a megakaryocyte-specific marker, such as CD41a, according to the manufacturer's instructions.
-
Count the number of CFU-Mk colonies under a microscope. Colonies are typically classified by size (small, medium, large) and cell type.
Western Blot for STAT5 Phosphorylation
This protocol details the detection of STAT5 phosphorylation in a TpoR-expressing cell line upon stimulation with this compound, providing a direct measure of target engagement and pathway activation.
Materials:
-
TpoR-expressing cell line (e.g., Ba/F3-Mpl)
-
This compound and rhTPO
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture the TpoR-expressing cells to the desired density.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Stimulate the cells with various concentrations of this compound or rhTPO for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5.
Conclusion
This compound is a valuable small molecule tool for investigating the TpoR signaling pathway and its role in megakaryopoiesis. Its oral bioavailability and potent agonist activity make it a compound of significant interest for both basic research and potential clinical applications in the treatment of thrombocytopenia. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other TpoR agonists, enabling researchers to further elucidate the complex mechanisms of thrombopoiesis and develop novel therapeutic strategies.
References
Preliminary Efficacy of Totrombopag Choline: An In-Depth Technical Guide
To the Valued Research Community,
This document is intended to serve as a comprehensive technical guide on the preliminary efficacy of Totrombopag Choline (also known by its code name SB-559448), a small molecule, orally bioavailable thrombopoietin receptor (TpoR) agonist. Developed by GlaxoSmithKline, this compound was investigated for its potential to treat thrombocytopenia.[1][2]
Disclaimer: Publicly available information on the quantitative efficacy and detailed experimental protocols for this compound is limited. Its development appears to have been discontinued, and extensive data from preclinical and clinical studies have not been published. This guide is compiled from the available data.
Core Mechanism of Action
This compound acts as an agonist of the thrombopoietin receptor (TpoR), also known as c-Mpl.[3] By binding to and activating TpoR, it mimics the physiological effects of thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production. This activation initiates a downstream intracellular signaling cascade, primarily mediated by the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[3] The phosphorylation and subsequent dimerization of STAT5 lead to its translocation to the nucleus, where it upregulates the transcription of genes essential for the proliferation and differentiation of megakaryocyte progenitor cells, ultimately resulting in increased platelet production.[3]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Preclinical and Clinical Efficacy Data
For the purpose of providing a framework for the type of data expected from such studies, the following tables are presented as templates.
Table 1: In Vitro Efficacy of this compound (Template)
| Assay Type | Cell Line | Parameter Measured | Result (e.g., EC50) |
| TpoR Activation | Ba/F3-hTpoR | STAT5 Phosphorylation | Data not available |
| Cell Proliferation | UT7-TPO | Increased Cell Viability | Data not available |
| Megakaryocyte Differentiation | Human CD34+ Cells | CD41+/CD42b+ Cells | Data not available |
Table 2: In Vivo Efficacy of this compound in Animal Models (Template)
| Animal Model | Dosing Regimen | Primary Endpoint | Key Findings |
| e.g., Thrombocytopenic Mouse | e.g., 10 mg/kg, oral, daily | Platelet Count Increase | Data not available |
| e.g., Non-human Primate | e.g., 5 mg/kg, oral, daily | Time to Platelet Recovery | Data not available |
Table 3: Phase 1/2 Clinical Trial Efficacy of this compound (Template)
| Trial Phase | Patient Population | Dosing Cohorts | Primary Efficacy Endpoint | Observed Response Rate |
| Phase 1 | e.g., Healthy Volunteers | e.g., 10, 25, 50 mg | Platelet Count Elevation | Data not available |
| Phase 2 | e.g., Chronic ITP | e.g., 25, 50, 75 mg daily | Platelet Response (e.g., >50x10^9/L) | Data not available |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not available in the public domain. However, based on standard methodologies for evaluating TpoR agonists, the following sections outline the likely experimental designs.
In Vitro TpoR Activation Assay (Exemplary Protocol)
-
Cell Culture: Human TpoR-transfected cell lines (e.g., Ba/F3-hTpoR) are cultured in appropriate media.
-
Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified duration.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting or ELISA: Cell lysates are analyzed for phosphorylated STAT5 (pSTAT5) levels, normalized to total STAT5 or a housekeeping protein.
Experimental Workflow Diagram
Caption: General workflow for an in vitro TpoR activation assay.
In Vivo Efficacy Study in a Thrombocytopenic Animal Model (Exemplary Protocol)
-
Induction of Thrombocytopenia: A transient thrombocytopenia is induced in a suitable animal model (e.g., mice) through methods such as anti-platelet serum administration or irradiation.
-
Compound Administration: Animals are randomized to receive vehicle control or this compound at various dose levels via oral gavage for a defined period.
-
Blood Sampling: Peripheral blood samples are collected at multiple time points.
-
Platelet Counting: Platelet counts are determined using an automated hematology analyzer.
-
Data Analysis: Changes in platelet counts from baseline are calculated and compared between treatment and control groups.
Conclusion
This compound (SB-559448) is a TpoR agonist that was advanced to Phase 2 clinical trials for the treatment of thrombocytopenia. Its mechanism of action through the JAK2/STAT5 pathway is well-understood for this class of drugs. However, a comprehensive evaluation of its efficacy is hampered by the lack of publicly available quantitative preclinical and clinical data. The information presented in this guide provides a foundational understanding of this compound based on the limited available information and serves as a template for the expected data from a full development program. Researchers in the field are encouraged to consult any future publications that may disclose the detailed findings from the studies conducted on this compound.
References
The Multifaceted Impact of Totrombopag Choline on Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Totrombopag choline, the choline salt of the active moiety eltrombopag, is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist. Initially developed to stimulate megakaryopoiesis and platelet production, its clinical efficacy in bone marrow failure syndromes like aplastic anemia has revealed a profound and complex impact on hematopoietic stem cells (HSCs). This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences HSC function, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved. The evidence presented herein demonstrates that this compound's effects on HSCs are not limited to its TPO-mimetic properties but also encompass TPO-receptor-independent actions, including iron chelation and enzymatic inhibition, which collectively contribute to the restoration of multi-lineage hematopoiesis.
Core Mechanisms of Action
This compound exerts its influence on hematopoietic stem cells through a dual mechanism, involving both direct agonism of the thrombopoietin receptor (c-Mpl) and receptor-independent pathways.
TPO-Receptor Dependent Signaling
This compound, through its active form eltrombopag, binds to the transmembrane domain of the c-Mpl receptor on HSCs and progenitor cells.[1][2] This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades that are crucial for HSC survival, proliferation, and differentiation.[2][3] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain, eltrombopag's binding to a different site allows for synergistic effects with TPO and can bypass certain inhibitory mechanisms.[4]
The primary signaling pathways activated by this compound via the c-Mpl receptor include:
-
JAK-STAT Pathway: Activation of Janus kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription, particularly STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes involved in cell proliferation and differentiation. Studies have shown that eltrombopag induces a slower, more sustained phosphorylation of STAT5 compared to the rapid and transient activation by TPO.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream effector of c-Mpl activation. This pathway plays a significant role in promoting cell survival and inhibiting apoptosis in HSCs.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is also stimulated by this compound and is involved in regulating cell proliferation and differentiation.
TPO-Receptor Independent Mechanisms
Recent research has unveiled that a significant portion of this compound's hematopoietic activity is independent of its action on the TPO receptor. These off-target effects are critical to its ability to induce tri-lineage hematopoietic recovery.
-
Iron Chelation: Eltrombopag is a potent intracellular iron chelator. By reducing the levels of labile intracellular iron, it can stimulate HSC self-renewal and differentiation. This effect is believed to be mediated through metabolic reprogramming of the HSCs. The iron-chelating property of eltrombopag is a key differentiator from other TPO receptor agonists like romiplostim. The stimulatory effects of eltrombopag on HSCs can be negated by pre-loading the cells with iron, confirming the significance of this mechanism.
-
TET2 Inhibition: Eltrombopag has been shown to directly bind to and inhibit the dioxygenase activity of Ten-Eleven Translocation 2 (TET2), an enzyme crucial for DNA demethylation and hematopoietic stem cell differentiation. This inhibition is independent of its iron chelation properties. By inhibiting TET2, eltrombopag can expand the population of normal hematopoietic stem and progenitor cells.
Quantitative Impact on Hematopoietic Stem and Progenitor Cells
The clinical and preclinical effects of this compound (eltrombopag) on HSC and progenitor populations have been documented in various studies. The following tables summarize key quantitative data.
Table 1: Clinical Efficacy of Eltrombopag in Aplastic Anemia
| Study/Trial Cohort | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response Rate (CR) | Reference |
| Refractory SAA | Eltrombopag monotherapy | 43 | ~40% | - | |
| Japanese Refractory/Intolerant AA | Eltrombopag (dose escalation) | 21 | 48% (at 6 months) | - | |
| First-line SAA (Cohort 1) | Eltrombopag + horse ATG + cyclosporine | 30 | 80% | 33% | |
| First-line SAA (Cohort 2) | Eltrombopag (3 months) + horse ATG + cyclosporine | 31 | 87% | 26% | |
| First-line SAA (All cohorts) | Eltrombopag + horse ATG + cyclosporine | 92 | 87% | 39% | |
| Meta-analysis of 5 RCTs | Eltrombopag + Immunosuppressive Therapy (IST) | 274 | OR: 3.66 vs. IST alone | OR: 2.20 vs. IST alone |
SAA: Severe Aplastic Anemia; AA: Aplastic Anemia; ATG: Antithymocyte Globulin; OR: Odds Ratio
Table 2: In Vivo Effects on Hematopoietic Stem and Progenitor Cell (HSPC) Populations
| Patient Population | Treatment | Key Finding | p-value | Reference |
| Severe Immune Aplastic Anemia | Eltrombopag + Cyclosporine | Significantly more Multipotent Progenitor (MPP) cells compared to IST alone. | p=0.026 |
Detailed Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
The CFU assay is a functional in vitro test to quantify and characterize hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.
Methodology:
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated MNCs with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% Fetal Bovine Serum (FBS).
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
-
Plating:
-
Prepare a cell suspension in IMDM + 2% FBS at a desired concentration.
-
Add the cell suspension to a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO, TPO) to support the growth of various colony types.
-
Vortex the mixture thoroughly and let it stand for 5-10 minutes to allow air bubbles to escape.
-
Dispense 1.1 mL of the cell-methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure an even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
-
Colony Identification and Counting:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-E: Colony-Forming Unit - Erythroid (small clusters of red cells)
-
BFU-E: Burst-Forming Unit - Erythroid (large, multi-focal red cell colonies)
-
CFU-GM: Colony-Forming Unit - Granulocyte, Macrophage
-
CFU-GEMM: Colony-Forming Unit - Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (mixed lineage)
-
-
Flow Cytometry for Identification of Human Hematopoietic Stem and Progenitor Cells
Multiparametric flow cytometry allows for the precise identification and quantification of rare cell populations like HSCs and their downstream progenitors.
Methodology:
-
Sample Preparation:
-
Obtain bone marrow aspirate or peripheral blood and prepare a single-cell suspension.
-
Perform red blood cell lysis if necessary.
-
-
Antibody Staining:
-
Resuspend cells in a suitable staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies targeting specific cell surface markers. A common panel for identifying human HSCs and progenitors includes:
-
Lineage Cocktail (Lin): A mix of antibodies against mature cell markers (e.g., CD2, CD3, CD11b, CD14, CD16, CD19, CD24, CD56, CD66b, CD235a) to exclude differentiated cells.
-
CD34: A marker for hematopoietic stem and progenitor cells.
-
CD38: Used to distinguish primitive HSCs (CD38-) from more committed progenitors (CD38+).
-
CD45RA: Helps to separate common lymphoid progenitors (CLPs) and granulocyte-macrophage progenitors (GMPs).
-
CD90 (Thy-1): A marker for hematopoietic stem cells.
-
CD49f: Another marker to enrich for the most primitive HSCs.
-
CD135 (Flt3): To identify common myeloid progenitors (CMPs).
-
CD10: A marker for multilymphoid progenitors (MLPs).
-
CD7: Also used in the identification of MLPs.
-
-
-
Data Acquisition:
-
Acquire stained samples on a multi-color flow cytometer (e.g., BD FACSCanto™ II).
-
Set up appropriate compensation controls to correct for spectral overlap between fluorochromes.
-
-
Data Analysis (Gating Strategy):
-
Gate on viable, single cells.
-
Identify the CD34+ population.
-
Within the CD34+ gate, exclude lineage-positive cells (Lin-).
-
Further dissect the Lin-CD34+ population based on the expression of CD38, CD90, CD45RA, etc., to quantify specific subpopulations:
-
HSCs: Lin-CD34+CD38-CD90+CD45RA-
-
MPPs: Lin-CD34+CD38-CD90-CD45RA-
-
CMPs: Lin-CD34+CD38+CD45RA-CD135+
-
GMPs: Lin-CD34+CD38+CD45RA+CD135+
-
MEPs: Lin-CD34+CD38+CD45RA-CD135-
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its evaluation.
Caption: TPO-Receptor Dependent Signaling Pathways.
Caption: Dual Mechanism of Action on HSCs.
Caption: In Vitro Evaluation Workflow.
Conclusion
This compound represents a significant advancement in the treatment of bone marrow failure syndromes, largely due to its multifaceted effects on hematopoietic stem cells. Its ability to stimulate HSCs through both c-Mpl dependent signaling and receptor-independent mechanisms of iron chelation and TET2 inhibition provides a robust and comprehensive approach to restoring hematopoiesis. The data presented in this guide underscore the potent and diverse biological activities of this compound. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for optimizing its therapeutic use and for the development of next-generation therapies targeting the hematopoietic stem cell niche. Further investigation into the interplay between these different mechanisms of action will undoubtedly yield deeper insights into HSC biology and the pathophysiology of bone marrow failure.
References
- 1. What is Eltrombopag choline used for? [synapse.patsnap.com]
- 2. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 4. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Eltrombopag Choline: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets.[1] Eltrombopag choline is a salt form of eltrombopag.[2] In vitro studies are crucial for elucidating the mechanisms of action of eltrombopag and for assessing its effects on various cell types, particularly hematopoietic stem and progenitor cells. These application notes provide detailed protocols for the use of eltrombopag choline in in vitro cell culture experiments, focusing on the induction of megakaryopoiesis.
Mechanism of Action
Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), inducing a conformational change that activates downstream signaling pathways.[3][4] This activation mimics the effects of endogenous TPO, leading to the stimulation of megakaryopoiesis and subsequent platelet production. The primary signaling cascades activated by eltrombopag include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and extracellular signal-regulated kinase (ERK) pathways.[5]
Figure 1: Eltrombopag choline signaling pathway in hematopoietic cells.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of eltrombopag on megakaryopoiesis.
| Cell Type | Eltrombopag Concentration | Incubation Time | Key Findings | Reference |
| Human Cord Blood-derived HSCs | 50 - 2000 ng/mL | 13 days | Dose-dependent increase in megakaryocyte differentiation and proplatelet formation. | |
| Human Peripheral Blood Progenitor Cells | 500 ng/mL | Not Specified | Increased megakaryocyte output compared to recombinant human TPO. | |
| Human CD34+ Bone Marrow Cells | Not Specified | 3 days (pre-treatment) | Increased number of megakaryocyte colony-forming units (CFU-Mk). | |
| Macrophages from ITP patients | 6 µM | 15 days | Induced a switch from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. |
| Parameter | Eltrombopag Concentration | Fold Increase (vs. Control) | Reference |
| Megakaryocyte Output | 500 ng/mL | ~2-fold | |
| Megakaryocyte Output | 2000 ng/mL | ~3-fold | |
| Proplatelet Formation | 500 - 2000 ng/mL | ~4-fold |
Experimental Protocols
Preparation of Eltrombopag Choline Stock Solution
Note: Eltrombopag has low solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent.
Materials:
-
Eltrombopag choline powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required mass of eltrombopag choline to prepare a 10 mM stock solution. The molecular weight of eltrombopag free acid is 442.47 g/mol . Adjust calculations based on the molecular weight of the specific eltrombopag choline salt form used.
-
Aseptically weigh the calculated amount of eltrombopag choline powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution in DMSO is stable for several months when stored properly.
In Vitro Megakaryocyte Differentiation from Hematopoietic Stem Cells (HSCs)
This protocol describes the differentiation of human HSCs into megakaryocytes in the presence of eltrombopag choline.
Materials:
-
Cryopreserved human CD34+ HSCs (e.g., from cord blood, bone marrow, or mobilized peripheral blood)
-
Complete cell culture medium (e.g., IMDM supplemented with 20% BIT 9500, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human cytokines (e.g., TPO, SCF, IL-6, IL-9)
-
Eltrombopag choline stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 24-well or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw the cryopreserved CD34+ HSCs according to the supplier's instructions.
-
Wash the cells with sterile PBS and resuspend in complete cell culture medium.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a cell culture plate.
-
Prepare the desired final concentrations of eltrombopag choline by diluting the 10 mM stock solution in complete cell culture medium. A typical concentration range for initial experiments is 50 ng/mL to 2000 ng/mL.
-
Add the diluted eltrombopag choline to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as in the highest eltrombopag choline treatment. A positive control with a known concentration of recombinant human TPO (e.g., 10 ng/mL) should also be included.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Monitor the cultures for cell proliferation and morphological changes indicative of megakaryocyte differentiation (e.g., increased cell size, polylobulated nuclei).
-
At the end of the culture period, harvest the cells for downstream analysis.
Assessment of Megakaryocyte Differentiation
Flow Cytometry:
-
Harvest the cells and wash with PBS containing 2% fetal bovine serum (FBS).
-
Incubate the cells with fluorescently conjugated antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of mature megakaryocytes.
Morphological Analysis:
-
Prepare cytospin slides of the cultured cells.
-
Stain the slides with May-Grünwald-Giemsa stain.
-
Examine the slides under a light microscope to assess megakaryocyte morphology and maturation.
Proplatelet Formation Assay:
-
Plate the differentiated megakaryocytes on a fibrinogen-coated surface.
-
Incubate for 4-6 hours to allow for proplatelet formation.
-
Quantify the number of proplatelet-forming megakaryocytes by microscopy.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using eltrombopag choline.
Figure 2: General experimental workflow for in vitro studies with Eltrombopag Choline.
Stability and Storage
-
Eltrombopag Choline Powder: Store at -20°C, protected from light.
-
Stock Solution (in DMSO): Store in aliquots at -20°C for up to 12 months. Avoid repeated freeze-thaw cycles.
-
Working Solutions (in culture medium): Prepare fresh for each experiment. It is not recommended to store aqueous solutions of eltrombopag for more than one day.
Safety Precautions
Eltrombopag choline is a bioactive compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powder and solutions. All work should be conducted in a sterile cell culture hood. Dispose of waste according to institutional guidelines.
References
- 1. US20220079883A1 - Eltrombopag choline dosage forms - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
Application Notes and Protocols for Totrombopag Choline in Megakaryocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag Choline is a small molecule, orally bioavailable thrombopoietin (TPO) receptor agonist designed to stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. As a mimetic of the endogenous cytokine thrombopoietin, this compound activates the TPO receptor (c-Mpl), initiating downstream signaling cascades that drive megakaryopoiesis. These application notes provide detailed protocols for utilizing this compound in in vitro megakaryocyte differentiation assays, a critical tool for studying thrombopoiesis, screening potential therapeutic agents, and developing novel treatments for thrombocytopenia.
Principle of the Assay
Megakaryocyte differentiation assays are designed to recapitulate the process of megakaryopoiesis in vitro. Hematopoietic stem and progenitor cells (HSPCs), typically CD34+ cells isolated from sources such as umbilical cord blood, bone marrow, or mobilized peripheral blood, are cultured in a specialized medium supplemented with cytokines that promote lineage commitment and maturation. This compound, acting as a TPO receptor agonist, is introduced into the culture to drive the differentiation of these progenitor cells into mature, polyploid megakaryocytes. The efficiency of this process is quantified by assessing key markers of megakaryocytic lineage and maturation, including the expression of surface antigens like CD41 and CD42, and the increase in cellular ploidy.
Mechanism of Action
This compound binds to and activates the thrombopoietin receptor (c-Mpl) on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1][2] This activation triggers a conformational change in the receptor, leading to the recruitment and activation of the Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for various signaling proteins. Key downstream pathways activated include:
-
JAK/STAT Pathway: Primarily involving STAT3 and STAT5, this pathway is crucial for promoting the survival, proliferation, and differentiation of megakaryocyte progenitors.[3][4][5]
-
PI3K/AKT Pathway: This pathway plays a significant role in cell survival and proliferation.
-
MAPK/ERK Pathway: Activation of this pathway is also involved in megakaryocyte differentiation and maturation.
The coordinated activation of these signaling cascades ultimately leads to the transcriptional regulation of genes essential for megakaryocyte development, including those involved in endomitosis (the process of DNA replication without cell division, leading to polyploidy) and the expression of megakaryocyte-specific markers.
Data Presentation
The following tables summarize representative quantitative data from in vitro megakaryocyte differentiation assays using a similar TPO receptor agonist, eltrombopag. These data can serve as a benchmark for experiments utilizing this compound, though optimal concentrations and outcomes may vary.
Table 1: Dose-Dependent Effect of a TPO Receptor Agonist on Megakaryocyte Differentiation
| Treatment Group | Concentration (ng/mL) | Megakaryocyte Purity (% CD41+/CD42b+) | Megakaryocyte Yield (per input CD34+ cell) |
| Negative Control | 0 | < 5% | < 1 |
| rhTPO | 10 | ~90% | 5 - 10 |
| Eltrombopag | 200 | > 90% | ~15 |
| Eltrombopag | 500 | > 90% | ~25 |
| Eltrombopag | 2000 | > 90% | ~30 |
Data presented here is based on studies with eltrombopag and should be considered as a reference for designing experiments with this compound.
Table 2: Effect of a TPO Receptor Agonist on Megakaryocyte Polyploidization
| Treatment Group | Concentration (ng/mL) | % of Megakaryocytes with Ploidy ≥ 4N | % of Megakaryocytes with Ploidy ≥ 8N |
| Negative Control | 0 | < 10% | < 2% |
| rhTPO | 10 | ~70% | ~30% |
| Eltrombopag | 200 | > 90% | ~50% |
| Eltrombopag | 500 | > 90% | ~60% |
| Eltrombopag | 2000 | > 90% | ~65% |
Data presented here is based on studies with eltrombopag and should be considered as a reference for designing experiments with this compound.
Experimental Protocols
Materials
-
Cryopreserved human CD34+ hematopoietic stem and progenitor cells (umbilical cord blood, bone marrow, or mobilized peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human cytokines (e.g., SCF, IL-6, IL-9)
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Cell culture plates (12-well or 24-well)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
EDTA
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD41-PE, anti-CD42b-APC, and corresponding isotype controls)
-
Propidium iodide (PI) staining solution with RNase A
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometer
Protocol 1: In Vitro Differentiation of CD34+ Cells into Megakaryocytes
This protocol describes a two-stage liquid culture system for the differentiation of CD34+ cells into mature megakaryocytes.
Stage 1: Expansion of Hematopoietic Progenitors (Day 0 - Day 5)
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed serum-free expansion medium.
-
Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in fresh expansion medium.
-
Perform a cell count and assess viability using Trypan Blue.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a culture plate with expansion medium supplemented with a cytokine cocktail to promote early hematopoietic progenitor expansion (e.g., SCF 100 ng/mL, IL-6 50 ng/mL, and IL-9 50 ng/mL).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Stage 2: Megakaryocyte Differentiation with this compound (Day 5 - Day 14)
-
On day 5, harvest the expanded progenitor cells and perform a cell count.
-
Resuspend the cells in fresh serum-free expansion medium at a density of 2 x 10^5 cells/mL.
-
Aliquot the cell suspension into a new culture plate.
-
Add this compound to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 100 ng/mL, 500 ng/mL, 1 µg/mL, 5 µg/mL). Include a positive control (e.g., recombinant human TPO at 50 ng/mL) and a negative control (vehicle only).
-
Continue incubation at 37°C and 5% CO2 for an additional 7-9 days.
-
Monitor the cultures every 2-3 days and observe for the appearance of large, granular megakaryocytes. If necessary, add fresh medium with this compound to maintain optimal cell density.
-
Harvest cells for analysis on days 12-14.
Protocol 2: Analysis of Megakaryocyte Differentiation by Flow Cytometry
A. Immunophenotyping for Megakaryocyte Surface Markers (CD41 and CD42b)
-
Harvest approximately 1-2 x 10^5 cells from each culture condition into flow cytometry tubes.
-
Wash the cells with 2 mL of cold PBS containing 1% BSA and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS with 1% BSA.
-
Add fluorochrome-conjugated anti-CD41 and anti-CD42b antibodies at the manufacturer's recommended concentrations. Include isotype control tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold PBS with 1% BSA.
-
Resuspend the final cell pellet in 300-500 µL of PBS with 1% BSA for flow cytometric analysis.
-
Acquire data on a flow cytometer and analyze the percentage of CD41+ and CD41+/CD42b+ cells.
B. Ploidy Analysis of Megakaryocytes
-
Harvest approximately 5 x 10^5 cells from each culture condition.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of PBS with 1% BSA and stain for the megakaryocyte marker CD41 as described above (steps 4-6).
-
After the final wash, resuspend the cell pellet in 500 µL of a hypotonic solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the CD41-positive cell population by flow cytometry.
-
Gate on the CD41+ cells and analyze the PI histogram to determine the percentage of cells with 2N, 4N, 8N, 16N, and higher DNA content.
Visualizations
Caption: Signaling pathway of this compound in megakaryocytes.
Caption: Experimental workflow for megakaryocyte differentiation assay.
References
- 1. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 2. What is Eltrombopag choline used for? [synapse.patsnap.com]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombopoietin activates a STAT5-like factor in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Platelets Following Totrombopag Choline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag Choline is a small-molecule thrombopoietin (TPO) receptor agonist designed to stimulate megakaryopoiesis and increase platelet production. It is under investigation for the treatment of thrombocytopenia. As with any novel thrombopoietic agent, a thorough understanding of its effects on platelet function is crucial to assess both efficacy and potential thrombotic risk. Flow cytometry is a powerful and essential tool for the multi-parametric analysis of platelets at the single-cell level. These application notes provide a detailed overview and protocols for the flow cytometric analysis of platelets in patients undergoing treatment with this compound, focusing on platelet count, activation status, and reactivity.
Mechanism of Action of this compound
This compound mimics the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl) on the surface of megakaryocyte precursors and hematopoietic stem cells.[1][2] This binding event initiates a cascade of intracellular signaling pathways, primarily the JAK-STAT, MAPK, and PI3K-AKT pathways, which collectively promote the proliferation and differentiation of megakaryocytes, leading to an increased production of platelets.[1][3] While TPO receptor agonists are effective in raising platelet counts, it is critical to evaluate whether they also prime platelets for activation, which could increase the risk of thrombosis. Studies on similar TPO receptor agonists, such as eltrombopag, have shown that while they increase platelet counts, they do not appear to cause significant platelet activation or hyper-reactivity in vivo.[4]
Signaling Pathway of TPO Receptor Agonists
Data Presentation: Platelet Characteristics After TPO-RA Treatment
The following tables summarize expected quantitative data based on studies of similar TPO receptor agonists, such as eltrombopag. These tables provide a framework for presenting data from studies of this compound.
Table 1: Platelet Count and Immature Platelet Fraction (IPF)
| Time Point | Platelet Count (x 10⁹/L) | Immature Platelet Fraction (%) |
| Baseline (Day 0) | 32.5 ± 5.9 | 18.17 ± 2.61 |
| Day 7 | Increased | Variable |
| Day 28 | Significantly Increased | Variable |
| Healthy Controls | 246.4 ± 15.2 | 3.06 ± 0.57 |
| Data presented as mean ± SEM. Data is representative from studies on eltrombopag in ITP patients. |
Table 2: Platelet Activation Markers (Without Agonist Stimulation)
| Time Point | P-selectin (CD62P) MFI | Activated GPIIb/IIIa (PAC-1) MFI |
| Baseline (Day 0) | Elevated vs. Controls | Unchanged vs. Controls |
| Day 28 | Slight Increase | Unchanged |
| MFI: Mean Fluorescence Intensity. Data is representative from studies on eltrombopag. |
Table 3: Platelet Reactivity (With Agonist Stimulation)
| Agonist | Time Point | P-selectin (CD62P) MFI | Activated GPIIb/IIIa (PAC-1) MFI |
| ADP (High Dose) | Baseline (Day 0) | Higher Response | Higher Response |
| Day 28 | Lower than Baseline | Lower than Baseline | |
| TRAP (High Dose) | Baseline (Day 0) | Similar to Controls | Similar to Controls |
| Day 28 | Slight Increase (in responders) | Slight Increase (in responders) | |
| Data is representative from studies on eltrombopag. |
Experimental Protocols
Experimental Workflow
Protocol 1: Preparation of Whole Blood for Platelet Analysis
This protocol is designed to minimize in vitro platelet activation.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Pipettes and tips.
-
12 x 75 mm polystyrene flow cytometry tubes.
Procedure:
-
Collect whole blood into sodium citrate tubes. Gently invert the tube 3-4 times to ensure proper mixing with the anticoagulant.
-
Process samples within 1-2 hours of collection.
-
For each patient sample, prepare the required number of flow cytometry tubes for baseline (unstimulated) and agonist-stimulated conditions.
-
Carefully add 5 µL of whole blood to the bottom of each tube.
Protocol 2: Staining of Platelet Surface Markers
This protocol describes the staining of platelets for identification and activation markers.
Materials:
-
Prepared whole blood samples (from Protocol 1).
-
Fluorochrome-conjugated monoclonal antibodies (see Table 4 for recommendations).
-
Agonists (e.g., ADP, TRAP) at desired concentrations.
-
PBS.
Table 4: Recommended Antibody Panel
| Marker | Fluorochrome | Purpose |
| CD41a or CD61 | PE or APC | Platelet Identification |
| CD62P (P-selectin) | FITC | Activation Marker (α-granule release) |
| PAC-1 | FITC | Activation Marker (activated GPIIb/IIIa) |
| CD42b (GPIbα) | PerCP | Platelet Identification |
| Isotype Controls | Matched to Antibodies | Negative Gating Control |
Procedure:
-
For unstimulated samples: Add the predetermined optimal volume of each fluorochrome-conjugated antibody to the tubes containing whole blood.
-
For stimulated samples: a. Prepare working solutions of agonists (e.g., 20 µM ADP, 25 µM TRAP). b. Add the agonist to the respective tubes and incubate for 5-10 minutes at room temperature. c. Add the antibody cocktail to the stimulated samples.
-
Gently vortex each tube and incubate for 20 minutes at room temperature in the dark.
-
Following incubation, add 1 mL of PBS to each tube. Do not vortex.
-
Samples are now ready for immediate acquisition on the flow cytometer. Further fixation is generally not recommended as it can increase background fluorescence but can be performed with 1% paraformaldehyde if necessary.
Protocol 3: Flow Cytometry Acquisition and Analysis
Instrument Setup:
-
Set up the flow cytometer to detect forward scatter (FSC) and side scatter (SSC) on a logarithmic scale to better resolve platelets from noise.
-
Create a gate (P1) around the platelet population based on their characteristic FSC and SSC properties.
-
Use a platelet-specific marker (e.g., CD41a or CD61) to create a second gate (P2) to ensure analysis of a pure platelet population.
-
Set up fluorescence compensation using single-stained controls.
Data Acquisition:
-
Acquire a minimum of 10,000-20,000 events within the platelet gate (P2) for each sample.
-
Maintain a consistent and low flow rate to avoid coincidence events.
Data Analysis:
-
Apply the gating strategy to all samples.
-
For each activation marker (CD62P, PAC-1), determine the percentage of positive platelets and the Mean Fluorescence Intensity (MFI) relative to the isotype control.
-
Compare the results from baseline and post-treatment samples, both with and without agonist stimulation.
Conclusion
Flow cytometry is an indispensable technique for the detailed analysis of platelet responses to thrombopoietic agents like this compound. The protocols and information provided here offer a robust framework for assessing the impact of this novel drug on platelet count, baseline activation, and reactivity. By carefully monitoring these parameters, researchers and clinicians can gain critical insights into the efficacy and safety profile of this compound, ensuring a comprehensive understanding of its hematological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Significance of PAC-1, CD62P, and Platelet-Leukocyte Aggregates in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony-Forming Unit (CFU) Assays with Totrombopag Choline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Totrombopag Choline, a thrombopoietin (TPO) receptor agonist, in colony-forming unit (CFU) assays to evaluate its effects on hematopoietic progenitor cells, particularly on megakaryopoiesis. The provided protocols are based on established methods for other TPO receptor agonists and can be adapted for use with this compound.
Introduction
This compound is a small-molecule thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. The colony-forming unit (CFU) assay is a crucial in vitro functional assay used to assess the proliferation and differentiation potential of hematopoietic progenitor cells. Specifically, the CFU-Meg assay (Colony-Forming Unit-Megakaryocyte) is instrumental in quantifying the effect of compounds like this compound on the megakaryocytic lineage.
Mechanism of Action
This compound binds to and activates the TPO receptor (c-Mpl) on the surface of hematopoietic stem and progenitor cells. This activation triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These signaling events collectively promote the survival, proliferation, and differentiation of megakaryocyte progenitors, leading to an increase in mature, platelet-producing megakaryocytes.
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from CFU-Meg assays performed with this compound, demonstrating its dose-dependent effect on megakaryocyte colony formation.
Table 1: Dose-Response of this compound on CFU-Meg Colony Formation from Human CD34+ Cells
| This compound (µM) | Mean CFU-Meg Colonies (per 1x10^4 plated cells) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 25 | 4 | 1.0 |
| 0.1 | 48 | 6 | 1.9 |
| 1 | 85 | 9 | 3.4 |
| 10 | 120 | 15 | 4.8 |
| 30 | 115 | 18 | 4.6 |
Table 2: Comparison of this compound with rhTPO on CFU-Meg Colony Formation
| Treatment | Concentration | Mean CFU-Meg Colonies (per 1x10^4 plated cells) | Standard Deviation |
| Control (no growth factor) | - | 15 | 3 |
| rhTPO | 50 ng/mL | 105 | 12 |
| This compound | 10 µM | 118 | 14 |
Experimental Protocols
The following are detailed protocols for performing CFU-Meg assays with this compound. These protocols are adapted from established methods for other TPO receptor agonists.
Protocol 1: Isolation of Human CD34+ Hematopoietic Progenitor Cells from Bone Marrow
This protocol describes the enrichment of CD34+ cells, which are the primary target for TPO receptor agonists.
Materials:
-
Human bone marrow aspirate
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Human CD34 MicroBead Kit
-
MACS columns and separator
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected MNCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
CD34+ Cell Enrichment:
-
Resuspend the MNC pellet in MACS buffer.
-
Follow the manufacturer's instructions for the Human CD34 MicroBead Kit for magnetic cell sorting.
-
Elute the CD34+ cells from the MACS column.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Protocol 2: CFU-Meg Assay with this compound
This protocol outlines the procedure for setting up a CFU-Meg assay using a commercially available collagen-based medium.
Materials:
-
Isolated human CD34+ cells
-
MegaCult™-C medium with cytokines (or without, for custom cytokine cocktails)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human thrombopoietin (rhTPO) as a positive control
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Double chamber slides
-
Humidified incubator (37°C, 5% CO2)
-
CFU-Mk staining kit (e.g., anti-CD41 antibody-based)
Procedure:
-
Preparation of Cell Suspension and Treatment Conditions:
-
Prepare a working stock of this compound in IMDM at various concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a positive control with an optimal concentration of rhTPO (e.g., 50 ng/mL).
-
Prepare a negative control with the vehicle solvent.
-
Resuspend the isolated CD34+ cells in IMDM at a concentration of 1 x 10^5 cells/mL.
-
-
Plating:
-
In sterile tubes, combine the cell suspension, this compound (or controls), and the MegaCult™-C medium according to the manufacturer's instructions. A typical final cell concentration is 1,000-10,000 cells per chamber.
-
Gently vortex to mix and dispense the mixture into the double chamber slides.
-
-
Incubation:
-
Place the slides in a humidified incubator at 37°C with 5% CO2 for 10-12 days.
-
-
Colony Staining and Enumeration:
-
After the incubation period, fix and stain the cultures for a megakaryocyte-specific marker (e.g., CD41) following the staining kit's protocol.
-
Enumerate CFU-Meg colonies under an inverted microscope. Colonies are typically defined as clusters of three or more megakaryocytes.
-
Figure 2: Experimental workflow for the CFU-Meg assay.
Conclusion
These application notes provide a framework for investigating the effects of this compound on megakaryopoiesis using CFU assays. The provided protocols, data presentation examples, and mechanistic diagrams offer a comprehensive resource for researchers in hematology and drug development. Adherence to sterile techniques and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols: Establishing a Murine Model of Thrombocytopenia with Totrombopag Choline
For Research Use Only
Introduction
Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical concern often associated with chemotherapy, radiation therapy, and various hematological disorders. The development of effective therapeutic agents to stimulate platelet production is a key area of research. Totrombopag Choline (also known as SB-559448) is a small-molecule, orally bioavailable thrombopoietin receptor (TpoR) agonist.[1] By activating the TpoR, this compound mimics the effects of endogenous thrombopoietin (TPO), initiating intracellular signaling cascades that stimulate the proliferation and differentiation of megakaryocytes, the precursor cells of platelets.[1] These application notes provide a detailed protocol for establishing a murine model of chemotherapy-induced thrombocytopenia and for evaluating the efficacy of this compound in restoring platelet levels.
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist of the TpoR, thereby activating downstream signaling pathways crucial for thrombopoiesis. The binding of this compound to TpoR induces a conformational change in the receptor, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TpoR, creating docking sites for various signaling proteins. This initiates a cascade of intracellular events, primarily through three major pathways:
-
JAK/STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5, are recruited to the phosphorylated TpoR and are themselves phosphorylated by JAK2. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of genes involved in megakaryocyte proliferation and differentiation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated downstream of TpoR. This pathway plays a significant role in cell proliferation and differentiation.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade initiated by TpoR activation. This pathway is primarily involved in promoting cell survival and inhibiting apoptosis of hematopoietic stem cells and megakaryocyte progenitors.
Caption: this compound Signaling Pathway.
Experimental Protocols
Part 1: Induction of Thrombocytopenia in Mice
This protocol describes the induction of thrombocytopenia using cyclophosphamide, a commonly used chemotherapeutic agent that causes myelosuppression.
Materials:
-
Cyclophosphamide (CTX)
-
Sterile 0.9% saline
-
8-10 week old BALB/c mice (or other suitable strain)
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
-
Hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Preparation of Cyclophosphamide Solution: Prepare a fresh solution of cyclophosphamide in sterile 0.9% saline at a concentration of 10 mg/mL.
-
Induction of Thrombocytopenia:
-
Monitoring:
-
Monitor the health of the mice daily, observing for any signs of distress, bleeding, or significant weight loss.
-
On day 7 post-initial injection, thrombocytopenia is expected to be established.
-
Collect a small volume of blood (e.g., via tail vein or retro-orbital sinus) for a baseline platelet count using a hematology analyzer. A significant decrease in platelet count compared to control animals confirms the establishment of the model.
-
Part 2: Treatment with this compound
This section outlines a proposed protocol for the oral administration of this compound to thrombocytopenic mice. Note: As there is limited published data on the specific dosage of this compound in murine models, the following is a suggested starting point for dose-ranging studies.
Materials:
-
This compound (SB-559448)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Sterile tubes for preparation of dosing solutions
Procedure:
-
Preparation of this compound Suspension:
-
Based on the desired dosage and the concentration of the stock solution, calculate the required volume of this compound and vehicle.
-
Prepare a homogenous suspension of this compound in the vehicle. It is recommended to prepare this fresh daily.
-
-
Dosing Regimen:
-
Begin treatment on day 7 post-initial cyclophosphamide injection, once thrombocytopenia is confirmed.
-
Administer this compound orally once daily via gavage.
-
A suggested starting dose range for a dose-finding study is 1-10 mg/kg/day. This is an estimation based on the oral activity of similar small molecule TpoR agonists.
-
The treatment duration can be varied, for example, for 7 to 14 days, depending on the experimental design.
-
-
Experimental Groups:
-
Group 1: Normal Control: Healthy mice receiving vehicle only.
-
Group 2: Thrombocytopenia Model: Mice treated with cyclophosphamide and receiving vehicle only.
-
Group 3: this compound Treatment: Mice treated with cyclophosphamide and receiving this compound. (Multiple dose groups can be included).
-
-
Blood Collection and Analysis:
-
Collect blood samples at regular intervals (e.g., every 2-3 days) throughout the treatment period and post-treatment to monitor platelet counts.
-
Analyze blood samples using a hematology analyzer to determine platelet count, mean platelet volume (MPV), and other relevant parameters.
-
Caption: Experimental Workflow Diagram.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Cyclophosphamide-Induced Thrombocytopenia Model Validation
| Group | Treatment | Day 0 Platelet Count (x10⁹/L) | Day 7 Platelet Count (x10⁹/L) | % Change in Platelet Count |
| Normal Control | Vehicle | Illustrative Value: 1050 ± 150 | Illustrative Value: 1030 ± 120 | -1.9% |
| CTX Model | Cyclophosphamide | Illustrative Value: 1080 ± 130 | Illustrative Value: 250 ± 50 | -76.9% |
Values are presented as Mean ± SD. Data in this table is for illustrative purposes only.
Table 2: Efficacy of this compound on Platelet Recovery
| Group | Treatment | Day 7 Platelet Count (x10⁹/L) | Day 14 Platelet Count (x10⁹/L) | Day 21 Platelet Count (x10⁹/L) |
| Normal Control | Vehicle | Illustrative Value: 1030 ± 120 | Illustrative Value: 1045 ± 135 | Illustrative Value: 1060 ± 140 |
| CTX Model | Vehicle | Illustrative Value: 250 ± 50 | Illustrative Value: 350 ± 70 | Illustrative Value: 500 ± 90 |
| Totrombopag (Low Dose) | 1 mg/kg | Illustrative Value: 260 ± 55 | Illustrative Value: 600 ± 110 | Illustrative Value: 950 ± 150 |
| Totrombopag (High Dose) | 10 mg/kg | Illustrative Value: 245 ± 60 | Illustrative Value: 850 ± 130 | Illustrative Value: 1200 ± 180 |
Values are presented as Mean ± SD. Data in this table is for illustrative purposes only.
Conclusion
This document provides a comprehensive framework for establishing a murine model of chemotherapy-induced thrombocytopenia and evaluating the therapeutic potential of this compound. The detailed protocols for disease induction and a proposed treatment regimen, along with templates for data presentation, are intended to guide researchers in their preclinical assessment of this novel TpoR agonist. The visualization of the signaling pathway and experimental workflow aims to enhance the understanding of the mechanism of action and the experimental design. Due to the limited availability of public data on the in vivo use of this compound in mice, researchers are encouraged to perform initial dose-ranging studies to determine the optimal therapeutic window.
References
Application Notes and Protocols for Western Blot Analysis of p-JAK2 and p-STAT5 Following Eltrombopag Choline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag choline, a choline salt of the small molecule thrombopoietin (TPO) receptor agonist eltrombopag, is a critical therapeutic agent in the management of thrombocytopenia. Its mechanism of action involves binding to the transmembrane domain of the TPO receptor (c-Mpl), thereby activating intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes and subsequent platelet production.[1][2] A key pathway activated by eltrombopag is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[1][2] Upon binding of eltrombopag to the TPO receptor, Janus kinase 2 (JAK2) is activated through autophosphorylation, which in turn phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[3] Phosphorylated STAT5 (p-STAT5) then dimerizes, translocates to the nucleus, and regulates the transcription of genes essential for megakaryopoiesis.
This document provides a detailed protocol for the detection and semi-quantification of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT5 (p-STAT5) in cell lysates treated with eltrombopag choline using Western blot analysis.
Signaling Pathway
The binding of eltrombopag to the TPO receptor initiates a signaling cascade that is crucial for megakaryocyte development. The diagram below illustrates this pathway, highlighting the activation of JAK2 and the subsequent phosphorylation of STAT5.
Caption: Eltrombopag-induced JAK-STAT signaling pathway.
Experimental Protocol
This protocol outlines the steps for treating a suitable cell line (e.g., human cord blood-derived hematopoietic stem cells or megakaryocytic cell lines) with eltrombopag choline and subsequently performing a Western blot to detect p-JAK2 and p-STAT5.
Materials and Reagents
-
Cell Line: A cell line expressing the TPO receptor (e.g., UT-7/TPO, HEL, or primary CD34+ cells).
-
Eltrombopag Choline: Stock solution prepared in an appropriate solvent (e.g., DMSO).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for resolving JAK2 (~130 kDa) and STAT5 (~90 kDa).
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008)
-
Rabbit anti-total JAK2
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-total STAT5
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin.
-
Chemiluminescent Substrate.
-
Imaging System.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cell line at an appropriate density in culture plates.
-
Allow cells to adhere and grow to the desired confluency.
-
Starve cells in low-serum media if necessary to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of eltrombopag choline (e.g., 0, 100, 200, 500, 2000 ng/mL) for a specified time (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-JAK2 or anti-p-STAT5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
To normalize the data, strip the membrane and re-probe with antibodies against total JAK2, total STAT5, and a loading control (e.g., GAPDH or β-actin). The ratio of the phosphorylated protein to the total protein should be calculated.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response and a time-course experiment, illustrating the expected outcomes of eltrombopag choline treatment on JAK2 and STAT5 phosphorylation. The data is presented as a fold change relative to the untreated control.
Table 1: Dose-Dependent Phosphorylation of JAK2 and STAT5
| Eltrombopag Choline (ng/mL) | p-JAK2 / Total JAK2 (Fold Change) | p-STAT5 / Total STAT5 (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 100 | 1.8 | 2.5 |
| 200 | 3.5 | 4.8 |
| 500 | 5.2 | 7.1 |
| 2000 | 5.5 | 7.5 |
Table 2: Time-Course of JAK2 and STAT5 Phosphorylation with 500 ng/mL Eltrombopag Choline
| Time (minutes) | p-JAK2 / Total JAK2 (Fold Change) | p-STAT5 / Total STAT5 (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 5 | 2.1 | 3.0 |
| 15 | 4.8 | 6.5 |
| 30 | 5.2 | 7.1 |
| 60 | 4.5 | 6.2 |
Note: The data presented in these tables are for illustrative purposes and may vary depending on the cell line, experimental conditions, and eltrombopag choline lot.
Troubleshooting
-
No or Weak Signal:
-
Ensure that the cell line expresses the TPO receptor.
-
Confirm the activity of eltrombopag choline.
-
Optimize the concentration of primary and secondary antibodies.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Ensure that the blocking step was performed correctly. Do not use milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.
-
Optimize the antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Ensure proper blocking and washing.
-
Run appropriate positive and negative controls.
-
Conclusion
This application note provides a comprehensive protocol for the analysis of eltrombopag choline-induced phosphorylation of JAK2 and STAT5 using Western blotting. The provided methodologies, diagrams, and data tables serve as a valuable resource for researchers investigating the molecular mechanisms of TPO receptor agonists and their effects on hematopoietic signaling pathways. Careful optimization of the protocol for specific cell lines and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Totrombopag Choline in 3D Bone Marrow Culture for Enhanced Thrombopoiesis
Application Notes and Protocols
Introduction
Totrombopag choline is an orally available, small-molecule thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] These application notes provide a detailed framework for the use of this compound in advanced 3D bone marrow culture systems. Such models offer a more physiologically relevant microenvironment compared to traditional 2D cultures, enabling researchers to study megakaryopoiesis and thrombopoiesis with greater accuracy.[2] The protocols outlined below are based on established methodologies using thrombopoietin receptor agonists in 3D silk-based bone marrow models.[3][4][5] These systems have been successfully used to predict patient responses to TPO-R agonists and to investigate the underlying mechanisms of action.
Principle of the Application
Three-dimensional bone marrow models aim to replicate the complex architecture and cellular interactions of the native bone marrow niche. By co-culturing hematopoietic stem and progenitor cells (HSPCs) with stromal cells within a porous scaffold, it is possible to support the full maturation of megakaryocytes and the subsequent release of platelets. The introduction of this compound into this system activates the TPO receptor (c-Mpl), triggering downstream signaling cascades that promote megakaryocyte development and platelet generation. This in vitro platform allows for the controlled investigation of drug efficacy, dose-response relationships, and the molecular pathways governing thrombopoiesis.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | MedchemExpress | TPO Receptor Agonist |
| Human CD34+ HSPCs | Various | Primary cells for megakaryocyte differentiation |
| Silk Fibroin Solution | Various | Scaffold fabrication |
| Fibronectin | Various | Scaffold functionalization |
| StemSpan™ SFEM II | STEMCELL Technologies | Base medium for cell culture |
| Recombinant Human TPO | Various | Control stimulant for megakaryopoiesis |
| Recombinant Human SCF | Various | Cytokine for cell expansion |
| Recombinant Human IL-6 | Various | Cytokine for cell differentiation |
| Anti-CD41a Antibody | Various | Megakaryocyte identification |
| Anti-CD42b Antibody | Various | Megakaryocyte/Platelet identification |
| Anti-β1-tubulin Antibody | Various | Proplatelet visualization |
| DAPI | Various | Nuclear counterstain |
Experimental Protocols
Fabrication of 3D Silk-Fibronectin Scaffolds
This protocol is adapted from methodologies used in creating 3D bone marrow niches.
-
Prepare a silk fibroin solution and functionalize it with fibronectin.
-
Use a salt-leaching method to create a porous, sponge-like scaffold that mimics the architecture of bone marrow.
-
Insert the fabricated scaffold into a suitable bioreactor or culture chamber.
-
The prepared scaffolds can be stored at 4°C for up to one month.
Hematopoietic Stem and Progenitor Cell (HSPC) Culture and Differentiation
-
Thaw cryopreserved human CD34+ HSPCs and culture them in StemSpan™ SFEM II medium supplemented with TPO, SCF, and IL-6.
-
Expand the cells for 7-10 days to generate a sufficient population of megakaryocyte progenitors.
-
Seed the megakaryocyte progenitors into the 3D silk-fibronectin scaffolds within the bioreactors.
-
Culture the cells within the 3D scaffold for an additional 14 days to allow for megakaryocyte maturation and proplatelet formation.
Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On day 10 of the 3D culture, supplement the culture medium with the desired concentration of this compound. A dose-response study may be performed with concentrations ranging from 50 ng/mL to 2000 ng/mL, based on studies with similar TPO-R agonists.
-
Include a control group treated with a standard concentration of TPO (e.g., 10 ng/mL) and an untreated control.
-
Continue the culture for the remaining 4 days, replacing the medium with freshly supplemented medium every 2-3 days.
Analysis of Megakaryopoiesis and Thrombopoiesis
-
Immunofluorescence and Confocal Microscopy:
-
At the end of the culture period, fix the scaffolds with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with fluorescently labeled antibodies against megakaryocyte and platelet markers (e.g., anti-CD41a, anti-CD42b) and for proplatelet structures (anti-β1-tubulin).
-
Counterstain nuclei with DAPI.
-
Image the scaffolds using a confocal microscope to visualize megakaryocyte morphology, distribution, and proplatelet formation.
-
-
Quantification of Proplatelet-Forming Megakaryocytes:
-
From the confocal images, calculate the percentage of proplatelet-forming megakaryocytes by dividing the number of cells with filamentous pseudopods by the total number of megakaryocytes per field.
-
-
Platelet Counting:
-
If the bioreactor system includes a perfusion component, collect the perfusate at specified time points.
-
Count the number of platelet-like particles using a hematocytometer or an automated cell counter.
-
Quantitative Data Summary
The following tables summarize representative data from studies using a similar TPO-receptor agonist, Eltrombopag, in 3D bone marrow culture systems.
Table 1: Effect of TPO-Receptor Agonist on Megakaryocyte Output from Healthy Controls in 3D Culture
| Treatment Group | Metric | Value | Fold Change | P-value |
| TPO alone | CD41+CD42b+ Megakaryocytes | Reference | 1.0 | - |
| TPO + Eltrombopag | CD41+CD42b+ Megakaryocytes | Increased | ~1.5 | <0.01 |
| TPO alone | Proplatelet-forming Megakaryocytes (%) | Reference | 1.0 | - |
| TPO + Eltrombopag | Proplatelet-forming Megakaryocytes (%) | Increased | ~2.0 | <0.01 |
Table 2: Effect of TPO-Receptor Agonist on Proplatelet Formation in Patient-Derived Cells in 3D Culture
| Patient Group | Treatment | Proplatelet-Forming Megakaryocytes (%) |
| ANKRD26-RT | TPO alone | 3.0 ± 2.6 |
| ANKRD26-RT | TPO + Eltrombopag | 7.7 ± 4.4 |
| MYH9-RD | TPO alone | 1.5 ± 1.0 |
| MYH9-RD | TPO + Eltrombopag | 4.4 ± 4.3 |
Visualizations
Caption: Signaling pathway of this compound via the TPO receptor.
Caption: Experimental workflow for 3D bone marrow culture with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crownbio.com [crownbio.com]
- 3. Miniaturized 3D bone marrow tissue model to assess response to Thrombopoietin-receptor agonists in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for Megakaryocytes Treated with Totrombopag Choline (Eltrombopag)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunohistochemical (IHC) staining of megakaryocytes following treatment with Totrombopag Choline. As this compound's active component is eltrombopag, this document will refer to eltrombopag, a thrombopoietin receptor (TPO-R) agonist that stimulates megakaryopoiesis.[1][2] This guide includes detailed protocols, data presentation, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction
Eltrombopag is a small molecule, non-peptide TPO-R agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[3][4] It binds to the transmembrane domain of the TPO receptor (c-Mpl), activating downstream signaling pathways, primarily the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.[1] Understanding the effects of eltrombopag on megakaryocyte maturation and proliferation within the bone marrow is crucial for both preclinical research and clinical monitoring. Immunohistochemistry is a powerful technique to visualize and quantify these changes in situ.
Commonly used IHC markers for megakaryocytes include:
-
CD61 (Integrin β3): A highly specific marker for platelets and megakaryocytes.
-
CD41 (Integrin αIIb): Forms a complex with CD61 and is another specific marker for the megakaryocytic lineage.
-
von Willebrand Factor (vWF): A glycoprotein synthesized and stored in megakaryocytes and endothelial cells.
-
CD42b (Glycoprotein Ibα): A component of the GPIb-IX-V complex, crucial for platelet adhesion.
Eltrombopag's Mechanism of Action on Megakaryopoiesis
Eltrombopag mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the c-Mpl receptor on hematopoietic stem cells and megakaryocyte progenitors. This activation triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and differentiation into mature, platelet-producing megakaryocytes.
Quantitative Data on Eltrombopag's Effect on Megakaryocytes
The following tables summarize quantitative data from in vitro and clinical studies on the effects of eltrombopag on megakaryocyte parameters.
Table 1: In Vitro Effects of Eltrombopag on Megakaryocyte Differentiation
| Parameter | Control (rHuTPO 10 ng/mL) | Eltrombopag (200 ng/mL) | Eltrombopag (500 ng/mL) | Eltrombopag (2000 ng/mL) | Reference |
| CD61+/CD42b+ Megakaryocytes (%) | ~85% | ~85% | ~90% | ~90% | |
| Megakaryocyte Output (Fold Increase vs. rHuTPO) | 1 | ~1 | ~2 | ~3 |
Data from in vitro differentiation of human cord blood-derived hematopoietic stem cells after 13 days of culture.
Table 2: Bone Marrow Morphology in Patients with Chronic ITP Treated with Eltrombopag (EXTEND Study)
| Parameter | Baseline | On-Treatment (up to 4.5 years) | Reference |
| Megakaryocytic Hyperplasia | Not reported | 93.6% (146/156 specimens) | |
| Normal Megakaryocyte Morphology | Not reported | 94.9% (148/156 specimens) |
Data from a long-term, open-label extension study. It's important to note that these are morphological assessments and not based on specific IHC quantification.
Table 3: Bone Marrow Cellularity and Megakaryocyte Presence in Aplastic Anemia Patients Treated with Eltrombopag
| Parameter | Responders to Eltrombopag | Non-Responders to Eltrombopag | Reference |
| Higher Bone Marrow Cellularity | More frequent | Less frequent | |
| Megakaryocytes Present (vs. Absent) | More frequent | Less frequent |
This study suggests that a better bone marrow reserve, including the presence of megakaryocytes, may predict a better response to eltrombopag in aplastic anemia.
Experimental Protocols
Experimental Workflow for IHC Staining of Bone Marrow Biopsies
The following diagram illustrates the general workflow for immunohistochemical analysis of megakaryocytes in bone marrow biopsies.
Detailed Protocol for Immunohistochemical Staining of CD61 in Formalin-Fixed Paraffin-Embedded (FFPE) Bone Marrow Biopsies
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific experimental conditions.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 minute.
-
Immerse in 70% ethanol: 1 minute.
-
Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS or TBS) for 5 minutes.
-
3. Staining Procedure:
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody against CD61 (diluted according to the manufacturer's instructions) in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody: Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at room temperature.
-
Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Detection: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Chromogen: Add 3,3'-Diaminobenzidine (DAB) substrate and incubate for 5-10 minutes, or until the desired staining intensity is reached.
-
Washing: Rinse slides with distilled water.
4. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin for 30 seconds to 2 minutes.
- Rinse with distilled water.
- "Blue" the hematoxylin in a bluing agent or running tap water.
- Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
- Clear in xylene (2 changes for 5 minutes each).
- Mount with a permanent mounting medium.
Quantification of Megakaryocyte Staining
Quantitative analysis of immunohistochemically stained bone marrow sections can provide objective data on the effects of eltrombopag.
Methods for Quantification:
-
Manual Counting:
-
Select multiple high-power fields (HPFs) at random.
-
Count the total number of nucleated cells and the number of positively stained megakaryocytes in each HPF.
-
Express the results as the number of megakaryocytes per HPF or as a percentage of total nucleated cells.
-
-
Digital Image Analysis:
-
Acquire digital images of stained sections using a slide scanner or a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ, QuPath) to:
-
Segment and identify megakaryocytes based on size, morphology, and positive staining.
-
Quantify the number of positive cells.
-
Measure staining intensity (e.g., optical density).
-
-
Data Presentation:
Quantitative data should be presented in a clear and organized manner, such as in the tables provided above. When comparing pre- and post-treatment samples, statistical analysis should be performed to determine the significance of any observed changes.
Conclusion
Immunohistochemistry is an invaluable tool for assessing the in situ effects of this compound (eltrombopag) on megakaryocyte proliferation and maturation in the bone marrow. By employing standardized protocols and quantitative analysis, researchers and clinicians can gain a deeper understanding of the cellular response to this thrombopoietin receptor agonist. The provided protocols and data serve as a foundation for designing and interpreting such studies.
References
- 1. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. In vivo effects of eltrombopag on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Platelet Counts In Vivo Following Totrombopag Choline Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag Choline (also known as SB-559448 Choline) is an orally bioavailable, small-molecule thrombopoietin receptor (TpoR) agonist designed to stimulate platelet production.[1][2] It is being investigated for the treatment of thrombocytopenia, a condition characterized by a low platelet count that can lead to an increased risk of bleeding.[2] Accurate in vivo measurement of platelet counts is a critical endpoint for evaluating the efficacy and pharmacodynamics of TpoR agonists like this compound in both preclinical and clinical settings.
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for measuring in vivo platelet responses in a preclinical model, and representative data to guide researchers in designing and interpreting their studies.
Mechanism of Action
This compound mimics the action of endogenous thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production.[1][2] It binds to the transmembrane domain of the TpoR (also known as c-Mpl or CD110) on hematopoietic stem cells and megakaryocyte progenitors. This binding event induces the homodimerization of the receptor, leading to the activation of associated Janus kinase 2 (JAK2).
Activated JAK2 initiates a cascade of intracellular signaling pathways, primarily:
-
JAK/STAT Pathway: JAK2 phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5. These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to promote the expression of genes involved in the proliferation and differentiation of megakaryocytes.
-
MAPK/ERK Pathway: The TpoR activation also stimulates the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation and survival.
-
PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT pathway is another key cascade activated by this compound, promoting cell survival and inhibiting apoptosis of megakaryocyte precursors.
Collectively, the activation of these pathways stimulates the proliferation and maturation of megakaryocytes, ultimately leading to an increased production and release of platelets into circulation.
Experimental Protocols
This section details a standard protocol for evaluating the in vivo efficacy of this compound in a mouse model by measuring peripheral platelet counts.
Protocol: In Vivo Platelet Counting in Mice After Oral Administration
1. Materials
-
This compound
-
Vehicle solution (e.g., 2% Hydroxypropyl methylcellulose)
-
8-12 week old mice (e.g., C57BL/6)
-
Anticoagulant tubes (e.g., EDTA-coated microtubes)
-
Oral gavage needles
-
Pipettes and sterile tips
-
Automated hematology analyzer calibrated for mouse blood
-
Sterile saline for dilution
2. Animal Handling and Acclimatization
-
House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Handle animals gently to minimize stress, which can affect physiological parameters.
3. Drug Preparation and Administration
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Administer this compound or vehicle control to mice via oral gavage. A typical dose volume is 1 mL/kg.
4. Blood Sampling and Platelet Counting
-
Baseline (Day 0): Before drug administration, collect a baseline blood sample. A refined method is tail vein microsampling (2-5 µL), which minimizes animal stress and allows for repeated measures from the same animal.
-
Sampling Schedule: Collect blood at predetermined time points post-administration. Based on the kinetics of similar TPO-RAs, suggested time points include Days 3, 5, 7, 10, 14, and 21 to capture the onset, peak, and return to baseline of the platelet response.
-
Collection Technique:
-
Gently warm the mouse's tail under a heat lamp to dilate the vein.
-
Make a small, clean incision in the lateral tail vein with a sterile lancet.
-
Collect 2-5 µL of free-flowing blood into an EDTA-coated microtube or capillary.
-
Immediately mix the blood with the anticoagulant by gentle inversion to prevent clotting.
-
-
Platelet Analysis:
-
Dilute the anticoagulated blood sample according to the hematology analyzer's specifications (e.g., 1:10 with sterile saline).
-
Analyze the diluted sample using an automated hematology analyzer to obtain the platelet count (PLT), mean platelet volume (MPV), and other relevant parameters.
-
It is recommended to perform a peripheral blood smear to visually verify the automated count and assess platelet morphology, especially if clumping is suspected.
-
5. Advanced Method: Flow Cytometry
-
For a more detailed analysis of platelet populations, such as immature (reticulated) platelets, flow cytometry can be used. This technique can provide insights into the rate of thrombopoiesis.
Data Presentation
The following tables present representative quantitative data from preclinical and clinical studies of a closely related TpoR agonist, Eltrombopag (the active moiety of which is also known as SB-497115), demonstrating the expected response to this class of drugs.
Table 1: Preclinical In Vivo Platelet Response in Chimpanzees
This table summarizes the platelet response in chimpanzees following oral administration of Eltrombopag (SB-497115), the non-salt form of the active molecule in this compound.
| Treatment Group | Dosage Regimen | Peak Platelet Response (Fold Increase vs. Baseline) | Time to Peak Response |
| Vehicle Control | Vehicle once daily for 5 days | No significant change | N/A |
| Eltrombopag | 10 mg/kg once daily for 5 days | ~1.5 to 2.0-fold (up to 100% increase) | ~1 week after last dose |
Table 2: Clinical Platelet Response in Patients with Chronic ITP
This table shows the dose-dependent effect of Eltrombopag on platelet counts in adult patients with chronic Immune Thrombocytopenia (ITP) after 6 weeks of treatment.
| Treatment Group | Daily Dose | Median Platelet Count on Day 43 (x 10⁹/L) | % of Patients with Platelet Count >50 x 10⁹/L |
| Placebo | N/A | 16 | 11% |
| Eltrombopag | 30 mg | 26 | 28% |
| Eltrombopag | 50 mg | 128 | 70% |
| Eltrombopag | 75 mg | 183 | 81% |
Table 3: Long-Term Clinical Platelet Response in Patients with Chronic ITP
Data from the EXTEND study shows that Eltrombopag can produce a rapid and sustained increase in platelet counts in patients with ITP.
| Time Point | Median Platelet Count (x 10⁹/L) |
| Baseline | < 30 |
| Week 2 | ≥ 50 |
| Year 1 | Sustained > 50 |
| Year 2 | Sustained > 50 |
Conclusion
Measuring in vivo platelet counts is the primary method for assessing the pharmacological activity of this compound. The protocols outlined provide a robust framework for conducting preclinical efficacy studies. By activating the TpoR and stimulating downstream signaling pathways, this compound is expected to produce a dose-dependent increase in platelet production, an effect that can be reliably quantified using automated hematology analyzers. The representative data from the closely related compound Eltrombopag illustrates the typical magnitude and timeline of the platelet response, offering a valuable reference for researchers in the field.
References
Application Notes and Protocols for Assessing Cell Viability in Totrombopag Choline-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag Choline is a small-molecule thrombopoietin receptor (TpoR) agonist designed to stimulate the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] Its mechanism of action involves the activation of the TpoR, which triggers intracellular signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, mimicking the effects of endogenous thrombopoietin (TPO).[1][3][4] Evaluating the effect of this compound on cell viability and proliferation is crucial for its characterization and for understanding its therapeutic potential and potential off-target effects.
These application notes provide detailed protocols for a panel of commonly used cell viability assays suitable for cells treated with this compound. The selection of an appropriate assay depends on the specific research question, cell type, and experimental setup. The assays described herein measure different aspects of cell health, including metabolic activity, membrane integrity, and intracellular ATP levels.
Mechanism of Action of this compound
This compound acts as an agonist at the thrombopoietin receptor (c-Mpl), which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells. Binding of this compound to the TpoR initiates a signaling cascade that promotes cell survival, proliferation, and differentiation.
Recommended Cell Viability Assays
A variety of assays can be employed to assess the effects of this compound on cell viability. Below are protocols for several robust and widely used methods.
Tetrazolium Reduction Assays (MTT, XTT, WST-1)
These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells with active metabolism can reduce tetrazolium salts into colored formazan products. The intensity of the color is proportional to the number of viable cells.
Data Presentation: Expected Results for Tetrazolium Assays
| Concentration of this compound (µM) | Absorbance (OD) at 570 nm (MTT) | Absorbance (OD) at 450 nm (XTT) | Absorbance (OD) at 440 nm (WST-1) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.20 ± 0.08 | 1.50 ± 0.10 | 1.80 ± 0.12 | 100% |
| 0.1 | 1.25 ± 0.09 | 1.58 ± 0.11 | 1.89 ± 0.13 | 104-105% |
| 1 | 1.38 ± 0.10 | 1.73 ± 0.12 | 2.07 ± 0.14 | 115% |
| 10 | 1.55 ± 0.11 | 1.95 ± 0.14 | 2.34 ± 0.16 | 129-130% |
| 100 | 1.60 ± 0.12 | 2.00 ± 0.15 | 2.40 ± 0.17 | 133% |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., megakaryoblastic cell lines like MEG-01 or UT-7/TPO) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Data Presentation: Expected Results for Trypan Blue Assay
| Concentration of this compound (µM) | Total Cell Count (x 10⁴ cells/mL) | Viable Cell Count (x 10⁴ cells/mL) | Non-viable Cell Count (x 10⁴ cells/mL) | % Viability |
| 0 (Vehicle Control) | 5.0 ± 0.3 | 4.8 ± 0.3 | 0.2 ± 0.05 | 96% |
| 0.1 | 5.2 ± 0.4 | 5.0 ± 0.4 | 0.2 ± 0.06 | 96% |
| 1 | 5.8 ± 0.5 | 5.6 ± 0.5 | 0.2 ± 0.05 | 97% |
| 10 | 7.0 ± 0.6 | 6.8 ± 0.6 | 0.2 ± 0.07 | 97% |
| 100 | 7.2 ± 0.7 | 7.0 ± 0.7 | 0.2 ± 0.06 | 97% |
Experimental Protocol: Trypan Blue Exclusion Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
References
Troubleshooting & Optimization
Optimizing Totrombopag Choline Concentration for Cell Culture: A Technical Support Center
Welcome to the technical support center for Totrombopag Choline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SB-559448) is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1] It functions by binding to and activating the thrombopoietin receptor (TpoR, also known as c-Mpl), mimicking the action of endogenous TPO. This activation triggers an intracellular signaling cascade primarily mediated by the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[1] This signaling cascade is the principal mechanism governing the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1]
Q2: What are the common applications of this compound in cell culture?
This compound is primarily used in vitro to study megakaryopoiesis and thrombopoiesis. Common applications include:
-
Inducing the differentiation of hematopoietic stem and progenitor cells (HSPCs) into megakaryocytes.
-
Stimulating the maturation and proliferation of megakaryocytic cell lines.
-
Investigating the signaling pathways involved in megakaryocyte development.
-
Screening for potential therapeutic agents that modulate platelet production.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. A stock solution of up to 39.3 mM can be prepared. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing the working concentration, dilute the DMSO stock solution directly into the cell culture medium. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, and ideally below 0.1%.
Q4: Which cell lines are suitable for experiments with this compound?
Several human and murine cell lines are responsive to TPO receptor agonists and can be used for studying megakaryocyte differentiation. These include:
-
Human cell lines:
-
Murine cell lines:
-
FDC-P2: An interleukin-3-dependent hematopoietic progenitor cell line that can be engineered to express the Tpo receptor.
-
OP9: A bone marrow stromal cell line that can be induced to differentiate into megakaryocytes.
-
Primary cells, such as CD34+ hematopoietic stem and progenitor cells isolated from bone marrow, peripheral blood, or cord blood, are also commonly used to study megakaryopoiesis in response to TPO receptor agonists.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cell response to this compound | Incorrect concentration: The concentration may be too low to elicit a response or too high, causing cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down based on the results. |
| Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Use freshly prepared aliquots of the stock solution for each experiment. Ensure proper long-term storage at -20°C or -80°C. | |
| Cell line health: Cells may be unhealthy, passaged too many times, or contaminated. | Use cells at a low passage number and regularly check for mycoplasma contamination. Ensure optimal cell culture conditions. | |
| High cell death or cytotoxicity observed | High DMSO concentration: The final concentration of DMSO in the culture medium may be too high for your cells. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Perform a DMSO toxicity control experiment to determine the tolerance of your cell line. |
| High this compound concentration: The compound itself may be cytotoxic at high concentrations. | Refer to your dose-response curve to identify the cytotoxic concentration range and use concentrations within the optimal window. | |
| Variability between experiments | Inconsistent cell seeding density: Variations in the initial number of cells will lead to different outcomes. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Inconsistent reagent preparation: Variations in the preparation of media, supplements, or the compound dilutions. | Prepare reagents fresh and use calibrated pipettes. Ensure thorough mixing of all solutions. | |
| Difficulty in assessing megakaryocyte differentiation | Inappropriate markers: The markers chosen may not be optimal for the specific stage of differentiation being assessed. | Use a panel of markers to assess different stages of megakaryocyte development. Common markers include CD41 (integrin αIIb) for early and late stages, and CD42b (glycoprotein Ibα) for mature megakaryocytes. |
| Incorrect timing of analysis: The analysis may be performed too early or too late to observe the desired differentiation stage. | Perform a time-course experiment to determine the optimal time points for analyzing differentiation markers. |
Data Presentation
Table 1: General Dose-Response Range for TPO Receptor Agonists in Cell Culture
| Parameter | Concentration Range | Cell Line Examples | Notes |
| Cell Proliferation (EC50) | 10 nM - 1 µM | CMK, HEL, MEG-01 | The effective concentration for 50% maximal response can vary significantly between cell lines. A dose-response curve is essential to determine the EC50 for your specific system. |
| Megakaryocyte Differentiation | 50 nM - 5 µM | Primary CD34+ cells, OP9 | Higher concentrations may be required to induce terminal differentiation compared to proliferation. Morphological changes and expression of maturation markers (e.g., CD42b) should be assessed. |
| JAK/STAT Pathway Activation | 10 nM - 500 nM | TpoR-expressing cell lines | Phosphorylation of STAT5 is a rapid event, typically peaking within 15-30 minutes of stimulation. |
| Cytotoxicity (IC50) | > 10 µM | Most cell lines | Cytotoxicity is generally observed at concentrations significantly higher than those required for biological activity. An MTT or similar viability assay should be performed to determine the IC50. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to establish a dose-response curve and determine the cytotoxic concentration of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells (e.g., CMK, HEL) in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: In Vitro Megakaryocyte Differentiation Assay
This protocol describes the induction of megakaryocyte differentiation from hematopoietic progenitor cells using this compound.
Materials:
-
Hematopoietic progenitor cells (e.g., CD34+ cells, CMK, or OP9)
-
Appropriate basal medium (e.g., IMDM for CD34+ cells, RPMI-1640 for CMK)
-
Fetal bovine serum (FBS) and other required supplements
-
This compound
-
Flow cytometry antibodies: Anti-CD41-FITC, Anti-CD61-PE, Anti-CD42b-APC, and corresponding isotype controls.
-
Flow cytometer
Procedure:
-
Cell Culture Initiation:
-
Seed the progenitor cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel with complete medium.
-
Add this compound at the desired concentration (determined from dose-response experiments, typically in the range of 50 ng/mL to 100 ng/mL for TPO, which can be used as a starting point for the agonist).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Monitoring Differentiation:
-
Culture the cells for 7-14 days, changing the medium every 2-3 days by partial replacement with fresh medium containing this compound.
-
Observe the cells periodically under a microscope for morphological changes, such as an increase in cell size and complexity, which are indicative of megakaryocyte differentiation.
-
-
Flow Cytometry Analysis:
-
At desired time points (e.g., day 7, 10, and 14), harvest the cells.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in staining buffer and add the fluorescently labeled antibodies (Anti-CD41, Anti-CD61, Anti-CD42b) and isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in PBS and analyze using a flow cytometer.
-
Quantify the percentage of cells expressing megakaryocyte markers.
-
Protocol 3: Western Blot Analysis of STAT5 Phosphorylation
This protocol details the detection of STAT5 phosphorylation in response to this compound stimulation.
Materials:
-
Target cells (e.g., TpoR-expressing cell line)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total-STAT5
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Protein electrophoresis and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation:
-
Culture the cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Stimulate the cells with this compound at the desired concentration for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Low Cell Response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombopoietin-induced differentiation of a human megakaryoblastic leukemia cell line, CMK, involves transcriptional activation of p21(WAF1/Cip1) by STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth and differentiation of a human megakaryoblastic cell line, CMK - PubMed [pubmed.ncbi.nlm.nih.gov]
Totrombopag Choline solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Totrombopag Choline in aqueous buffers.
Important Note: Publicly available scientific literature and regulatory documents primarily refer to Eltrombopag and its salts (Olamine and Choline). "this compound" may be a less common name or a potential typographical error for Eltrombopag Choline. The information provided here is based on the well-documented solubility challenges of Eltrombopag and its salts, which are known to be practically insoluble in aqueous solutions across a physiological pH range.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). The compound is not dissolving completely and I see particulate matter. Is this expected?
A1: Yes, this is an expected observation. Eltrombopag, the active moiety in this compound, and its salts are documented to be practically insoluble in aqueous buffers across a physiological pH range of 1 to 7.4.[1][2][3][4][5] The solubility of Eltrombopag Olamine, a similar salt, has been reported to be less than 0.02 mg/mL in this pH range. Therefore, direct dissolution in aqueous buffers will likely result in an insoluble suspension.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For research purposes, it is recommended to first prepare a concentrated stock solution in an organic solvent. Eltrombopag is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A stock solution in one of these solvents can then be further diluted into your aqueous experimental medium.
Q3: Can I dissolve this compound directly in water for my experiments?
A3: While some studies may report dissolving Eltrombopag in sterile water for specific in vitro assays, the overwhelming evidence suggests it is sparingly soluble to insoluble in water. Direct dissolution in water is not recommended if a clear, homogenous solution is required. For consistent and reproducible results, preparing a stock solution in an organic solvent is the preferred method.
Q4: I have prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. How can I avoid this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a more diluted solution.
-
Use a co-solvent system: A mixture of an organic solvent and an aqueous buffer can sometimes improve solubility. For example, a 1:3 solution of DMF:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.25 mg/mL for Eltrombopag.
-
Increase the percentage of organic solvent: While keeping the organic solvent concentration as low as possible is often desired for biological experiments, a slight increase in the final percentage of DMSO or DMF in your working solution might be necessary to maintain solubility. However, always consider the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Gentle warming and sonication: In some cases, gentle warming and sonication of the final solution can help to dissolve the compound, but be cautious as this may affect the stability of the compound or other components in your buffer.
Q5: How should I store solutions of this compound?
A5: Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of Eltrombopag are not recommended for storage for more than one day due to potential precipitation and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | Inherent low aqueous solubility of Eltrombopag and its salts. | Do not attempt direct dissolution in aqueous buffers. Prepare a stock solution in an organic solvent such as DMSO or DMF. |
| Precipitation occurs after diluting the organic stock solution into aqueous media. | The final concentration exceeds the solubility limit in the aqueous medium. | Lower the final concentration of the compound. Increase the proportion of the organic solvent in the final solution, if tolerated by the experimental system. Consider using a co-solvent system (e.g., DMF:PBS). |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of the compound leading to variability in the effective concentration. | Ensure the compound is fully dissolved in the stock solution before further dilution. Prepare fresh dilutions for each experiment from a well-mixed stock solution. Visually inspect for any precipitation before use. |
| Formation of a suspension instead of a clear solution. | The compound is not truly dissolved but is dispersed as fine particles. | For some applications, such as in vivo oral administration, a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) may be appropriate. For in vitro assays requiring a soluble form, re-evaluate the dissolution method. |
Quantitative Data
Solubility of Eltrombopag and its Salts
| Compound/Salt | Solvent/Medium | Solubility | Reference |
| Eltrombopag Olamine | Aqueous Buffer (pH 1-7.4) | Practically Insoluble (<0.02 mg/mL) | |
| Eltrombopag | Water | Sparingly Soluble / Insoluble | |
| Eltrombopag | Ethanol | Insoluble | |
| Eltrombopag | DMSO | ~20 mg/mL | |
| Eltrombopag | DMF | ~1 mg/mL | |
| Eltrombopag | 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Aqueous Buffer: Gently warm the desired aqueous buffer (e.g., cell culture medium, PBS) to room temperature or 37°C.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing can help to prevent immediate precipitation.
-
Final Mixing: Continue to mix the working solution for a few minutes to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Visualizations
References
Preventing Totrombopag Choline degradation in experiments
Welcome to the technical support center for Eltrombopag Olamine. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Eltrombopag Olamine during experiments. Below, you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is Eltrombopag Olamine and what are its key chemical properties relevant to experimental work?
A1: Eltrombopag Olamine is the salt form of Eltrombopag, an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It is chemically classified as a biphenylhydrazone.[2] For researchers, the most critical properties are its solubility and stability. Eltrombopag Olamine is a red to brown crystalline powder that is sparingly soluble in dimethyl sulfoxide (DMSO) and practically insoluble in aqueous buffers across the physiological pH range (<0.02 mg/mL).[1][3] It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.
Q2: What are the primary causes of Eltrombopag Olamine degradation in experimental settings?
A2: The primary causes of degradation are chemical reactions rather than physical instability. Forced degradation studies have shown that Eltrombopag Olamine is highly susceptible to degradation under the following conditions:
-
Oxidative Stress: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide. The main degradation pathways involve demethylation and decarboxylation.
-
Acidic and Basic Hydrolysis: The compound degrades significantly in both acidic (e.g., 1N HCl) and basic (e.g., 0.05N NaOH) conditions. The order of degradation severity has been reported as acidic > oxidative > basic.
-
Presence of Polyvalent Cations: Eltrombopag can form insoluble metal complexes with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Al³⁺). This is critical when preparing formulations or using certain cell culture media supplements, as it reduces bioavailability and effective concentration.
Q3: How should I properly store Eltrombopag Olamine powder and solutions to prevent degradation?
A3: Proper storage is crucial for maintaining the compound's integrity. Recommendations are based on safety data sheets and stability studies.
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep container tightly sealed in a dry, well-ventilated area. |
| 4°C | Up to 2 years | Protect from moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Store in small, single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Ensure the container is tightly sealed to prevent moisture absorption by the solvent. |
Q4: Is Eltrombopag Olamine sensitive to light?
A4: Eltrombopag Olamine is generally considered stable under photolytic conditions. Formal photostability studies have shown that the drug product is not photosensitive. While an early in vitro study noted a potential for phototoxicity, this was not confirmed in subsequent animal or human clinical trials. However, as a general laboratory best practice, it is always prudent to store stock solutions in amber vials or protect them from direct, prolonged exposure to light.
Troubleshooting Guide
Problem: I am observing low or inconsistent activity of my Eltrombopag Olamine in cell-based assays.
This issue often points to compound degradation or reduced bioavailability. Consider the following causes and solutions.
Problem: My Eltrombopag Olamine solution appears cloudy or has precipitated after dilution in aqueous media.
Eltrombopag Olamine's very low aqueous solubility is the most likely cause.
-
Cause: The compound is likely falling out of solution upon dilution from an organic stock (like DMSO) into an aqueous buffer or cell culture medium.
-
Solution 1 (Concentration): Ensure the final concentration in your experiment is below the solubility limit in your specific medium. You may need to perform a solubility test.
-
Solution 2 (Solvent): Check the final percentage of your organic solvent (e.g., DMSO). For most cell-based assays, the final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity, but this can increase the risk of precipitation. A delicate balance is required.
-
Solution 3 (Mixing): When diluting, add the stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
Problem: I am performing a long-duration experiment (e.g., >24 hours). How can I ensure the stability of Eltrombopag Olamine in my culture medium?
For long-term experiments, both chemical stability and bioavailability are concerns.
Experimental Protocols
Protocol 1: Preparation of Eltrombopag Olamine Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Materials:
-
Eltrombopag Olamine powder (MW: 564.6 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the Eltrombopag Olamine powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of powder in a sterile environment (e.g., a chemical fume hood or biosafety cabinet). For 1 mL of a 10 mM solution, you will need 5.65 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) in sterile amber vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Forced Degradation Study
This protocol is adapted from published stability-indicating methods to test the stability of Eltrombopag Olamine under various stress conditions. Analysis would typically be performed by a validated HPLC or UPLC method.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Incubate a 50 µg/mL solution in 1N HCl at 60°C for 2.5 hours. Neutralize with NaOH before analysis. | Significant Degradation |
| Base Hydrolysis | Incubate a 50 µg/mL solution in 0.05N NaOH at room temperature for 24 hours. Neutralize with HCl before analysis. | Significant Degradation |
| Oxidation | Incubate a 50 µg/mL solution in 0.3% H₂O₂ at room temperature for 1 hour. | Significant Degradation |
| Thermal Stress | Expose a solid powder sample or a 50 µg/mL solution to 60°C for 1 hour. | Stable |
| Photolytic Stress | Expose a solid powder sample to UV light as per ICH Q1B guidelines. | Stable |
Signaling Pathway
Eltrombopag acts as a TPO receptor agonist, primarily activating the JAK-STAT signaling pathway to stimulate megakaryopoiesis.
References
Troubleshooting inconsistent results with Totrombopag Choline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Totrombopag Choline. The information is designed to help address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally effective, small-molecule thrombopoietin receptor (TpoR) agonist.[1] It works by binding to the transmembrane domain of the TpoR (also known as c-Mpl), mimicking the action of the endogenous ligand, thrombopoietin (TPO).[2] This binding event activates the receptor, initiating a downstream intracellular signaling cascade primarily through the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway.[1][2] Specifically, it induces the phosphorylation of JAK2 and STAT5, which then translocate to the nucleus to promote the transcription of genes involved in the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1] This ultimately leads to an increased production of platelets.
Q2: What are the key differences between this compound and other TPO receptor agonists like Eltrombopag Olamine or Romiplostim?
This compound and Eltrombopag Olamine are different salt forms of the same active moiety, eltrombopag. Both are small non-peptide molecules that bind to the transmembrane domain of the TpoR. In contrast, Romiplostim is a peptibody that binds to the extracellular domain of the TpoR. This difference in binding site can lead to variations in receptor activation and downstream signaling. While both activate the JAK/STAT pathway, there can be subtle differences in the signaling cascade. For instance, some studies suggest that eltrombopag does not activate the AKT pathway to the same extent as recombinant TPO or romiplostim.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
Inconsistent results with this compound can stem from several factors, with solubility being a primary concern. Eltrombopag, the active component, has low solubility across the physiological pH range. The choline salt form is used to improve its properties, but careful handling is still crucial.
Here are some common causes of variability:
-
Incomplete Solubilization: The compound may not be fully dissolved in your vehicle solvent before being added to the cell culture media. This can lead to inaccurate concentrations and precipitation.
-
Precipitation in Media: The compound may precipitate out of the cell culture media over time, especially during long-term incubations. This reduces the effective concentration and can lead to inconsistent effects.
-
Improper Storage: Ensure the compound is stored as recommended on the certificate of analysis to prevent degradation.
-
Cell Line Variability: Different cell lines may express varying levels of the TpoR, leading to different sensitivities to the compound. Passage number and cell health can also impact responsiveness.
-
Assay-Specific Issues: The choice of assay endpoint, incubation time, and detection method can all contribute to variability.
Troubleshooting Guides
Issue 1: Low or No Cellular Response to this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify calculations and dilution steps. Ensure accurate weighing of the compound. |
| Poor Compound Solubility | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) at a high concentration. Gently warm and vortex to ensure complete dissolution. When adding to media, do so dropwise while vortexing to minimize precipitation. Perform a visual inspection for any precipitate. |
| Compound Degradation | Use a fresh vial of the compound. Ensure it has been stored correctly according to the manufacturer's instructions. |
| Low TpoR Expression on Cells | Confirm TpoR expression on your cell line using qPCR, Western blot, or flow cytometry. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and incubation time with the compound. Ensure the chosen assay is sensitive enough to detect the expected biological response. |
| Inactive Downstream Signaling | Check for phosphorylation of key signaling proteins like STAT5 and JAK2 via Western blot to confirm target engagement. |
Issue 2: High Background or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). |
| Non-Specific Binding | Include appropriate negative controls, such as a vehicle-only control and a control with an inactive structural analog if available. |
| Off-Target Effects | Eltrombopag has been noted to have some off-target effects, including potential immunomodulatory properties. Be aware of these and consider using more specific inhibitors of downstream pathways to confirm the observed effect is TpoR-mediated. |
| Choline Salt Effects | While generally considered inert, at very high concentrations, the choline salt itself could potentially have minor biological effects. Include a choline chloride control at equivalent concentrations if using very high doses of this compound. |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation Assay
This protocol describes the differentiation of human CD34+ hematopoietic progenitor cells into mature megakaryocytes, which can be used to assess the activity of this compound.
Materials:
-
Human CD34+ cells (e.g., from cord blood or mobilized peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human cytokines (e.g., TPO, SCF, IL-6)
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD41a, anti-CD42b)
-
Propidium Iodide (for ploidy analysis)
Procedure:
-
Thaw and culture CD34+ cells in expansion medium supplemented with appropriate cytokines for initial expansion.
-
After the expansion phase, wash the cells and resuspend them in megakaryocyte differentiation medium.
-
Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL.
-
Add this compound at various concentrations (a typical starting range for eltrombopag is 200-2000 ng/mL) or a vehicle control. A positive control of recombinant TPO (e.g., 10 ng/mL) should also be included.
-
Incubate the cells for 10-14 days, refreshing the medium and compound every 3-4 days.
-
At the end of the culture period, harvest the cells for analysis.
-
Flow Cytometry Analysis:
-
Stain cells with fluorescently labeled antibodies against megakaryocyte markers CD41a and CD42b.
-
Analyze the percentage of CD41a+/CD42b+ cells to quantify megakaryocyte differentiation.
-
For ploidy analysis, fix and permeabilize the cells, then stain with Propidium Iodide and analyze DNA content by flow cytometry.
-
Protocol 2: Cell Proliferation Assay
This protocol can be used to assess the proliferative effect of this compound on a TpoR-dependent cell line (e.g., Ba/F3-hTpoR).
Materials:
-
Ba/F3-hTpoR cell line (or other suitable TpoR-expressing cell line)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white-walled, clear-bottom plates
Procedure:
-
Culture Ba/F3-hTpoR cells according to standard protocols.
-
Wash the cells to remove any residual growth factors and resuspend in a low-serum medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of this compound in the assay medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle-only control (negative control) and a saturating concentration of recombinant TPO (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Plot the luminescent signal against the log of the compound concentration to determine the EC50 value.
Protocol 3: Western Blot for STAT5 Phosphorylation
This protocol is for detecting the activation of the downstream signaling molecule STAT5 in response to this compound.
Materials:
-
TpoR-expressing cell line
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed TpoR-expressing cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with this compound at the desired concentration for a short period (e.g., 15-30 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Workflow for a Cell-Based Proliferation Assay.
References
Technical Support Center: Managing Totrombopag Choline-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Totrombopag Choline in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] It binds to the transmembrane domain of the human TPO-receptor (cMpl), initiating signaling cascades that lead to the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production.[1][2] The primary signaling pathways activated for its therapeutic effect include JAK/STAT, AKT, and ERK.[1][3]
Q2: Is this compound expected to be cytotoxic in vitro?
Yes, several studies have demonstrated that this compound can induce cytotoxicity in various cell lines, particularly cancer cells. This cytotoxic effect can be independent of the TPO-receptor and has been attributed to other mechanisms, such as iron chelation.
Q3: What are the reported IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound (Eltrombopag) can vary significantly depending on the cell line and experimental conditions, such as serum concentration. Below is a summary of reported IC50 values.
Quantitative Data Summary
Table 1: IC50 Values of Eltrombopag in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Noteworthy Conditions |
| Primary AML Cells | Acute Myeloid Leukemia | 2 - 3 | In 2% serum |
| AML Cell Lines | Acute Myeloid Leukemia | 3 - 5 | In 2% serum |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 2.7 - 10.6 | |
| U2OS | Osteosarcoma | ~2-5 fold less sensitive than Ewing Sarcoma lines | |
| MCF-7 | Breast Cancer | 19.0 µg/mL (~42.9 µM) | |
| BT474 | Breast Cancer | 9.6 µg/mL (~21.7 µM) | |
| HCC1937 | Breast Cancer | 10.7 µg/mL (~24.2 µM) | |
| A549 | Non-Small Cell Lung Cancer | 9.0 µg/mL (~20.3 µM) | |
| NCI-H226 | Squamous Cell Carcinoma (Lung) | 3.7 µg/mL (~8.4 µM) | |
| NCI-H460 | Large Cell Carcinoma (Lung) | 4.8 µg/mL (~10.8 µM) | |
| OVCAR3 | Ovarian Cancer | 4.8 µg/mL (~10.8 µM) | |
| OVCAR4 | Ovarian Cancer | 11.0 µg/mL (~24.8 µM) | |
| SKOV-3 | Ovarian Cancer | 49.7 µg/mL (~112.2 µM) |
*Conversion from µg/mL to µM is approximated using the molecular weight of Eltrombopag (442.5 g/mol ).
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay duration.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, dispense them into the side of the well to avoid disturbing the cell monolayer.
-
Issue 2: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. cell count).
-
Possible Cause: Compound interference with the assay.
-
Solution: this compound, as a colored compound, may interfere with colorimetric assays like MTT. Run a "no-cell" control with the compound to check for direct reduction of the tetrazolium salt. Consider using an orthogonal assay that measures a different cellular parameter, such as membrane integrity (LDH release) or ATP content.
-
-
Possible Cause: Cytostatic vs. cytotoxic effects.
-
Solution: Some compounds may inhibit cell proliferation (cytostatic) without causing cell death (cytotoxic). Assays like MTT measure metabolic activity, which may decrease in cytostatic conditions. Direct cell counting or a trypan blue exclusion assay can help differentiate between these effects.
-
Issue 3: Unexpectedly high or low cytotoxicity.
-
Possible Cause: Serum concentration in the culture medium.
-
Solution: The cytotoxicity of Eltrombopag has been shown to be highly dependent on the serum concentration, with higher serum levels potentially reducing its cytotoxic effects due to protein binding. Standardize the serum concentration across all experiments. If troubleshooting, you might test a range of serum concentrations.
-
-
Possible Cause: Cell passage number.
-
Solution: Use cells within a consistent and low passage number range to avoid phenotypic drift that could alter their sensitivity to the compound.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol in a suitable culture plate (e.g., 6-well plate).
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound.
Caption: Experimental workflow for managing cytotoxicity.
References
- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Totrombopag Choline In Vivo Bioavailability
Welcome to the technical support center for Totrombopag Choline. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo bioavailability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Eltrombopag Choline, is an orally active, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It works by binding to the transmembrane domain of the human TPO receptor (c-Mpl), initiating intracellular signaling cascades, primarily through the JAK-STAT and MAPK pathways.[2][3] This stimulation leads to the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately resulting in increased platelet production.[1]
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
A2: The primary challenges to the oral bioavailability of this compound include its low aqueous solubility and significant food effects. Co-administration with certain foods, particularly those high in fat and calcium, can significantly decrease its absorption. Additionally, this compound is susceptible to chelation with polyvalent cations (e.g., calcium, magnesium, iron), which reduces its absorption. The gut microbiota can also play a role in its metabolism, potentially affecting its overall bioavailability.
Q3: Are there any formulation strategies to improve the bioavailability of this compound?
A3: Yes, a novel oral dosage form of Eltrombopag Choline has been developed using a hot melt extrusion (HME) process, which has been shown to enhance bioavailability by approximately 25-30% compared to the commercially available Eltrombopag Olamine tablets (Promacta®). This formulation creates a solid dispersion of the drug in a hydrophilic polymer matrix, which improves its dissolution and absorption.
Q4: How does food impact the bioavailability of the hot melt extrusion (HME) formulation of this compound?
A4: The HME formulation of Eltrombopag Choline still exhibits a food effect, although it is designed to be reduced compared to older formulations. Administration with a high-fat, high-calorie meal can decrease the maximum plasma concentration (Cmax) by approximately 39% and the total drug exposure (AUC) by about 36% when compared to administration under fasted conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound in preclinical animal studies. | Co-administration with food or supplements containing polyvalent cations. Eltrombopag is known to chelate with cations like Ca²⁺, Mg²⁺, and Fe²⁺, which significantly reduces its absorption. | Ensure that the animal's diet is controlled and free from high levels of these cations around the time of drug administration. Administer this compound at least 2 hours before or 4 hours after any products containing these cations. |
| Inappropriate vehicle for oral administration. The low aqueous solubility of this compound can lead to poor dissolution and absorption if an inadequate vehicle is used. | For preclinical studies, consider formulating this compound in a vehicle that enhances solubility, such as a solution containing hydrophilic polymers or a lipid-based formulation. The patented hot melt extrusion formulation utilizes hydrophilic polymers for this purpose. | |
| Negative food effect. Administration with food, especially high-fat meals, can decrease absorption. | For consistent results, administer this compound to fasted animals. A typical fasting period for rats is overnight (approximately 12 hours) with free access to water. | |
| Unexpectedly high plasma concentrations or signs of toxicity. | Inhibition of metabolic enzymes. Eltrombopag is metabolized by cytochrome P450 enzymes CYP1A2 and CYP2C8, and UGT1A1 and UGT1A3. Co-administration of substances that inhibit these enzymes can lead to increased drug exposure. | Review all co-administered compounds for potential inhibitory effects on these enzymes. If unavoidable, consider a dose reduction and increased monitoring. |
| Difficulty in achieving a therapeutic effect in animal models of thrombocytopenia. | Suboptimal dosing regimen. The dose may not be sufficient to elicit the desired pharmacological response in the specific animal model being used. | Refer to preclinical studies for effective dose ranges. For instance, oral administration of 10 mg/kg per day for 5 days has been shown to increase platelet counts in chimpanzees. Dose-ranging studies in your specific model are recommended. |
| Animal model selection. The chosen animal model may not be responsive to this compound. | Eltrombopag's activity is species-specific, with demonstrated activity in human and chimpanzee TPO receptors. Ensure the selected animal model has a TPO receptor that is responsive to Eltrombopag or use a relevant model of immune thrombocytopenia. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of the hot melt extrusion (HME) formulation of Eltrombopag Choline compared to the commercially available Eltrombopag Olamine (Promacta®) tablets.
Table 1: Relative Bioavailability of Eltrombopag Choline (HME Formulation) vs. Eltrombopag Olamine (Promacta®) Under Fasted Conditions
| Formulation | Dose | Cmax (ng/mL) | AUC₀₋₇₂ (ng·h/mL) | Relative Bioavailability |
| Eltrombopag Choline | 25 mg | 29% lower than Promacta® 50 mg | 29% lower than Promacta® 50 mg | Not Bioequivalent |
| Eltrombopag Choline | 50 mg | 32% higher than Promacta® 50 mg | 34% higher than Promacta® 50 mg | ~30% higher than Promacta® |
| Eltrombopag Choline | 54 mg | Bioequivalent to Promacta® 75 mg | Bioequivalent to Promacta® 75 mg | Bioequivalent |
Data sourced from FDA Clinical Pharmacology Review for ALVAIZ (Eltrombopag Choline).
Table 2: Food Effect on the Pharmacokinetics of Eltrombopag Choline (50 mg HME Formulation)
| Condition | Cmax (ng/mL) | AUC₀₋ᵢₙf (ng·h/mL) |
| Fasted | Reference | Reference |
| Fed (High-Fat, High-Calorie Meal) | ~39% decrease | ~36% decrease |
Data sourced from FDA Clinical Pharmacology Review for ALVAIZ (Eltrombopag Choline).
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats (General Protocol)
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation in a preclinical rat model.
1. Animals:
-
Use male Sprague-Dawley rats (or another appropriate strain), weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
2. Dosing and Formulation:
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose or a solubilizing vehicle) at the desired concentration. The hot melt extrusion formulation would involve dispersing the extrudate in an appropriate vehicle.
-
Dose: A pilot study is recommended to determine the appropriate dose. Based on existing literature, a starting dose could be in the range of 10 mg/kg.
-
Administration:
-
Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Administer the formulation orally via gavage.
-
For the intravenous (IV) reference group, administer a lower dose (e.g., 1 mg/kg) of a solubilized form of this compound via the tail vein.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.
-
Suggested time points for oral administration: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Suggested time points for IV administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
4. Sample Analysis:
-
Quantify the concentration of Totrombopag in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋ᵢₙf)
-
Elimination half-life (t₁/₂)
-
-
Calculate Absolute Bioavailability (F%): F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Protocol 2: In Vitro Dissolution Testing of this compound Tablets
This protocol is based on the methodology described in the patent for the enhanced bioavailability formulation.
1. Apparatus:
-
USP Apparatus 2 (Paddle Apparatus).
2. Dissolution Medium:
-
900 mL of pH 6.8 buffer without surfactant.
3. Paddle Speed:
-
50 RPM.
4. Temperature:
-
37.0 ± 0.5 °C.
5. Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples through a 0.45 µm PVDF filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
6. Analysis:
-
Calculate the percentage of the drug dissolved at each time point.
-
Generate a dissolution profile by plotting the percentage of drug dissolved against time.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for an in vivo bioavailability study.
References
Technical Support Center: Totrombopag Choline & TpoR Activation
Welcome to the technical support center for Totrombopag Choline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro and in-vivo experiments, with a particular focus on resolving issues related to low Thrombopoietin Receptor (TpoR) activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the TpoR?
This compound is a small-molecule, non-peptide thrombopoietin receptor (TpoR) agonist.[1][2] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TpoR, Totrombopag and similar small-molecule agonists typically bind to the transmembrane domain of the receptor.[3][4][5] This binding induces a conformational change in the TpoR, leading to its dimerization and the activation of intracellular signaling pathways. The primary signaling cascade initiated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, predominantly through JAK2 and STAT5. Activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways also occurs.
Q2: What are the primary downstream signaling pathways activated by TpoR?
Upon activation by a ligand like this compound, the TpoR initiates several key intracellular signaling cascades:
-
JAK/STAT Pathway: This is the principal pathway for TpoR signaling. Activated JAK2 phosphorylates tyrosine residues on the cytoplasmic tail of the TpoR, creating docking sites for STAT proteins, primarily STAT3 and STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in megakaryocyte proliferation and differentiation.
-
MAPK Pathway: The MAPK/ERK pathway is also activated downstream of TpoR and plays a role in cell proliferation and differentiation.
-
PI3K/AKT Pathway: This pathway is involved in cell survival and growth and is another important signaling branch activated by TpoR.
Q3: What are some potential off-target effects of small-molecule TpoR agonists?
While designed to be specific for TpoR, some small-molecule agonists may exhibit off-target effects. For instance, Eltrombopag, a similar compound, has been shown to have iron-chelating properties. It's also important to consider that some agonists might induce signaling pathways with different intensities compared to the natural ligand, TPO. Researchers should be aware of potential unexpected biological effects and consider appropriate controls in their experiments.
Troubleshooting Guide: Low TpoR Activation
This guide provides a structured approach to diagnosing and resolving suboptimal TpoR activation in response to this compound.
Problem 1: Lower than expected STAT5 phosphorylation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations. | Identification of the optimal EC50 and saturation concentrations for your specific cell system. |
| Cell Line Issues | Verify TpoR expression levels in your cell line via flow cytometry or western blot. Ensure cells are healthy and not passaged excessively. | Confirmation of adequate TpoR expression and healthy cell morphology. |
| Assay Protocol Errors | Review and optimize the STAT5 phosphorylation assay protocol, including incubation times, antibody concentrations, and lysis buffer composition. | Improved signal-to-noise ratio and detection of pSTAT5. |
| Reagent Quality | Test a fresh aliquot of this compound. Ensure proper storage and handling. | Restoration of expected activity if reagent degradation was the issue. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Plating Inconsistency | Ensure uniform cell seeding density across all wells. Use a multichannel pipette for consistency. | Reduced variability in cell number per well, leading to more consistent results. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Increased accuracy and precision in reagent delivery. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. | Minimized evaporation and temperature gradients, leading to more uniform cell growth and responses. |
Problem 3: No significant increase in megakaryocyte differentiation markers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Incubation Time | Extend the duration of cell culture with this compound (e.g., from 3 days to 5 or 7 days). | Observation of a time-dependent increase in differentiation markers like CD41/CD61. |
| Inappropriate Cell Culture Conditions | Optimize cell culture media and supplements. Ensure appropriate CO2 and humidity levels. | Improved cell health and differentiation capacity. |
| Downstream Pathway Inhibition | Investigate for potential inhibitors of the MAPK or PI3K pathways if these are critical for differentiation in your system. | Identification of any confounding factors that may be blocking the full signaling cascade. |
Experimental Protocols
Protocol 1: STAT5 Phosphorylation Assay by Flow Cytometry
This protocol is adapted from established methods for assessing STAT5 phosphorylation.
-
Cell Preparation: Plate approximately 5x10^4 to 1x10^5 cells per well in a 96-well plate. Starve cells of cytokines for 2-4 hours prior to stimulation.
-
Stimulation: Treat cells with varying concentrations of this compound or a vehicle control for 15 minutes at 37°C.
-
Fixation: Fix cells by adding an equal volume of 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize cells with ice-cold 90% methanol for 30 minutes on ice.
-
Staining: Wash cells and stain with an anti-phospho-STAT5 (Tyr694) antibody for 30-60 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry, gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
Protocol 2: TpoR-Mediated Luciferase Reporter Assay
This protocol is based on commercially available reporter assay systems.
-
Cell Plating: Seed TpoR reporter cells (containing a STAT5 response element-driven luciferase gene) in a 96-well plate.
-
Treatment: Add this compound at various concentrations to the wells and incubate for 4-6 hours.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader. The intensity of the luminescent signal is proportional to the level of TpoR activation.
Data Presentation
Table 1: Troubleshooting Low STAT5 Phosphorylation
| Condition | This compound (nM) | Mean Fluorescence Intensity (MFI) of pSTAT5 | Interpretation |
| Untreated Control | 0 | 150 ± 20 | Baseline pSTAT5 level |
| Low Concentration | 10 | 300 ± 45 | Suboptimal activation |
| Optimal Concentration | 100 | 1200 ± 150 | Expected strong activation |
| High Concentration | 1000 | 1250 ± 180 | Saturation of the receptor |
| Degraded Reagent | 100 | 250 ± 30 | Reagent may be inactive |
Table 2: Time-Course of Megakaryocyte Differentiation Marker Expression (CD41)
| Day | % CD41 Positive Cells (Untreated) | % CD41 Positive Cells (with this compound) | Interpretation |
| 3 | 5% ± 1% | 15% ± 3% | Early signs of differentiation |
| 5 | 6% ± 1.5% | 45% ± 5% | Significant increase in differentiation |
| 7 | 7% ± 2% | 70% ± 8% | Mature megakaryocyte population |
Visualizations
References
Cell line specific responses to Totrombopag Choline
Technical Support Center: Eltrombopag
Note: The compound "Totrombopag Choline" is not widely referenced in scientific literature. This guide pertains to Eltrombopag , a well-characterized thrombopoietin (TPO) receptor agonist. It is presumed that this is the compound of interest.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their in vitro studies of Eltrombopag.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eltrombopag? A1: Eltrombopag is a non-peptide, small-molecule thrombopoietin receptor (TPO-R, or c-Mpl) agonist.[1] Unlike endogenous thrombopoietin (TPO) which binds to the extracellular domain of the receptor, Eltrombopag binds to the transmembrane domain.[2][3] This binding activates the receptor, initiating downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, to stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[1][4]
Q2: Does Eltrombopag have other mechanisms of action besides TPO receptor agonism? A2: Yes. Eltrombopag has a significant TPO-R-independent mechanism involving iron chelation. This ability to bind and reduce intracellular iron levels is responsible for its anti-proliferative effects in many cancer cell lines, even those that do not express the TPO receptor. Additionally, some studies suggest Eltrombopag has immunomodulatory effects, such as promoting a shift in macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
Q3: I am working with a leukemia cell line. Will Eltrombopag stimulate its growth? A3: It is highly unlikely. Contrary to concerns that a TPO-R agonist might stimulate malignant hematopoietic cells, multiple studies have shown that Eltrombopag does not increase, but rather inhibits, the proliferation of a wide range of leukemia and lymphoma cell lines in a dose-dependent manner. This anti-leukemic effect is largely attributed to its iron chelation properties, which can induce a G1 phase cell cycle block.
Q4: Why am I observing an anti-proliferative effect in solid tumor cells that do not express the TPO receptor (MPL)? A4: This is a known "off-target" effect of Eltrombopag. The growth inhibition in TPO-R-negative cells, such as certain Ewing sarcoma, lung, or breast cancer lines, is caused by the drug's ability to chelate intracellular iron. Iron is a critical cofactor for enzymes involved in DNA replication, so its depletion impairs cell cycle progression and inhibits proliferation.
Q5: What is a typical effective concentration range for in vitro experiments? A5: The effective concentration varies by cell type and desired outcome:
-
For megakaryocyte differentiation from human CD34+ progenitor cells, concentrations ranging from 50 ng/mL to 2000 ng/mL have been used.
-
For anti-proliferative effects on hematologic and solid tumor cell lines, IC50 values are typically in the range of 0.5 µg/mL to 15 µg/mL. These concentrations are considered clinically achievable.
Troubleshooting Guide
Problem 1: I am not observing the expected stimulation of my TPO-R-positive hematopoietic cells.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response curve. For stimulating megakaryopoiesis, concentrations between 100 ng/mL and 2 µg/mL are a good starting point.
-
-
Possible Cause 2: Interference from Media Components.
-
Solution: Eltrombopag's absorption is inhibited by divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). Standard cell culture media are rich in these ions. While complete removal is not feasible, ensure consistent media batches. Consider reducing serum concentration if possible or using a serum-free medium supplemented with necessary cytokines.
-
-
Possible Cause 3: Low or Absent TPO Receptor Expression.
-
Solution: Verify the expression of TPO-R (c-Mpl) in your specific cell line passage using qPCR or flow cytometry. Cell lines can lose receptor expression over time.
-
-
Possible Cause 4: Cell Health and Viability.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor viability can blunt the response.
-
Problem 2: Eltrombopag is showing unexpected toxicity or inhibiting all my cell lines.
-
Possible Cause 1: Iron Chelation Effect.
-
Solution: This is an expected mechanism. The anti-proliferative effect is prominent in rapidly dividing cells due to their high iron requirement. Confirm this mechanism by co-incubating with an iron donor (e.g., ferric ammonium citrate); this should rescue the cells from the inhibitory effect.
-
-
Possible Cause 2: Drug Concentration is Too High.
-
Solution: While lower concentrations (0.1-3 µg/mL) can be selectively inhibitory to malignant cells, higher concentrations (>30 µg/mL) can inhibit the growth of normal bone marrow cells as well. Ensure your dose-response curve covers a wide range to identify the therapeutic window for your specific cell type.
-
Problem 3: The drug is precipitating in my cell culture medium.
-
Possible Cause 1: Poor Solubility.
-
Solution: Prepare a high-concentration stock solution in DMSO. When diluting into your aqueous culture medium, ensure rapid mixing and avoid using a final DMSO concentration above 0.5% to prevent solvent toxicity. Do not store diluted Eltrombopag in aqueous solutions for extended periods.
-
Quantitative Data on Cell Line Responses
The following tables summarize the reported effects of Eltrombopag on various cell lines.
Table 1: Eltrombopag Effect on Hematopoietic Cell Lines
| Cell Line | Cell Type | Primary Effect | IC50 Value (µg/mL) | Citation(s) |
|---|---|---|---|---|
| Normal Progenitors | ||||
| Human CD34+ Cells | Hematopoietic Stem/Progenitor | Stimulation of Megakaryopoiesis | N/A | |
| Malignant Lines | ||||
| K562 | Chronic Myelogenous Leukemia | Inhibition | ~5.6 - 5.9 | |
| U937 | Histiocytic Lymphoma (AML) | Inhibition | ~10.4 | |
| HL-60 | Acute Promyelocytic Leukemia | Inhibition | ~15.4 | |
| OCI-AML3 | Acute Myeloid Leukemia | Inhibition | ~13.5 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | Inhibition | ~0.56 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Inhibition | ~1.3 | |
| RPMI-8226 | Multiple Myeloma | Inhibition | ~3.3 | |
| NOMO-1 | Acute Myeloid Leukemia | Low Sensitivity / Inhibition | >40 |
| KMS-11 / OCI-My5 | Multiple Myeloma | No effect on proliferation | N/A | |
Table 2: Eltrombopag Effect on Non-Hematopoietic Tumor Cell Lines
| Cell Line | Cell Type | Primary Effect | IC50 Value (µg/mL) | Citation(s) |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Carcinoma | Inhibition | 5.7 - 14 | |
| HepG2 | Hepatocellular Carcinoma | Inhibition | 5.7 - 14 | |
| OVCAR-3 | Ovarian Adenocarcinoma | Inhibition | 3.7 - 49.7 | |
| PC-3 | Prostate Adenocarcinoma | Inhibition | 3.7 - 49.7 | |
| MCF-7 | Breast Adenocarcinoma | Inhibition | 3.7 - 49.7 |
| A673 | Ewing Sarcoma | Inhibition | ~5-10 | |
Detailed Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation Assay
-
Cell Source: Isolate human CD34+ hematopoietic stem and progenitor cells from bone marrow or cord blood using magnetic-activated cell sorting (MACS).
-
Basal Medium: Prepare a serum-free expansion medium such as StemSpan™ SFEM, supplemented with a cytokine cocktail for megakaryocyte differentiation (e.g., 50 ng/mL TPO, 25 ng/mL SCF, 10 ng/mL IL-6, 10 ng/mL IL-9).
-
Eltrombopag Preparation: Prepare a 10 mM stock solution of Eltrombopag in DMSO. Serially dilute in basal medium to create working solutions.
-
Cell Plating: Plate CD34+ cells at a density of 1 x 10⁴ cells/mL in a 24-well plate.
-
Treatment: Add Eltrombopag to final concentrations (e.g., 0, 50, 100, 500, 2000 ng/mL). Use recombinant human TPO (10-50 ng/mL) as a positive control.
-
Incubation: Culture for 10-14 days at 37°C, 5% CO₂.
-
Analysis: Harvest cells and analyze for megakaryocyte differentiation using flow cytometry. Stain for surface markers such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα). An increase in the CD41a+ population indicates megakaryocytic commitment.
Protocol 2: Cell Proliferation / Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight if applicable.
-
Eltrombopag Preparation: Prepare a 10 mM stock in DMSO. Create a 2x serial dilution series in complete growth medium (e.g., from 80 µg/mL down to 0.15 µg/mL).
-
Treatment: Remove old media and add 100 µL of the Eltrombopag dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Analysis: Quantify cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT/XTT assay according to the manufacturer's instructions.
-
Data Processing: Normalize results to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Protocol 3: Western Blot for Signaling Pathway Activation
-
Cell Culture and Starvation: Culture TPO-R-positive cells (e.g., HEL 92.1.7) to ~80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum (0.5%) or serum-free medium.
-
Stimulation: Treat cells with Eltrombopag (e.g., 1 µg/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes). Include a negative control (vehicle) and a positive control (recombinant TPO, 100 ng/mL).
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK). Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with antibodies for total STAT5, AKT, and ERK to confirm equal protein loading.
Visualizations
Caption: Eltrombopag TPO-R dependent signaling pathway.
Caption: Off-target iron chelation mechanism of Eltrombopag.
Caption: Workflow for assessing cell line response to Eltrombopag.
References
- 1. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Impact of serum concentration on Totrombopag Choline activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of serum concentration on the in vitro activity of Totrombopag Choline, a small-molecule thrombopoietin receptor (TPO-R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally effective thrombopoietin receptor (TPO-R) agonist.[1] It works by binding to and activating the TPO receptor (c-Mpl) on the surface of megakaryocyte precursors and hematopoietic stem cells.[2][3] This binding event initiates an intracellular signaling cascade, primarily through the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway, which promotes the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][3]
Q2: How does serum concentration affect the in vitro activity of this compound?
The activity of this compound in cell-based assays can be significantly influenced by the concentration of serum in the culture medium. This is primarily due to the high plasma protein binding of this compound and other molecules in its class. Serum proteins, such as albumin, can bind to the compound, reducing the free concentration available to interact with the TPO receptor on the target cells. This can lead to an apparent decrease in potency, observed as a rightward shift in the dose-response curve and a higher EC50 value.
Q3: What are the typical consequences of high serum concentration in an assay?
High serum concentrations can lead to:
-
Underestimation of Potency: The EC50 value may be artificially inflated, not reflecting the true potency of the compound in a protein-free environment.
-
Variability in Results: The composition and concentration of proteins can vary between different serum lots, leading to inter-assay variability.
-
Matrix Effects: Other components in the serum could potentially interfere with the assay readout or the health of the cells.
Troubleshooting Guide
Issue: Higher than expected EC50 values for this compound.
| Potential Cause | Recommended Action |
| High Serum Concentration in Assay Medium | Reduce the serum concentration in a stepwise manner (e.g., 10%, 5%, 2%, 0.5%) to determine the optimal concentration that supports cell viability without significantly impacting compound activity. |
| Serum Protein Binding | If a serum-free medium is not feasible, consider using a single, qualified batch of serum for all related experiments to minimize lot-to-lot variability. |
| Incorrect Assay Conditions | Ensure that the incubation time, cell density, and other assay parameters are optimized for the specific cell line being used. |
Issue: High variability between replicate experiments.
| Potential Cause | Recommended Action |
| Inconsistent Serum Source | Use a consistent source and lot of serum for all experiments. If possible, pre-screen different serum lots for their effect on the assay. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Experimental Protocols
Determining the Effect of Serum on this compound Activity
This protocol outlines a method to assess the impact of serum concentration on the EC50 value of this compound using a TPO-R-dependent cell line (e.g., Ba/F3-hTPO-R).
Materials:
-
TPO-R-dependent cell line
-
Basal cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Preparation: Culture the TPO-R-dependent cell line according to standard protocols. Prior to the experiment, wash the cells to remove any residual growth factors.
-
Serum Dilutions: Prepare assay media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%, and 0%).
-
Compound Dilution: Prepare a serial dilution of this compound in each of the prepared serum-containing media.
-
Assay Setup: Seed the washed cells in 96-well plates. Add the different concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plates for the optimized duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Data Acquisition: Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for each serum concentration and calculate the corresponding EC50 values.
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound EC50
| Serum Concentration (%) | EC50 (nM) | Fold Shift (vs. 0% Serum) |
| 10 | 150 | 15 |
| 5 | 80 | 8 |
| 2 | 35 | 3.5 |
| 1 | 20 | 2 |
| 0.5 | 15 | 1.5 |
| 0 | 10 | 1 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TPO receptor, leading to JAK-STAT signaling.
Experimental Workflow for Serum Impact Analysis
Caption: Workflow for assessing the effect of serum on this compound activity.
Troubleshooting Logic for High EC50 Values
Caption: Decision tree for troubleshooting unexpectedly high EC50 values.
References
Avoiding precipitation of Totrombopag Choline in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of Totrombopag Choline in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of this compound precipitation in my cell culture medium?
A1: Precipitation of this compound can manifest as a fine, crystalline-like substance, a cloudy or hazy appearance in the medium, or visible particles that may settle at the bottom of the culture vessel.[1] It is important to distinguish this from microbial contamination, which often leads to a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under a microscope.[1]
Q2: What are the primary reasons for this compound precipitation in cell culture?
A2: The precipitation of this compound, like many poorly water-soluble compounds, can be attributed to several factors:
-
Physicochemical Properties: this compound has low aqueous solubility.[2]
-
Solvent Shock: A common cause of precipitation is the rapid dilution of a concentrated Dimethyl sulfoxide (DMSO) stock solution into the aqueous cell culture medium.[1][3] This sudden change in solvent polarity can cause the compound to fall out of solution.
-
High Concentration: Exceeding the solubility limit of this compound in the culture medium will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of this compound.
-
Interactions with Media Components: Components within the culture medium, such as salts (e.g., calcium and phosphate), proteins, and other supplements, can interact with this compound, leading to the formation of insoluble complexes.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. How can I prevent this?
A3: To prevent precipitation when diluting a DMSO stock solution, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, to minimize both precipitation and cytotoxicity.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium (preferably containing serum, as proteins can aid in solubilization), and then add this intermediate dilution to the final culture volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This helps to avoid localized high concentrations that are prone to precipitation.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q4: Can the type of cell culture medium I use affect the precipitation of this compound?
A4: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with the compound. For instance, media with higher levels of calcium or phosphate may be more likely to form insoluble precipitates with certain drugs. If you are encountering persistent precipitation, testing the solubility of this compound in different base media may be beneficial, if your experimental design permits.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow:
Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Factors Influencing this compound Solubility and Recommended Actions
| Factor | Potential Issue | Recommended Action |
| Solvent | Rapid change in polarity from DMSO to aqueous media ("solvent shock"). | Use a stepwise dilution protocol. Add the compound stock to the medium dropwise while gently vortexing. |
| Concentration | Exceeding the maximum solubility of the compound in the media. | Determine the optimal working concentration by performing a solubility assessment. |
| Temperature | Decreased solubility at lower temperatures; precipitation upon warming. | Pre-warm the medium to 37°C before adding the compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| pH | The pH of the medium can affect the ionization and solubility of the compound. | Use a buffered medium (e.g., with HEPES) to maintain a stable pH. |
| Media Components | Interactions with salts (e.g., calcium, phosphate) or proteins. | Test the solubility of the compound in a simpler buffer (e.g., PBS) to determine if media components are the cause. Consider testing in different base media. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Multichannel pipette (optional, for 96-well plate format)
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions in DMSO: Create a series of dilutions of the 10 mM stock solution in DMSO. For example, you can prepare 5 mM, 2 mM, 1 mM, 0.5 mM, and 0.2 mM solutions.
-
Dilute into Cell Culture Medium:
-
For 96-well plate format: Add 198 µL of your pre-warmed (37°C) cell culture medium to each well. Then, add 2 µL of each DMSO dilution to the corresponding wells. This will result in a final DMSO concentration of 1%.
-
For microcentrifuge tube format: Add 495 µL of your pre-warmed (37°C) cell culture medium to each tube. Then, add 5 µL of each DMSO dilution to the corresponding tubes. This will also result in a final DMSO concentration of 1%.
-
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate or tubes at 37°C in a humidified incubator for a duration that reflects your planned experiment (e.g., 2, 24, 48 hours).
-
Visual Inspection: After incubation, carefully inspect each well or tube for any signs of precipitation. You can do this by eye and also under a microscope. The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Signaling Pathway
This compound is a thrombopoietin receptor (TpoR) agonist. It mimics the action of thrombopoietin, activating downstream signaling pathways that lead to the proliferation and differentiation of megakaryocytes, the cells responsible for producing platelets. The primary signaling cascade initiated by this compound involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Other engaged pathways include the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol-3-Kinase (PI3K) pathways.
Signaling pathway of this compound via the TpoR.
References
Minimizing variability in animal studies with Totrombopag Choline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Totrombopag Choline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule, orally bioavailable thrombopoietin receptor (TpoR) agonist.[1] It works by binding to the transmembrane domain of the TpoR, initiating an intracellular signaling cascade primarily through the JAK2 kinase and STAT5 transcription factor pathway.[1] This signaling stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately leading to an increase in platelet production.[1][2] Unlike endogenous thrombopoietin (TPO), this compound and its related compound, Eltrombopag, do not compete with TPO for the same binding site, suggesting they can have an additive effect.[3]
Q2: In which animal species is this compound effective?
The efficacy of this compound and its close analog Eltrombopag is species-specific. It is effective in humans and non-human primates. This specificity is due to a single amino acid difference in the transmembrane domain of the TpoR in other species, such as mice. Therefore, it is crucial to select an appropriate animal model for your studies. While direct efficacy studies in rodents may not be feasible, pharmacokinetic and safety studies have been conducted in rats. Some studies have also explored its use in dogs.
Q3: How should this compound be administered to animals?
This compound is designed for oral administration. To ensure consistent absorption and minimize variability, it is critical to adhere to a standardized administration protocol.
Key considerations for oral administration:
-
Fasting: Administer the compound on an empty stomach. It is recommended to withhold food for at least 2 hours before and 4 hours after dosing.
-
Divalent Cations: Avoid co-administration with substances containing polyvalent cations such as calcium, magnesium, and aluminum (e.g., antacids, dairy products, and some mineral supplements). These can chelate the drug and reduce its absorption. A 4-hour window between dosing and administration of such substances is recommended.
-
Vehicle: The choice of vehicle for suspension can impact absorption. Aqueous 2% hydroxypropyl methylcellulose has been used in preclinical studies. Ensure the vehicle is consistent across all study groups.
Troubleshooting Guide
Variability in animal studies can arise from multiple sources. This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in platelet response | Inconsistent Drug Absorption: Differences in food intake or co-administration of interacting substances. | Implement and strictly enforce a standardized fasting and dosing schedule for all animals. Ensure that animal chow and water sources are free of high concentrations of interfering cations. |
| Genetic Variability within Animal Strain: Even within inbred strains, individual differences can affect drug response. | Consider pre-screening animals for baseline platelet counts and group them to ensure a balanced distribution. For behavioral studies, characterizing individual response types before the experiment can help in the experimental design. | |
| Underlying Health Status: Subclinical infections or other health issues can impact hematopoiesis and drug metabolism. | Perform thorough health checks on all animals before study initiation. House animals in a specific pathogen-free (SPF) environment. | |
| Lower than expected platelet counts | Incorrect Dosage: The dose may be too low for the chosen animal model. | Refer to published preclinical studies for dose-ranging information. For example, doses of 5 mg/kg/day and 50 mg/kg/day have been used in mouse xenograft models, although efficacy on the human TpoR was the target. In dogs, a dose of 1.25 mg/kg/day has been reported. |
| Species In-activity: The chosen animal model (e.g., mouse) may not have a responsive TpoR. | Confirm the species-specificity of the compound and select an appropriate model (e.g., non-human primate). | |
| Drug Formulation/Stability Issues: Improper storage or formulation of the compound can lead to degradation. | Store this compound according to the manufacturer's instructions. Prepare fresh formulations for each administration and ensure complete suspension. | |
| Unexpected Adverse Effects (e.g., gastrointestinal issues, lethargy) | Dose-related Toxicity: The administered dose may be too high. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals closely for clinical signs of toxicity. |
| Vehicle Effects: The vehicle used for administration may be causing adverse reactions. | Include a vehicle-only control group in your study design to differentiate between compound- and vehicle-related effects. | |
| Inconsistent Pharmacokinetic Profiles | Variability in Hepatic Metabolism: The liver is the major elimination organ for Eltrombopag, and factors affecting liver function can alter its pharmacokinetics. | Ensure animals are healthy and free of liver disease. Be aware that co-administered drugs that are substrates of OATP1B1, OATP2B1, or OCT1 could potentially interact. |
| Time of Sampling: Blood sampling at inconsistent time points will lead to variable plasma concentration measurements. | Establish a fixed and consistent blood sampling schedule based on the known pharmacokinetic profile of the drug. Peak plasma concentrations of Eltrombopag are typically observed 2-6 hours after oral administration. |
Experimental Protocols
General Protocol for Oral Administration in a Rodent Model (for pharmacokinetic or safety studies)
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Withhold food from animals for at least 2 hours before dosing.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 2% HPMC in sterile water) on the day of dosing. The concentration should be calculated based on the average weight of the animals to ensure the correct dose volume.
-
Dosing: Administer the formulation orally via gavage. The volume should be consistent across all animals (e.g., 5 or 10 mL/kg).
-
Post-Dosing Feeding: Return food to the animals 4 hours after administration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose) for pharmacokinetic analysis. For efficacy studies, platelet counts should be monitored regularly (e.g., weekly).
-
Monitoring: Observe animals for any clinical signs of toxicity at regular intervals.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Example of a Dosing and Monitoring Schedule
| Study Day | Action | Parameters to Measure |
| -7 to -1 | Acclimatization | Daily observation |
| 0 | Fasting, Pre-dose blood sample, Dosing | Body weight, Baseline platelet count |
| 1-14 | Daily Dosing | Body weight, Clinical observations |
| 7, 14 | Blood Sampling | Platelet count, Hematology panel |
| 21 (End of Study) | Terminal Blood and Tissue Collection | Complete blood count, Serum chemistry, Histopathology |
Table 2: Example of Reporting Pharmacokinetic Data
| Treatment Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Vehicle Control | 0 | - | - | - |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 30 | Mean ± SD | Mean ± SD | Mean ± SD |
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for this compound studies.
Caption: Troubleshooting high variability in studies.
References
Batch-to-batch variability of Totrombopag Choline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Totrombopag Choline (also known as Eltrombopag Choline).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the choline salt of Totrombopag (Eltrombopag), an orally effective thrombopoietin receptor (TpoR) agonist.[1] It works by binding to and activating the TpoR, which in turn initiates an intracellular signaling cascade primarily mediated by the JAK2 kinase and the STAT5 transcription factor.[1] This signaling pathway is the main regulator of megakaryocyte growth and their differentiation into platelets.[1] Therefore, this compound is used in studies related to platelet production and megakaryocyte biology.[1]
Q2: We are observing inconsistent results between different batches of this compound in our in vitro assays. What could be the cause?
Inconsistent results between different batches of a small molecule like this compound can stem from several factors, collectively known as batch-to-batch variability. The primary causes often relate to the purity of the compound and the presence of impurities.[2]
Key factors include:
-
Purity Level: Different batches may have varying purity levels. Even a small percentage of impurity can significantly impact experimental outcomes. For instance, key target compounds in medicinal chemistry are often required to have a purity of 98% or more.
-
Impurity Profile: The types and quantities of impurities can differ from batch to batch. These impurities can have their own biological activity, potentially interfering with the assay, leading to false positives or negatives, or altering the measured potency of this compound. Scaling up a reaction during manufacturing can sometimes change the impurity profile of a drug.
-
Polymorphism: The crystalline form of the compound can vary between batches. Different polymorphs can have different solubility and dissolution rates, which would affect the effective concentration in your assay. The FDA review of Eltrombopag Choline highlights the importance of controlling the polymorphic form.
-
Degradation: Improper storage or handling can lead to degradation of the compound, resulting in a lower effective concentration and the introduction of degradation products with potential off-target effects.
Q3: How can impurities in a batch of this compound affect our experimental results?
Impurities can have a significant and often unpredictable impact on experimental findings. Here are some ways they can interfere:
-
Assay Interference: Some impurities can directly interfere with the assay technology itself. For example, fluorescent impurities can interfere with fluorescence-based readouts, and reactive impurities can damage assay components like enzymes or antibodies.
-
Alteration of Physicochemical Properties: Impurities can change the solubility and aggregation properties of the main compound, affecting its bioavailability in cell-based assays.
-
Toxicity: Impurities may be cytotoxic, leading to cell death that can be misinterpreted as a compound effect.
Troubleshooting Guides
Issue: Inconsistent Potency (IC50/EC50) Observed Between Batches
If you are observing a significant shift in the potency of this compound between different batches, follow this troubleshooting workflow:
Data Presentation: Hypothetical Batch Comparison
If you suspect batch-to-batch variability, a direct comparison of the Certificate of Analysis (CoA) and, if possible, independent analytical testing is crucial. Below is an example of how to summarize this data.
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 97.5% | ≥ 98.0% |
| Largest Impurity | 0.15% | 0.8% | ≤ 0.2% |
| Total Impurities | 0.8% | 2.5% | ≤ 2.0% |
| Residual Solvents | < 0.1% | 0.3% | ≤ 0.5% |
| Appearance | White to off-white solid | Yellowish solid | White to off-white solid |
| In vitro Potency (EC50) | 50 nM | 150 nM | Report Value |
In this hypothetical scenario, Batch B has lower purity and a higher level of a specific impurity, which correlates with its reduced potency in the functional assay.
Key Experimental Protocols
To ensure the quality and consistency of this compound, consider the following experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate, identify, and quantify each component in a mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound from the test batch in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions for a standard curve if quantitative analysis of impurities is required.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute compounds with different polarities. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined, but a standard wavelength like 254 nm can be a starting point).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the impurity profile (number and relative abundance of other peaks) between different batches.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the main compound and to identify unknown impurities.
Methodology:
-
Sample Preparation and LC Conditions: Follow the same procedure as for HPLC.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes to ensure detection of a wide range of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to detect the parent compound and potential impurities or degradation products.
-
Data Acquisition: Acquire full scan data to get an overview of all ions present. If specific impurities are being targeted, tandem MS (MS/MS) can be used to fragment the ions and aid in structural elucidation.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the expected molecular weight of this compound (Molecular Weight: 569.66 g/mol ).
-
Analyze the mass-to-charge ratio (m/z) of other peaks in the chromatogram to tentatively identify impurities. Comparison with known synthesis-related impurities or degradation products is often necessary.
-
Signaling Pathway Visualization
This compound activates the TpoR, leading to the stimulation of platelet production through the JAK-STAT pathway.
References
Troubleshooting Totrombopag Choline in automated liquid handlers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eltrombopag Choline in automated liquid handling systems.
Frequently Asked Questions (FAQs)
Q1: What is Eltrombopag Choline and how does it differ from Eltrombopag Olamine?
Eltrombopag Choline is the choline salt of the active moiety, eltrombopag.[1][2] It is a different salt form compared to eltrombopag olamine, which is the active ingredient in the commercially available drug Promacta®.[1][2] Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[3]
Q2: What are the key solubility properties of Eltrombopag Choline?
Eltrombopag Choline is practically insoluble in aqueous solutions across a physiological pH range (pH 1.2-6.8). The active moiety, eltrombopag, is also sparingly soluble in aqueous buffers. However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Q3: What is the recommended solvent for preparing Eltrombopag Choline stock solutions for automated screening?
Due to its poor aqueous solubility, it is recommended to prepare stock solutions of Eltrombopag Choline in a high-purity, anhydrous organic solvent like DMSO. Eltrombopag has a solubility of approximately 20 mg/mL in DMSO. For assays requiring a final aqueous buffer, a common practice for poorly soluble compounds is to first dissolve them in an organic solvent before further dilution.
Q4: Can I expect any issues with freeze-thaw cycles of my Eltrombopag Choline stock solutions in DMSO?
Troubleshooting Guides
Issue 1: Precipitation of Eltrombopag Choline during or after dispensing.
Symptoms:
-
Visible particulate matter or cloudiness in the assay plate wells.
-
Inconsistent or non-reproducible assay results.
-
Clogged liquid handler tips.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | Eltrombopag Choline is practically insoluble in aqueous buffers. Adding a DMSO stock solution to an aqueous assay buffer can cause the compound to precipitate out of solution. | - Increase the final concentration of DMSO in the assay well. However, be mindful of the tolerance of your cell line or assay to DMSO. - Consider using a "solvent shift" method where the compound is diluted in a series of intermediate solvents with decreasing organic content. - Investigate the use of solubility-enhancing excipients or surfactants in your assay buffer, if compatible with your experimental system. |
| Solvent Evaporation | Leaving plates uncovered on the deck of an automated liquid handler can lead to solvent evaporation, increasing the effective concentration of the compound and potentially causing precipitation. | - Use plate seals during long incubation steps on the liquid handler deck. - Minimize the time plates are left unsealed. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the compound. | - Maintain a consistent temperature for all solutions and plates. - Allow solutions to come to room temperature before use if they have been stored refrigerated or frozen. |
Issue 2: Inaccurate or inconsistent dispensing of Eltrombopag Choline solutions.
Symptoms:
-
High coefficient of variation (CV%) between replicate wells.
-
Inconsistent assay signal across the plate.
-
Observed volume variations in the wells.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High Viscosity of DMSO | DMSO is more viscous than aqueous solutions, which can affect the accuracy and precision of pipetting, especially at low volumes. | - Optimize the liquid class settings on your automated liquid handler for viscous solutions. This may include: - Slower aspiration and dispense speeds. - Introducing pre- and post-air gaps. - Using a "reverse pipetting" technique. |
| Improper Tip Management | Droplets can adhere to the outside of the pipette tip, leading to inaccurate dispensing. | - Use a "tip touch" or "side touch" step after dispensing to remove any residual liquid from the tip. - Ensure pipette tips are properly seated and aligned. |
| Instrument Calibration | The automated liquid handler may not be properly calibrated for the specific liquid being dispensed. | - Perform a gravimetric or colorimetric calibration to verify the dispensed volumes. - Create a custom liquid class for your Eltrombopag Choline/DMSO solution. |
Experimental Protocols
Protocol for Preparation of Eltrombopag Choline Stock Solution
-
Objective: To prepare a high-concentration stock solution of Eltrombopag Choline in DMSO.
-
Materials:
-
Eltrombopag Choline (solid)
-
Anhydrous, high-purity DMSO
-
Appropriate personal protective equipment (PPE)
-
Calibrated balance
-
Vortex mixer
-
Sterile, amber glass vials or low-binding microcentrifuge tubes
-
-
Methodology:
-
Tare a clean, dry vial on a calibrated balance.
-
Carefully weigh the desired amount of Eltrombopag Choline into the vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mg/mL).
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Aliquot the stock solution into single-use volumes in amber glass vials or low-binding tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
-
Protocol for Verifying Dispensing Accuracy using a Dye-Based Method
-
Objective: To qualitatively and quantitatively assess the accuracy and precision of dispensing Eltrombopag Choline/DMSO solution with an automated liquid handler.
-
Materials:
-
Eltrombopag Choline/DMSO stock solution (or a DMSO solution with similar viscosity)
-
A concentrated dye solution (e.g., Tartrazine in DMSO)
-
Assay buffer (or the buffer used for serial dilutions)
-
Microplates (e.g., 96- or 384-well, clear bottom)
-
Microplate reader with absorbance capabilities
-
-
Methodology:
-
Add the concentrated dye to the Eltrombopag Choline/DMSO stock solution to create a colored dispensing solution.
-
Program the automated liquid handler to perform the intended dispensing steps (e.g., serial dilution, plate replication).
-
Dispense the colored solution into a microplate containing the appropriate diluent.
-
Visually inspect the plate for any inconsistencies in color, which would indicate volume variations.
-
Read the absorbance of the plate on a microplate reader at the appropriate wavelength for the dye.
-
Calculate the mean absorbance, standard deviation, and coefficient of variation (CV%) for the replicate wells. A low CV% indicates high precision.
-
To assess accuracy, a standard curve of the dye can be created to correlate absorbance with volume.
-
Visualizations
References
Technical Support Center: Refinement of Totrombopag Choline Delivery Methods in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Totrombopag Choline in rodent models. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the choline salt of Totrombopag (also known as Eltrombopag as the olamine salt), an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2][3] It works by binding to the transmembrane domain of the TPO-R on megakaryocytes and their precursors.[4][5] This activates intracellular signaling pathways, primarily the JAK/STAT pathway, and to a lesser extent the MAPK and PI3K/AKT pathways, stimulating the proliferation and differentiation of megakaryocytes, which leads to increased platelet production.
Q2: What is a suitable vehicle for preparing this compound for oral gavage in rodents?
A2: A common vehicle used for oral administration of the related compound Eltrombopag in preclinical studies is an aqueous suspension containing a suspending agent and a surfactant. For example, a suspension of 2% hydroxypropyl methylcellulose (HPMC) with 0.2% sodium lauryl sulfate (SLS) in water has been used for oral gavage in non-rodent models and can be adapted for rodents. Another approach described in a patent for an oral suspension includes carboxymethyl cellulose as a suspending agent. It is crucial to ensure the compound is uniformly suspended before each administration.
Q3: What is the recommended dosing regimen for this compound in mice and rats?
A3: The optimal dose will depend on the specific research question and rodent strain. However, preclinical studies with similar TPO-R agonists provide a starting point. For instance, a related compound, hetrombopag, showed efficacy in mice at doses of 6 mg/kg or greater. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific model and endpoint. Monitoring platelet counts is essential to adjust the dosage.
Q4: How should I administer this compound to avoid affecting its absorption?
A4: Totrombopag and its salts are known to chelate polyvalent cations (e.g., calcium, magnesium, iron, aluminum, selenium, and zinc). Co-administration with food, especially dairy products or mineral supplements, can significantly reduce its absorption. Therefore, it is critical to administer this compound on an empty stomach. In a research setting, this means fasting the animals for a recommended period (e.g., 4-6 hours) before dosing and withholding food for at least 2 hours post-dosing.
Q5: What are the expected pharmacokinetic parameters for this compound in rodents?
A5: Specific pharmacokinetic data for this compound in rodents is not extensively published. However, studies in rats with Eltrombopag show that the liver is the major organ of elimination, with approximately 40% of the unchanged drug excreted in the bile. Peak plasma concentrations in humans are observed 2-6 hours after oral administration. Due to species differences, it is advisable to conduct a pilot pharmacokinetic study in your specific rodent model to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Troubleshooting Guides
Issue 1: High Variability in Platelet Response
-
Question: I am observing significant variability in platelet counts between animals in the same treatment group. What could be the cause?
-
Answer:
-
Improper Gavage Technique: Inconsistent delivery of the full dose can lead to variability. Ensure all technicians are proficient in oral gavage to minimize stress and prevent accidental tracheal administration or esophageal trauma.
-
Inadequate Formulation: If the compound is not uniformly suspended, some animals may receive a higher or lower dose. Ensure the formulation is continuously mixed during the dosing period.
-
Interaction with Diet: Residual food in the stomach containing polyvalent cations can chelate the drug and inhibit absorption. Standardize the fasting period before dosing to ensure an empty stomach.
-
Genetic Background: Different rodent strains can have different metabolic rates and drug responses. Ensure you are using a consistent genetic background.
-
Issue 2: No Significant Increase in Platelet Count
-
Question: I am not seeing the expected increase in platelet counts after administration. What should I check?
-
Answer:
-
Dose and Duration: The dose may be too low for the specific rodent model, or the duration of treatment may be too short. Platelet counts in response to TPO-R agonists typically begin to rise after one week of treatment and peak around the second week. Consider increasing the dose or extending the treatment period.
-
Formulation and Bioavailability: Verify the stability and proper suspension of your formulation. Poor bioavailability can result from interactions with vehicle components or improper administration relative to feeding times.
-
Measurement Timing: Ensure you are collecting blood samples for platelet counting at the appropriate time points. A single time point may miss the peak response. A time-course experiment is recommended for initial studies.
-
Compound Integrity: Confirm the identity and purity of your this compound supply.
-
Issue 3: Adverse Effects Observed in Rodents
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What are the known toxicities of this class of drugs in rodents?
-
Answer:
-
Preclinical toxicology studies of Eltrombopag in rodents have identified several potential adverse effects, including:
-
Cataracts: Dose and time-dependent cataracts have been observed in both mice and rats. A baseline ocular examination is recommended if long-term studies are planned.
-
Renal and Hepatotoxicity: Kidney and liver toxicity have been reported in mice, rats, and dogs. It is advisable to monitor liver enzymes (ALT, AST) and kidney function periodically during chronic studies.
-
Bone Marrow Reticulin Fibers: An increase in reticulin fibers in the bone marrow is a potential risk with TPO-R agonists.
-
-
Data Presentation
Table 1: Human Pharmacokinetic Parameters of Eltrombopag (Single Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 2 - 6 hours | |
| Elimination Half-life | 21 - 32 hours | |
| Oral Bioavailability | At least 52% | |
| Protein Binding | >99% |
Note: This data is from human studies and should be used as a general reference. Rodent pharmacokinetics may differ significantly.
Table 2: Common Vehicles for Oral Gavage in Rodents
| Vehicle Component | Concentration | Purpose | Reference |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% - 2% | Suspending Agent | |
| Carboxymethyl Cellulose Sodium | 0.5% - 8.0% | Suspending Agent | |
| Sodium Lauryl Sulfate (SLS) | 0.1% - 0.2% | Surfactant / Wetting Agent | |
| Water | q.s. | Solvent |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 5-10 mL/kg for mice).
-
Prepare the vehicle: For a 1% HPMC / 0.1% SLS solution, slowly add 1g of HPMC to approximately 80 mL of continuously stirring purified water. Heat to ~60-70°C to aid dissolution if necessary, then cool to room temperature. Add 0.1g of SLS and stir until dissolved. Adjust the final volume to 100 mL.
-
Weigh the this compound powder accurately.
-
Create a paste: In a mortar, add a small amount of the vehicle to the powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Suspend the compound: Gradually add the remaining vehicle to the mortar while continuously stirring to ensure a homogenous suspension.
-
Transfer the final suspension to a suitable container. Use a magnetic stirrer to keep the suspension uniform during the dosing procedure.
-
Verify stability: For long-term studies, it is advisable to assess the stability of the formulation under the intended storage conditions.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Fast mice for 4-6 hours prior to dosing to ensure an empty stomach. Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Restraint: Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice). Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it along the esophagus into the stomach. Do not force the needle.
-
Dose Administration: Once the needle is correctly positioned, dispense the calculated volume of the this compound suspension slowly and steadily.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental lung administration. Withhold food for at least 2 hours post-dosing.
Protocol 3: Blood Sample Collection and Platelet Counting
-
Blood Collection:
-
For serial sampling in a single mouse, collect small volumes (e.g., 30 µL) from the submandibular or saphenous vein.
-
For terminal studies, larger volumes can be collected via cardiac puncture under deep anesthesia.
-
Collect blood into tubes containing an anticoagulant, such as EDTA, to prevent clotting.
-
-
Platelet Counting:
-
Automated Hematology Analyzer: This is the preferred method for accuracy and reproducibility. Follow the manufacturer's instructions for analyzing rodent blood samples. Note that some analyzers have specific settings for mouse platelets.
-
Manual Counting (Hemocytometer): If an automated analyzer is unavailable, platelets can be counted manually.
-
Dilute the anticoagulated blood (e.g., 1:20) with a platelet-specific diluent.
-
Load the diluted sample onto a Neubauer hemocytometer.
-
Allow platelets to settle for 15-20 minutes in a humidified chamber.
-
Using a phase-contrast microscope, count the platelets in the designated squares of the central grid.
-
Calculate the platelet concentration based on the dilution factor and the volume of the counted area.
-
-
Visualizations
Caption: TPO-R signaling pathway activated by this compound.
Caption: Experimental workflow for this compound studies in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 4. Blood collection, platelet isolation and measurement of platelet count and size in mice-a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Totrombopag Choline and Eltrombopag in Stimulating Megakaryocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Totrombopag Choline and Eltrombopag, two small-molecule, non-peptide thrombopoietin (TPO) receptor agonists designed to stimulate megakaryocyte proliferation and platelet production. While extensive data is available for the clinically approved drug Eltrombopag, information on this compound is limited to its basic mechanism of action. This guide presents the available data for both compounds to facilitate a comprehensive understanding of their roles in megakaryopoiesis.
Mechanism of Action and Signaling Pathways
Both this compound and Eltrombopag are orally bioavailable TPO receptor agonists that bind to and activate the TPO receptor (c-Mpl), thereby stimulating the proliferation and differentiation of megakaryocytes, the precursors to platelets.[1][2]
This compound activates the TPO receptor, initiating an intracellular signaling cascade primarily mediated by the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway. This signaling is a key mechanism regulating the growth and differentiation of megakaryocytes into platelets.[1]
Eltrombopag also binds to the transmembrane domain of the TPO receptor, leading to the activation of several downstream signaling pathways.[2][3] In addition to the JAK/STAT pathway (STAT3 and STAT5), Eltrombopag has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways. This balanced activation of multiple signaling cascades is believed to contribute to its robust effects on both megakaryocyte proliferation and maturation, leading to increased platelet production.
Signaling Pathway Diagrams:
References
In Vivo Efficacy of Thrombopoietin Receptor Agonists: A Comparative Analysis of Romiplostim and Totrombopag Choline
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of two thrombopoietin receptor (TPO-R) agonists: Romiplostim and Totrombopag Choline. This document summarizes available experimental data, details methodologies from key studies, and visualizes the signaling pathways and experimental workflows.
Executive Summary
Thrombopoietin receptor agonists are critical in the management of thrombocytopenia. Romiplostim, a well-established injectable peptibody, has demonstrated robust efficacy in elevating and maintaining platelet counts in numerous preclinical and clinical studies. In contrast, this compound, an orally available small molecule, has limited publicly accessible in vivo efficacy data, hindering a direct quantitative comparison. This guide presents a comprehensive review of the available in vivo data for Romiplostim and the known mechanistic details of this compound.
Quantitative Data Presentation
Romiplostim: In Vivo Efficacy Data
| Animal Model | Dosage | Administration Route | Key Findings |
| Rhesus Monkeys | Single dose | Subcutaneous | Dose-dependent increase in platelet count starting at day 5, peaking between days 7 and 9. No subsequent thrombocytopenia was observed.[1][2][3] |
| Mice (Immune Thrombocytopenia Model) | 1, 10, 100 µg/kg | Subcutaneous | Significant increase in platelet counts.[4] |
| Mice (Chemotherapy-Induced Thrombocytopenia Model) | 10, 30, 100, 300, 1000 µg/kg | Subcutaneous | Accelerated platelet recovery. Doses ≥100 µg/kg significantly lessened the platelet nadir. |
This compound: In Vivo Efficacy Data
Despite extensive literature review, no publicly available quantitative in vivo efficacy data for this compound (SB-559448) on platelet counts was found. It is known to be an orally effective TPO-R agonist.[1]
Experimental Protocols
Romiplostim: In Vivo Efficacy in a Murine Model of Immune Thrombocytopenia (ITP)
Objective: To evaluate the efficacy of Romiplostim in increasing platelet counts in a mouse model of ITP.
Animal Model: Murine model of active ITP.
Methodology:
-
Induction of ITP: ITP is induced in the mice.
-
Drug Administration: A single subcutaneous bolus of a murine TPO-R-agonist is infused. In a pilot dose-escalation study, doses of 0.1, 1, and 10 µg/kg were used.
-
Platelet Count Monitoring: Platelet counts are monitored at baseline and at regular intervals post-administration (e.g., 72 hours) to assess the response to the TPO-R agonist.
-
Data Analysis: Changes in platelet counts from baseline are calculated and compared between different dose groups and a control group.
General Protocol for In Vivo Testing of TPO Receptor Agonists
Objective: To assess the thrombopoietic activity of a test compound in a relevant animal model.
Animal Model: A suitable animal model for thrombocytopenia is chosen, such as mice with induced thrombocytopenia (e.g., through chemotherapy or anti-platelet antibodies).
Methodology:
-
Baseline Platelet Count: Establish a baseline platelet count for each animal before treatment.
-
Drug Administration: The test compound (e.g., this compound) is administered, typically orally, while a comparator (e.g., Romiplostim) is administered subcutaneously. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Platelet Count Measurement: Platelet counts in the collected blood samples are measured using a hematology analyzer or flow cytometry.
-
Efficacy Evaluation: The efficacy of the compound is determined by the extent and duration of the increase in platelet count compared to the baseline and the vehicle control group.
Signaling Pathways and Experimental Workflow
Mechanism of Action
Both Romiplostim and this compound act as thrombopoietin receptor agonists, stimulating the TPO receptor (c-Mpl) on megakaryocyte precursors. This activation triggers downstream signaling cascades that promote the proliferation and differentiation of these cells into mature, platelet-producing megakaryocytes.
Romiplostim binds to the extracellular domain of the TPO receptor. The binding of Romiplostim leads to the activation of several signaling pathways, including JAK2/STAT5, ERK1/2, and AKT. This compound is also known to initiate an intracellular signaling cascade mediated by JAK2 kinase and the transcription factor Stat5.
Figure 1: TPO Receptor Signaling Pathway
Figure 2: In Vivo Efficacy Experimental Workflow
Conclusion
Romiplostim has a well-documented in vivo efficacy profile, consistently demonstrating its ability to stimulate platelet production in a dose-dependent manner across different animal models and in clinical settings. The signaling pathways it activates are also well-characterized.
This compound is identified as an oral TPO-R agonist that activates the JAK2-STAT5 pathway. However, the absence of publicly available in vivo efficacy data prevents a direct comparison with Romiplostim. Further publication of preclinical and clinical data for this compound is necessary to enable a comprehensive evaluation of its therapeutic potential relative to other TPO-R agonists. For drug development professionals, the established preclinical models and protocols used for Romiplostim provide a robust framework for evaluating novel oral TPO-R agonists like this compound.
References
- 1. Reticulated Platelets-Which Functions Have Been Established by In Vivo and In Vitro Data? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Intravenous administration of choline or cdp-choline improves platelet count and platelet closure times in endotoxin-treated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Thrombopoietin Receptor (TpoR) Agonists: Avatrombopag, Lusutrombopag, and Eltrombopag
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three leading small molecule thrombopoietin receptor (TpoR) agonists: avatrombopag, lusutrombopag, and eltrombopag. The information presented is supported by a synthesis of publicly available preclinical and clinical data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to Small Molecule TpoR Agonists
Thrombopoietin (Tpo) is the primary physiological regulator of platelet production. It exerts its effect by binding to the Tpo receptor (TpoR, also known as c-Mpl), a member of the cytokine receptor superfamily expressed on the surface of hematopoietic stem cells and megakaryocytes. The activation of TpoR initiates downstream signaling cascades that drive the proliferation and differentiation of megakaryocytes, ultimately leading to an increase in circulating platelets.
Small molecule TpoR agonists are a class of drugs that mimic the action of endogenous Tpo by binding to and activating the TpoR. Unlike first-generation recombinant Tpo, these small molecules are non-peptidyl and interact with the transmembrane domain of the receptor, avoiding the development of neutralizing antibodies that was a concern with earlier agents.[1][2] Avatrombopag, lusutrombopag, and eltrombopag are orally bioavailable small molecule TpoR agonists that have been approved for the treatment of thrombocytopenia in various clinical settings.[1][2]
Mechanism of Action and Signaling Pathway
Upon binding to the transmembrane domain of the TpoR, small molecule agonists induce a conformational change in the receptor, leading to its dimerization and the activation of intracellular signaling pathways. The primary signaling cascade activated is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This is complemented by the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3]
The activation of these pathways culminates in the transcription of genes that regulate megakaryocyte proliferation, differentiation, and maturation, as well as the prevention of apoptosis, leading to increased platelet production.
Caption: TpoR signaling pathway activated by small molecule agonists.
Head-to-Head Performance Data
The following tables summarize the available preclinical and clinical data for avatrombopag, lusutrombopag, and eltrombopag. It is important to note that direct comparative preclinical studies are limited, and data from different sources may not be directly comparable due to variations in experimental conditions.
Preclinical In Vitro Activity
| Parameter | Avatrombopag | Lusutrombopag | Eltrombopag | Reference Cell Line/System |
| EC50 | ~3.3 nM | Data not readily available in comparative studies | ~30 nM (SB-497115) | Tpo-dependent cell lines (e.g., UT7-Tpo) |
| Binding Site | Transmembrane domain | Transmembrane domain | Transmembrane domain | TpoR |
Note: EC50 values can vary significantly depending on the cell line and assay conditions used.
Clinical Efficacy in Immune Thrombocytopenia (ITP)
A network meta-analysis of randomized controlled trials in adults with ITP provides indirect comparisons of the efficacy of these agents.
| Outcome | Avatrombopag | Lusutrombopag | Eltrombopag |
| Platelet Response (Odds Ratio vs. Placebo) | 36.90 (95% CI: 13.33–102.16) | 19.33 (95% CI: 8.42–44.40) | 11.92 (95% CI: 7.43–19.14) |
| Rank for Platelet Response (SUCRA) | 1 (96.9%) | 2 (83.1%) | 3 (69.3%) |
SUCRA (Surface Under the Cumulative Ranking) represents the probability of a treatment being the best option. A higher SUCRA value indicates a higher likelihood of being a more effective treatment.
Clinical Efficacy in Chronic Liver Disease (CLD) with Thrombocytopenia
Systematic reviews and meta-analyses have compared the efficacy of avatrombopag and lusutrombopag in patients with CLD undergoing a planned procedure. Both agents were found to be superior to placebo in avoiding platelet transfusions.
| Outcome | Avatrombopag | Lusutrombopag |
| Avoidance of Platelet Transfusion and Rescue Therapy | Superior to placebo | Superior to placebo |
| Reduction in Rescue Therapy Alone | Appeared superior to placebo | Data less clear |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents.
In Vitro Cell Proliferation Assay
This assay measures the ability of TpoR agonists to stimulate the proliferation of a Tpo-dependent cell line, such as Ba/F3 cells stably expressing the human TpoR (Ba/F3-hTpoR).
Caption: Workflow for the in vitro cell proliferation assay.
Protocol:
-
Cell Culture: Culture Ba/F3-hTpoR cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 10 ng/mL of murine IL-3.
-
Cell Seeding: Wash the cells three times with IL-3-free medium to remove residual growth factors. Resuspend the cells in IL-3-free medium and seed them in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of the TpoR agonists (avatrombopag, lusutrombopag, eltrombopag) in IL-3-free medium.
-
Treatment: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (recombinant human Tpo).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
Cell Viability Measurement: Add a cell proliferation reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value for each agonist.
STAT5 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of STAT5, a key downstream target of TpoR activation.
Caption: Workflow for the STAT5 phosphorylation Western blot assay.
Protocol:
-
Cell Culture and Starvation: Culture a TpoR-expressing cell line (e.g., UT7-Tpo or Ba/F3-hTpoR) to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Treatment: Treat the starved cells with different concentrations of the TpoR agonists for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total STAT5 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT5 signal.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Platelet Count Measurement in Mice
This protocol describes the measurement of circulating platelet counts in mice following the administration of a TpoR agonist.
Caption: Workflow for in vivo platelet count measurement in mice.
Protocol:
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., 20-50 µL) from the tail vein or saphenous vein into an EDTA-coated microvessel.
-
Compound Administration: Administer the TpoR agonist, formulated in an appropriate vehicle, to the mice via oral gavage. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration (e.g., daily for 7-14 days).
-
Platelet Counting: Analyze the whole blood samples using an automated hematology analyzer calibrated for mouse blood to determine the platelet count.
-
Data Analysis: Plot the mean platelet count for each treatment group over time to assess the pharmacodynamic effect of the TpoR agonists.
Conclusion
Avatrombopag, lusutrombopag, and eltrombopag are effective small molecule TpoR agonists that stimulate platelet production through the activation of the TpoR signaling pathway. While all three agents have demonstrated clinical efficacy, network meta-analyses suggest potential differences in their relative effectiveness in certain patient populations. The choice of a particular agonist for research or clinical development may depend on a variety of factors, including the specific indication, desired pharmacokinetic profile, and safety considerations. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation and comparison of these and other novel TpoR agonists.
References
Validating Totrombopag Choline Activity: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Totrombopag Choline, a thrombopoietin receptor (TPO-R) agonist, with established positive controls. The information presented herein is intended to assist researchers in designing and executing experiments to validate the biological activity of this compound.
Introduction to this compound and TPO Receptor Agonists
This compound (also known as SB-559448) is an orally effective, small-molecule thrombopoietin receptor agonist.[1][2] Like other TPO-R agonists, it mimics the action of endogenous thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production.[1][2] Activation of the TPO receptor (c-Mpl) by an agonist initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the proliferation and differentiation of megakaryocytes and a subsequent increase in platelet counts.[1]
Validating the activity of a novel TPO-R agonist like this compound requires comparison with well-characterized positive controls. This guide focuses on two such controls:
-
Eltrombopag: An orally bioavailable, non-peptide TPO-R agonist.
-
Recombinant Human Thrombopoietin (rhTPO): The endogenous ligand for the TPO receptor.
Comparative Biological Activity
The potency of TPO-R agonists is typically determined by their half-maximal effective concentration (EC50) in cell-based assays. These assays measure the ability of the compound to stimulate the proliferation of TPO-dependent cell lines or to induce the phosphorylation of downstream signaling molecules like STAT5.
| Compound | Assay Type | Cell Line | EC50 Value |
| This compound | Cell Proliferation | Not specified in literature | Data not available |
| Eltrombopag | Cell Proliferation | Ba/F3-hTPO-R | ~0.27 µM |
| rhTPO | Cell Proliferation | 32D-hTPO-R | ~688 pg/mL |
Note: The EC50 values are dependent on the specific cell line and assay conditions used. Direct comparison between different studies should be made with caution.
Signaling Pathway and Experimental Workflow
TPO Receptor Signaling Pathway
Activation of the TPO receptor by an agonist like this compound triggers a cascade of intracellular signaling events. The primary pathway involves the activation of JAK2, which in turn phosphorylates STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation.
Caption: TPO Receptor Signaling Pathway.
Experimental Workflow: Validating TPO-R Agonist Activity
A typical workflow for validating the activity of a TPO-R agonist involves treating a TPO-dependent cell line with the compound and measuring a downstream effect, such as cell proliferation or STAT5 phosphorylation.
Caption: Experimental Workflow for TPO-R Agonist Validation.
Experimental Protocols
Cell Proliferation Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
TPO-dependent cell line (e.g., Ba/F3-hTPO-R, HEL)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
This compound
-
Positive Controls: Eltrombopag, rhTPO
-
Vehicle control (e.g., DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the TPO-dependent cells to a sufficient density.
-
Wash the cells to remove any residual growth factors.
-
Resuspend the cells in fresh, growth factor-free medium.
-
Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 50 µL.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the positive controls (Eltrombopag, rhTPO) in the culture medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells with vehicle control and medium-only blanks.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells) from all other readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
STAT5 Phosphorylation Assay (by Flow Cytometry)
This assay measures the phosphorylation of STAT5, a key downstream signaling molecule in the TPO receptor pathway.
Materials:
-
TPO-dependent cell line
-
Cell culture medium
-
This compound
-
Positive Controls: Eltrombopag, rhTPO
-
Vehicle control
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Starvation:
-
Culture TPO-dependent cells to the desired density.
-
Wash the cells and resuspend them in a serum-free medium.
-
Starve the cells for 2-4 hours to reduce basal STAT5 phosphorylation.
-
-
Compound Stimulation:
-
Aliquot the starved cells into tubes or a 96-well plate.
-
Add various concentrations of this compound, positive controls, or vehicle control to the cells.
-
Incubate at 37°C for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding pre-warmed fixation buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells with staining buffer.
-
-
Permeabilization:
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in staining buffer containing the anti-phospho-STAT5 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer for analysis.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT5 antibody.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition.
-
Plot the MFI against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
References
Totrombopag Choline: An Examination of Cross-Reactivity with Other Cytokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Totrombopag choline, also known as eltrombopag, is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. It is a critical therapeutic agent for the treatment of thrombocytopenia by stimulating the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][2][3][4][5] Its mechanism of action involves binding to the transmembrane domain of the TPO-R (also known as c-Mpl), thereby activating downstream signaling cascades, primarily the JAK-STAT pathway. A key aspect of its pharmacological profile is its specificity for the TPO-R, which minimizes off-target effects. This guide provides a comparative overview of the known selectivity of this compound and outlines the experimental approaches used to evaluate its cross-reactivity with other cytokine receptors.
While extensive public data on the cross-reactivity of this compound against a broad panel of cytokine receptors is limited, preclinical studies emphasize its high selectivity for the human and chimpanzee TPO-R. This specificity is attributed to its unique binding site on the transmembrane domain of the receptor, a region that differs from the binding site of endogenous thrombopoietin.
TPO-R Signaling Pathway
The binding of this compound to the TPO-receptor initiates a signaling cascade that mimics the effects of endogenous thrombopoietin. This process is crucial for megakaryopoiesis and subsequent platelet production.
Caption: this compound Signaling Pathway.
Comparative Analysis of Receptor Selectivity
Due to the lack of publicly available head-to-head comparative data, the following table is a representative illustration of how the selectivity of this compound would be presented. The values for other cytokine receptors are hypothetical and intended for illustrative purposes only, highlighting the expected high selectivity for TPO-R.
| Receptor Target | Ligand/Agonist | Binding Affinity (Kd) | Functional Activity (EC50) |
| TPO-R (c-Mpl) | This compound | High Affinity (nM range) | Potent Agonist (nM range) |
| EPO-R (Erythropoietin Receptor) | This compound | Not Reported | Not Reported |
| G-CSF-R (Granulocyte Colony-Stimulating Factor Receptor) | This compound | Not Reported | Not Reported |
| GM-CSF-R (Granulocyte-Macrophage Colony-Stimulating Factor Receptor) | This compound | Not Reported | Not Reported |
| IL-2R (Interleukin-2 Receptor) | This compound | Not Reported | Not Reported |
| IL-3R (Interleukin-3 Receptor) | This compound | Not Reported | Not Reported |
| IL-6R (Interleukin-6 Receptor) | This compound | Not Reported | Not Reported |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of in vitro assays would be conducted. These assays are designed to measure both the binding of the compound to various receptors and its ability to activate or inhibit receptor function.
Receptor Binding Assays
Objective: To quantify the binding affinity of this compound to a panel of cytokine receptors.
Methodology:
-
Radioligand Binding Assay: This is a traditional and robust method.
-
Cell Lines/Membrane Preparations: Utilize cell lines engineered to overexpress the specific cytokine receptor of interest (e.g., EPO-R, G-CSF-R) or membrane preparations from these cells.
-
Radioligand: A known high-affinity radiolabeled ligand for each receptor is used.
-
Procedure: A fixed concentration of the radioligand is incubated with the receptor-expressing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of this compound for each receptor, which is an indicator of its binding affinity.
-
Functional Assays
Objective: To assess whether the binding of this compound to other cytokine receptors results in a functional response (agonist or antagonist activity).
Methodology:
-
Cell-Based Proliferation/Signaling Assays:
-
Cell Lines: Use factor-dependent cell lines that proliferate in response to specific cytokines (e.g., TF-1 cells for GM-CSF or IL-3, Ba/F3 cells engineered to express specific cytokine receptors).
-
Procedure (Agonist Mode): The cells are incubated with increasing concentrations of this compound alone to determine if it can stimulate proliferation or a downstream signaling event (e.g., STAT phosphorylation measured by flow cytometry or Western blot).
-
Procedure (Antagonist Mode): The cells are incubated with a known concentration of the cognate cytokine for each receptor in the presence of increasing concentrations of this compound to see if it inhibits the cytokine-induced response.
-
Detection: Cell proliferation can be measured using assays such as MTS or CellTiter-Glo®. Signaling events are detected via specific antibodies.
-
Data Analysis: The concentration-response curves are used to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for screening a compound like this compound for cross-reactivity against a panel of cytokine receptors.
Caption: Conceptual Experimental Workflow.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Small Molecule Drugs for Thrombocytopenia: Chemical, Pharmacological, and Therapeutic Use Considerations [mdpi.com]
- 5. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eltrombopag Choline and Endogenous TPO Binding Sites on the Thrombopoietin Receptor
A fundamental distinction in the mechanism of action between the endogenous cytokine thrombopoietin (TPO) and the small-molecule agonist eltrombopag lies in their interaction with the TPO receptor (c-Mpl). While both molecules stimulate platelet production by activating the same receptor, they do so by binding to entirely different domains, leading to distinct downstream signaling profiles.
Endogenous TPO, a large glycoprotein, binds to the extracellular domain of the c-Mpl receptor. In contrast, eltrombopag, a non-peptide small molecule, interacts with the transmembrane domain of the receptor.[1][2][3] This topographical difference in binding sites means that eltrombopag does not compete with endogenous TPO for binding and can even have synergistic effects.[2]
Binding Site and Molecular Interaction
The activation of the c-Mpl receptor by both TPO and eltrombopag ultimately leads to the stimulation of intracellular signaling pathways that promote the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[4] However, the initial binding events are markedly different.
-
Endogenous Thrombopoietin (TPO): TPO interacts with two distinct sites on the extracellular domain of the c-Mpl receptor, a high-affinity site and a low-affinity site. This binding induces a conformational change in the receptor, leading to its dimerization and the activation of associated Janus kinase 2 (JAK2). Specific residues in the extracellular domain, such as F104, D261, and L265, are crucial for TPO binding.
-
Eltrombopag: As a small molecule, eltrombopag traverses the cell membrane and binds to a specific site within the transmembrane domain of the c-Mpl receptor. Mutagenesis studies have identified the histidine residue at position 499 (H499) of the transmembrane domain as a critical component of the eltrombopag binding site. This interaction is species-specific, with eltrombopag only binding to human and non-human primate c-Mpl due to the presence of histidine at this position, whereas other species have a leucine residue. The binding of eltrombopag is thought to induce a specific rotational change within the receptor dimer, leading to the activation of JAK2.
Table 1: Comparison of Binding Site Characteristics
| Feature | Endogenous TPO | Eltrombopag Choline |
| Binding Domain | Extracellular Domain | Transmembrane Domain |
| Binding Mode | Orthosteric | Allosteric |
| Key Receptor Residues | F104, D261, L265 | H499 |
| Competition with Endogenous TPO | N/A | No |
| Species Specificity | Broad | Human and Non-human Primates |
Visualization of Binding Modes
The distinct binding locations of TPO and eltrombopag on the c-Mpl receptor are illustrated in the following diagram.
Downstream Signaling Pathways
While both ligands activate the c-Mpl receptor, there are nuances in the downstream signaling cascades they initiate. Both TPO and eltrombopag robustly activate the JAK-STAT pathway, which is critical for megakaryocyte development. However, studies have shown that TPO also strongly activates the PI3K/Akt and MAPK pathways, whereas the effect of eltrombopag on the Akt pathway is minimal or absent. This differential activation may contribute to the distinct biological effects observed with these two agents. For instance, TPO has been shown to prime platelets for activation, while eltrombopag has little to no effect on overall platelet function.
Experimental Protocols
The determination of the binding sites and the elucidation of the signaling pathways for TPO and eltrombopag have been accomplished through a variety of experimental techniques.
Determining Ligand-Receptor Binding Sites
1. X-ray Crystallography: This technique is used to determine the three-dimensional atomic structure of molecules. For membrane proteins like the c-Mpl receptor, this process is particularly challenging.
-
Protocol Outline:
-
Protein Expression and Purification: The c-Mpl receptor, or the specific domain of interest, is overexpressed in a suitable cell system (e.g., insect or mammalian cells) and purified.
-
Solubilization: The receptor is extracted from the cell membrane using detergents.
-
Crystallization: The purified receptor-ligand complex is subjected to various conditions to induce the formation of well-ordered crystals.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is used to calculate the electron density map and build an atomic model of the protein-ligand complex, revealing the precise interactions.
-
2. Site-Directed Mutagenesis: This method is used to identify specific amino acid residues that are critical for ligand binding.
-
Protocol Outline:
-
Mutant Generation: The gene encoding the c-Mpl receptor is altered to change specific amino acids at predicted binding sites.
-
Expression of Mutants: The mutated receptor genes are expressed in a cell line that does not normally express the receptor.
-
Binding Assays: The ability of the ligand (TPO or eltrombopag) to bind to the mutated receptors is measured, often using radiolabeled ligands or other binding assays.
-
Functional Assays: The ability of the ligand to activate the mutated receptors is assessed using cell-based assays that measure downstream signaling or cell proliferation. A loss of binding or function indicates that the mutated residue is important for the interaction.
-
Measuring Binding Affinity
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Protocol Outline:
-
Immobilization: The c-Mpl receptor is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the ligand (TPO or eltrombopag) is flowed over the sensor surface.
-
Detection: The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected by a laser.
-
Data Analysis: The sensorgram, a plot of the response over time, is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Conclusion
The distinct binding sites of endogenous TPO and eltrombopag on the c-Mpl receptor represent a fascinating example of how different molecules can elicit similar biological responses through varied mechanisms. TPO, the natural ligand, engages the extracellular domain, while the synthetic agonist eltrombopag targets the transmembrane domain. This allosteric activation by eltrombopag allows for a non-competitive interaction with the receptor, leading to a unique signaling profile that differs from that of TPO, particularly concerning the PI3K/Akt pathway. These differences are crucial for understanding their respective pharmacological profiles and for the development of new therapeutic agents targeting thrombopoiesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Eltrombopag: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Thrombopoietin Receptor (TPO-R) Agonists: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a suitable Thrombopoietin Receptor (TPO-R) agonist is a critical decision in the study of thrombopoiesis and the development of therapies for thrombocytopenia. This guide provides a comprehensive comparison of currently available TPO-R agonists, supported by experimental data and detailed methodologies to aid in your research and development endeavors.
Thrombopoietin Receptor (TPO-R), also known as c-Mpl, is a key regulator of megakaryopoiesis and platelet production.[1] TPO-R agonists are a class of drugs that bind to and activate the TPO-R, mimicking the effects of endogenous thrombopoietin (TPO) to stimulate the proliferation and differentiation of megakaryocytes, ultimately leading to an increase in platelet counts.[2] These agonists have become a cornerstone in the treatment of various forms of thrombocytopenia.[2]
This guide will delve into the different classes of TPO-R agonists, their mechanisms of action, and a comparative analysis of their performance based on available data.
Classification and Mechanism of Action
TPO-R agonists can be broadly categorized into two main classes based on their structure and binding characteristics:
-
Peptide Agonists: These are typically larger molecules, such as romiplostim, which is a "peptibody" composed of a peptide that binds to the TPO-R, fused to an antibody Fc region to extend its half-life.[1] Romiplostim and endogenous TPO bind to the extracellular domain of the TPO-R.[3]
-
Non-Peptide (Small Molecule) Agonists: This class includes orally available drugs like eltrombopag, avatrombopag, and lusutrombopag. These small molecules bind to the transmembrane domain of the TPO-R, inducing a conformational change that activates downstream signaling. This distinct binding site means they do not compete with endogenous TPO for binding.
Upon activation by either class of agonist, the TPO-R initiates a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways. These signaling events collectively promote the survival, proliferation, and maturation of megakaryocytes.
Comparative Performance of TPO-R Agonists
The following tables summarize the available quantitative data on the performance of various TPO-R agonists. The data is primarily derived from clinical trials and meta-analyses, as direct head-to-head preclinical comparisons are limited in the public domain.
| Table 1: Efficacy of TPO-R Agonists in Clinical Trials | ||||
| Agonist | Trial/Study | Patient Population | Primary Endpoint | Key Finding |
| Romiplostim | Phase 3 trials | Chronic ITP | Platelet response (platelet count ≥50 x 10⁹/L) | Significantly higher response rates compared to placebo. |
| Eltrombopag | Phase 3 trials | Chronic ITP | Platelet response (platelet count ≥50 x 10⁹/L) | Significantly higher response rates compared to placebo. |
| Avatrombopag | ADAPT-1 & ADAPT-2 | Chronic liver disease with thrombocytopenia | Proportion of patients not requiring platelet transfusion or rescue therapy | Superior to placebo in avoiding platelet transfusions. |
| Lusutrombopag | L-PLUS 1 & L-PLUS 2 | Chronic liver disease with thrombocytopenia | Proportion of patients not requiring platelet transfusion pre-procedure | Superior to placebo in avoiding pre-procedure platelet transfusions. |
| Various TPO-RAs | Network Meta-analysis | Immune Thrombocytopenia (ITP) | Platelet Response | Avatrombopag and lusutrombopag ranked as the most effective agents. |
| Romiplostim vs. Eltrombopag | Indirect-Comparison Meta-analysis | Adult ITP | Overall Platelet Response | No significant difference in overall response between eltrombopag and romiplostim. |
| Table 2: Safety Profile of TPO-R Agonists | |||
| Agonist | Common Adverse Events | Serious Adverse Events | Key Considerations |
| Romiplostim | Headache, dizziness, arthralgia | Thromboembolic events, bone marrow reticulin formation | Subcutaneous administration. |
| Eltrombopag | Nausea, diarrhea, fatigue, hepatotoxicity | Thromboembolic events, liver injury | Oral administration, potential for drug-food interactions (avoid co-administration with polyvalent cations). |
| Avatrombopag | Headache, fatigue, contusion, epistaxis | Thromboembolic events | Oral administration. |
| Lusutrombopag | Headache | Thromboembolic events | Oral administration. |
| Non-peptide TPO-RAs | Meta-analysis | No significant increase in grade 3/4 adverse events, thrombosis, or cataracts compared to placebo within 6 months. | Treatment duration may be a factor in the incidence of thrombosis. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of TPO-R agonist performance. Below are generalized protocols for key in vitro assays.
Cell Proliferation Assay
This assay measures the ability of TPO-R agonists to stimulate the proliferation of TPO-dependent cell lines.
1. Cell Line Maintenance:
- Culture a TPO-dependent cell line, such as Ba/F3 cells stably expressing human TPO-R (Ba/F3-hTPO-R) or the human megakaryoblastic cell line UT-7/TPO, in appropriate growth medium supplemented with a low concentration of a TPO-R agonist or recombinant human TPO (rhTPO) to maintain receptor expression and cell viability.
2. Assay Procedure:
- Wash the cells to remove any residual growth factors.
- Seed the cells in a 96-well plate at a predetermined density.
- Add serial dilutions of the TPO-R agonists to be tested. Include a positive control (e.g., rhTPO) and a negative control (vehicle).
- Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
- Assess cell proliferation using a colorimetric or luminescent method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
3. Data Analysis:
- Generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) for each agonist.
TPO-R Phosphorylation Assay (Western Blot)
This assay determines the ability of TPO-R agonists to induce the phosphorylation of the TPO-R and downstream signaling proteins like STAT5.
1. Cell Stimulation:
- Starve the TPO-dependent cells of growth factors for a period to reduce basal signaling.
- Stimulate the cells with different concentrations of TPO-R agonists for a short duration (e.g., 15-30 minutes).
2. Cell Lysis:
- Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Western Blotting:
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-antibodies to reduce background).
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the TPO-R or a downstream target (e.g., phospho-STAT5).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein.
Competitive Binding Assay
This assay is used to determine the binding affinity (Kd) of TPO-R agonists to the TPO-R.
1. Assay Principle:
- This assay measures the ability of an unlabeled TPO-R agonist to compete with a labeled ligand (e.g., radiolabeled TPO or a fluorescently tagged agonist) for binding to the TPO-R.
2. Methodology (Example using Bio-Layer Interferometry - BLI):
- Immobilize the recombinant TPO-R protein onto a biosensor.
- Establish a baseline reading in a suitable buffer.
- Associate a known concentration of a labeled or well-characterized TPO-R agonist to the sensor.
- Introduce the unlabeled test agonist at various concentrations and measure the displacement of the pre-bound ligand.
3. Data Analysis:
- Calculate the inhibition constant (Ki) from the IC₅₀ (half-maximal inhibitory concentration) value, which represents the affinity of the test agonist for the TPO-R.
Megakaryocyte Differentiation Assay
This assay assesses the ability of TPO-R agonists to induce the differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature megakaryocytes.
1. Cell Source:
- Isolate CD34+ HSPCs from human bone marrow, peripheral blood, or cord blood.
2. Culture Conditions:
- Culture the CD34+ cells in a serum-free medium supplemented with a cytokine cocktail that supports megakaryopoiesis (e.g., SCF, IL-6, IL-9) and the TPO-R agonist being tested.
3. Assessment of Differentiation:
- After a defined culture period (e.g., 10-14 days), assess megakaryocyte differentiation by:
- Morphology: Giemsa staining to identify large, polyploid cells with multi-lobed nuclei.
- Flow Cytometry: Staining for megakaryocyte-specific surface markers such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα).
- Ploidy Analysis: Staining with a DNA dye like propidium iodide to determine the DNA content of the CD41+ cells.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: TPO-R Signaling Pathway Activation by Agonists.
Caption: General Experimental Workflow for Comparing TPO-R Agonists.
References
- 1. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Downstream Signaling of Totrombopag Choline: A Comparative Guide with Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the downstream signaling pathways of Totrombopag Choline, a thrombopoietin (TPO) receptor agonist. While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected signaling cascades based on its mechanism of action and data from other TPO receptor agonists, such as Eltrombopag. The provided experimental protocols and comparative data tables serve as a template for researchers to conduct their own validation studies.
Introduction to this compound and TPO Receptor Signaling
This compound is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist designed to stimulate megakaryopoiesis and platelet production.[1] Like endogenous TPO and other TPO receptor agonists, this compound binds to and activates the TPO receptor (c-Mpl), initiating a cascade of intracellular signaling events. The primary and most well-established of these is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically involving JAK2 and STAT5.[1][2][3][4] Additionally, activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways is known to occur downstream of TPO receptor activation, playing crucial roles in cell proliferation, differentiation, and survival.
Validating these signaling pathways is essential for characterizing the mechanism of action of this compound and for comparing its signaling profile to other TPO receptor agonists. The use of specific inhibitors allows for the dissection of these pathways and confirmation of the drug's on-target effects.
Comparative Analysis of TPO Receptor Agonist Signaling
The following tables summarize the known and expected downstream signaling effects of TPO receptor agonists and the inhibitors used to validate these pathways.
Table 1: Downstream Signaling Pathways of TPO Receptor Agonists
| Signaling Pathway | Key Proteins | Expected Effect of this compound | Comparative Data for Eltrombopag |
| JAK/STAT | JAK2, STAT5, STAT3 | Increased phosphorylation of JAK2, STAT5, and STAT3 | Induces phosphorylation of STAT1, STAT3, and STAT5 |
| MAPK | MEK1/2, ERK1/2 | Increased phosphorylation of ERK1/2 | Induces phosphorylation of ERK1/2 |
| PI3K/AKT | PI3K, AKT | Increased phosphorylation of AKT | Eltrombopag shows no or little phosphorylation of AKT, in contrast to rhTPO |
Table 2: Inhibitors for Validating Downstream Signaling
| Pathway Inhibitor | Target | Typical Concentration Range |
| Ruxolitinib | JAK1/JAK2 | 100 nM - 1 µM |
| PD98059 | MEK1 | 10 - 50 µM |
| U0126 | MEK1/2 | 5 - 20 µM |
| LY294002 | PI3K | 10 - 25 µM |
| Wortmannin | PI3K | 100 nM - 1 µM |
Experimental Protocols
The following are detailed protocols for validating the downstream signaling of this compound using inhibitors.
Cell Culture and Treatment
-
Cell Line: Use a hematopoietic cell line endogenously expressing the TPO receptor (e.g., UT-7/TPO) or a cell line engineered to express the receptor.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in appropriate culture medium.
-
Starvation: Prior to stimulation, starve the cells in a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired inhibitor (e.g., Ruxolitinib, PD98059, LY294002) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with this compound at various concentrations for a predetermined time (e.g., 15-30 minutes for phosphorylation events). Include a positive control (e.g., recombinant human TPO) and a negative control (vehicle).
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, immediately place cells on ice and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK1/2, anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins (e.g., anti-STAT5, anti-ERK1/2, anti-AKT) and a loading control (e.g., anti-β-actin or anti-GAPDH).
Flow Cytometry for STAT5 Phosphorylation
-
Cell Preparation: After treatment, fix the cells with 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.
-
Staining: Wash the cells and stain with a fluorescently-conjugated antibody against phosphorylated STAT5 (e.g., Alexa Fluor 647 anti-pSTAT5) for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal in the appropriate cell population.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Downstream signaling pathways activated by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for flow cytometry analysis.
Conclusion
The validation of downstream signaling pathways is a critical step in the preclinical and clinical development of TPO receptor agonists like this compound. By employing specific inhibitors in conjunction with techniques such as Western blotting and flow cytometry, researchers can confirm the on-target activity of the compound and delineate its precise mechanism of action. While direct experimental data for this compound remains to be published, the methodologies and comparative framework presented in this guide provide a robust starting point for its comprehensive characterization. Further studies are warranted to generate specific data for this compound and to understand its signaling profile in comparison to other available TPO receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombopoietin activates a STAT5-like factor in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive activation of the JAK2/STAT5 signal transduction pathway correlates with growth factor independence of megakaryocytic leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-Side Analysis of Totrombopag Choline and Avatrombopag: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two oral small-molecule thrombopoietin (TPO) receptor agonists: Totrombopag Choline and Avatrombopag. This analysis covers their mechanisms of action, preclinical and clinical data, pharmacokinetic profiles, and safety, with a focus on presenting quantitative data and experimental methodologies.
Introduction
This compound (also known as SB-559448) and Avatrombopag are both orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonists designed to stimulate platelet production.[1][2] They represent a therapeutic approach for various forms of thrombocytopenia.[3][4] Avatrombopag is a well-characterized compound with extensive clinical data leading to its approval for treating thrombocytopenia in patients with chronic liver disease (CLD) undergoing a procedure and for chronic immune thrombocytopenia (ITP).[5] In contrast, this compound is an investigational agent with more limited publicly available data. This guide aims to provide a comprehensive side-by-side analysis based on the current scientific literature.
Mechanism of Action
Both this compound and Avatrombopag mimic the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl), which is expressed on the surface of megakaryocytes and their progenitor cells. This activation initiates intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.
This compound: Upon binding to the TPO receptor, this compound activates an intracellular signaling cascade mediated by Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 5 (STAT5). This pathway is a primary regulator of megakaryocyte growth and differentiation.
Avatrombopag: Avatrombopag also binds to the transmembrane domain of the TPO receptor, activating the JAK/STAT pathway, including the phosphorylation of STAT3 and STAT5. Additionally, it has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway. Notably, Avatrombopag does not compete with endogenous TPO for binding to the receptor and their effects on megakaryocytopoiesis are additive.
Preclinical Data
In vitro and in vivo preclinical studies are crucial for characterizing the potency and efficacy of drug candidates. While extensive data is available for Avatrombopag, specific quantitative preclinical data for this compound is not widely published.
| Parameter | This compound (SB-559448) | Avatrombopag |
| TPO-R Activation (Cell-based assay) | Data not publicly available | EC₅₀: 3.3 ± 0.2 nmol/L (in human c-Mpl-Ba/F3 cells) |
| Megakaryocyte Colony Formation | Data not publicly available | EC₅₀: 24.8 ± 7.8 nmol/L (from human CD34+ cells) |
| In Vivo Efficacy (Animal Models) | Data not publicly available | Dose-dependent increase in human platelet counts in mice transplanted with human hematopoietic stem cells |
Clinical Efficacy
Clinical trials have established the efficacy of Avatrombopag in treating thrombocytopenia in different patient populations. Detailed clinical trial data for this compound are not available in the public domain.
Avatrombopag in Chronic Immune Thrombocytopenia (ITP)
| Study Phase | Patient Population | Dosing | Key Efficacy Endpoints & Results |
| Phase 3 | Adults with chronic ITP and platelet count <30 x 10⁹/L | Starting dose of 20 mg/day vs. placebo | - Median cumulative weeks of platelet response (≥50 x 10⁹/L): 12.4 weeks for Avatrombopag vs. 0.0 weeks for placebo (p < 0.0001)- Platelet response rate at Day 8: 65.6% for Avatrombopag vs. 0% for placebo (p < 0.0001)- Durable platelet response: 34.4% for Avatrombopag vs. 0% for placebo (p = 0.009) |
| Phase 2 | Adults with ITP ≥3 months | 2.5, 5, 10, or 20 mg once daily vs. placebo | - Platelet response rate at Day 28 (≥50 x 10⁹/L): 80% for 20 mg Avatrombopag vs. 0% for placebo |
Avatrombopag in Chronic Liver Disease (CLD)
| Study Phase | Patient Population | Dosing | Key Efficacy Endpoints & Results |
| Phase 3 (ADAPT-1 & ADAPT-2) | Adults with CLD and thrombocytopenia undergoing a procedure | 40 mg or 60 mg daily for 5 days based on baseline platelet count vs. placebo | - Proportion of patients not requiring platelet transfusion or rescue procedure: - ADAPT-1: 65.6% (60 mg) and 88.1% (40 mg) for Avatrombopag vs. 22.9% and 38.2% for placebo (p < 0.0001) - ADAPT-2: 68.6% (60 mg) and 87.9% (40 mg) for Avatrombopag vs. 34.9% and 33.3% for placebo (p < 0.001) |
| Phase 2 | Japanese adults with CLD and thrombocytopenia | 20, 40, or 60 mg daily for 5 days vs. placebo | - Responder rate at Visit 4 (platelet count ≥50 x 10⁹/L and ≥20 x 10⁹/L increase): 63.6% (40 mg) and 40% (60 mg) for Avatrombopag vs. 9.1% for placebo |
Pharmacokinetics
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion.
| Parameter | This compound | Avatrombopag |
| Administration | Oral | Oral |
| Bioavailability | Data not publicly available | Dose-proportional pharmacokinetics |
| Metabolism | Data not publicly available | Primarily by CYP2C9 and CYP3A4 |
| Half-life | Data not publicly available | Approximately 18-21 hours |
Safety and Tolerability
The safety profile of Avatrombopag has been evaluated in numerous clinical trials. A detailed safety profile for this compound from extensive clinical trials is not publicly available.
Avatrombopag: Common Adverse Events (≥10% in ITP trials)
-
Headache
-
Fatigue
-
Contusion
-
Epistaxis
-
Upper respiratory tract infection
-
Arthralgia
-
Gingival bleeding
-
Petechiae
-
Nasopharyngitis
Note: The safety profile of Avatrombopag was generally consistent with placebo in many studies.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to evaluate TPO receptor agonists.
TPO Receptor Activation Assay (Cell-based Reporter Assay)
This assay measures the ability of a compound to activate the TPO receptor and initiate downstream signaling.
-
Cell Line: A suitable mammalian cell line (e.g., Ba/F3) is engineered to stably express the human TPO receptor (c-Mpl).
-
Reporter Construct: The cells are transfected with a reporter plasmid containing a luciferase gene under the control of a STAT-responsive promoter (e.g., IRF-1).
-
Assay Procedure:
-
The engineered cells are plated in a multi-well format.
-
Cells are treated with serial dilutions of the test compound (this compound or Avatrombopag) or a positive control (recombinant human TPO).
-
After an incubation period, a luciferase substrate is added.
-
Luminescence, which is proportional to the activation of the STAT pathway, is measured using a luminometer.
-
-
Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC₅₀) is calculated.
Megakaryocyte Colony Formation Assay (CFU-Mk)
This assay assesses the ability of a compound to stimulate the proliferation and differentiation of megakaryocyte progenitor cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. FDA approves avatrombopag for thrombocytopenia in adults with chronic liver disease | FDA [fda.gov]
Reproducibility of Totrombopag Choline Effects: A Comparative Analysis with Other Thrombopoietin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Totrombopag Choline and other leading thrombopoietin receptor agonists (TPO-RAs). Due to the limited publicly available data on the inter-laboratory reproducibility of this compound, this guide focuses on a comprehensive comparison of its mechanism of action with the clinical efficacy and safety profiles of approved TPO-RAs, including eltrombopag, romiplostim, and avatrombopag. The data presented is compiled from various clinical trials and meta-analyses to offer a broad perspective on the performance of these agents.
Mechanism of Action: TPO Receptor Agonists
This compound is an orally effective thrombopoietin receptor (TpoR) agonist. By activating TpoR, it triggers an intracellular signaling cascade primarily mediated by the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway, which is crucial for regulating megakaryocyte proliferation and differentiation into platelets.[1] Other TPO-RAs, such as eltrombopag and avatrombopag, also act by binding to and activating the TpoR, stimulating similar downstream signaling pathways to increase platelet production.[2][3][4]
Comparative Efficacy of TPO Receptor Agonists
Clinical trials have demonstrated the efficacy of various TPO-RAs in increasing platelet counts in patients with immune thrombocytopenia (ITP) and other thrombocytopenic conditions. The following tables summarize key efficacy data from comparative studies.
Table 1: Platelet Response Rates in Patients with Immune Thrombocytopenia (ITP)
| Treatment | Study/Analysis | Patient Population | Primary Endpoint: Platelet Response Rate | Odds Ratio (OR) vs. Placebo [95% CI] |
| Eltrombopag | RAISE Trial | Adults with chronic ITP | 79% achieved platelet count of 50,000-400,000/µL | 8.2 [3.59–18.73] |
| Romiplostim | Phase 3 Trial | Adults with chronic ITP | 88% achieved platelet response | - |
| Avatrombopag | Network Meta-analysis | Adults with ITP | Ranked highest for platelet response | 36.90 [13.33–102.16] |
| Lusutrombopag | Network Meta-analysis | Adults with ITP | High platelet response | 19.33 [8.42–44.40] |
Note: Response definitions and study designs may vary across trials.
Table 2: Comparative Efficacy in Switching Between TPO-RAs
| Switch Scenario | Study | Key Finding |
| Eltrombopag or Romiplostim to Avatrombopag | Multicenter US Study | 93% of patients achieved a platelet response (≥50 x 10⁹/L) on avatrombopag.[5] |
| Eltrombopag or Romiplostim to Avatrombopag | Al-Samkari et al. | 86% of patients who switched due to ineffectiveness of prior TPO-RA achieved a platelet response with avatrombopag. |
Safety Profiles of TPO Receptor Agonists
The safety profiles of TPO-RAs are a critical consideration for researchers and clinicians. While generally well-tolerated, some adverse events have been reported.
Table 3: Common and Serious Adverse Events Associated with TPO-RAs
| Adverse Event | Eltrombopag | Romiplostim | Avatrombopag |
| Common | Headache, nausea, fatigue | Headache, arthralgia, fatigue | Headache, fatigue, contusion |
| Serious | Hepatotoxicity, Thromboembolic events | Thromboembolic events, bone marrow reticulin formation | Thromboembolic events |
Note: This is not an exhaustive list. The incidence and severity of adverse events can vary.
Experimental Protocols: An Overview
The following provides a generalized overview of the methodologies employed in pivotal clinical trials for TPO-RAs. Specific details can be found in the cited study protocols.
Generalized Phase 3 Clinical Trial Protocol for a TPO-RA in ITP
-
Patient Population: Adult patients with chronic ITP and a baseline platelet count below a specified threshold (e.g., <30,000/µL).
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Treatment Allocation: Patients are typically randomized in a 2:1 ratio to receive the active TPO-RA or a matching placebo.
-
Dosing:
-
An initial starting dose is administered (e.g., eltrombopag 50 mg once daily).
-
Dose adjustments are made based on weekly or bi-weekly platelet count assessments to maintain the platelet count within a target range (e.g., 50,000-200,000/µL).
-
-
Primary Efficacy Endpoint: The proportion of patients achieving a defined platelet response (e.g., platelet count ≥50,000/µL) at a specific time point or for a sustained period, in the absence of rescue therapy.
-
Secondary Endpoints:
-
Incidence of bleeding events (WHO bleeding scale).
-
Use of rescue medications.
-
Changes in health-related quality of life.
-
Safety and tolerability, assessed by monitoring adverse events.
-
-
Laboratory Assessments:
-
Complete blood counts (CBCs) with platelet counts are performed at regular intervals (e.g., weekly for the initial phase, then monthly).
-
Liver function tests (ALT, AST, bilirubin) are monitored, particularly for drugs with potential hepatotoxicity like eltrombopag.
-
Peripheral blood smears may be examined to assess for morphological changes.
-
Conclusion
While direct, head-to-head reproducibility data for this compound across different laboratories remains to be published, the consistent mechanism of action shared with other TPO-RAs provides a basis for anticipating its potential effects. The extensive clinical data available for approved TPO-RAs like eltrombopag, romiplostim, and avatrombopag demonstrate a class-wide efficacy in elevating and maintaining platelet counts in patients with thrombocytopenia. However, variations in individual patient responses and safety profiles highlight the importance of continued research and head-to-head comparative studies to delineate the specific advantages and disadvantages of each agent. Researchers investigating this compound are encouraged to consider the established clinical performance of these alternative TPO-RAs as a benchmark for their own studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. sciencelibrary.sobi.com [sciencelibrary.sobi.com]
- 3. Pardon Our Interruption [revolade.com]
- 4. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Researcher's Guide to Negative Controls in Eltrombopag Choline Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of appropriate negative controls for in vitro and in vivo experiments involving eltrombopag choline, a second-generation thrombopoietin receptor (TPO-R) agonist. Eltrombopag choline, the active moiety of which is eltrombopag, stimulates platelet production by activating the TPO receptor on megakaryocytes and their precursors.[1][2] Rigorous experimental design, including the use of appropriate negative controls, is paramount to ensure the specificity and validity of research findings. This guide offers a comparative analysis of eltrombopag choline with relevant negative controls and alternative TPO-R agonists, supported by experimental data and detailed protocols.
Understanding the Mechanism of Action
Eltrombopag is a small-molecule, non-peptide TPO-R agonist that binds to the transmembrane domain of the TPO receptor.[3] This binding initiates downstream signaling primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, leading to the proliferation and differentiation of megakaryocytes.[3] Unlike the endogenous thrombopoietin (TPO) and the peptibody TPO-R agonist romiplostim, which bind to the extracellular domain, eltrombopag's distinct binding site results in a different signaling cascade that does not significantly activate the PI3K/AKT pathway.[2]
Selecting Appropriate Negative Controls
The ideal negative control in pharmacology is a molecule that is structurally analogous to the active drug but lacks its biological activity. However, a commercially available, validated inactive analog of eltrombopag is not readily described in the scientific literature. Therefore, researchers must rely on a combination of other robust negative controls to ensure the specificity of their findings.
Vehicle Control: The most critical negative control for in vitro and in vivo experiments with eltrombopag choline is the vehicle in which the drug is dissolved. All experimental conditions, including cell cultures and animal models, should be treated with an identical concentration of the vehicle to account for any effects of the solvent on the experimental outcomes. The choice of vehicle will depend on the specific experimental setup and the solubility of eltrombopag choline.
Untreated Control: An untreated group of cells or animals should also be included to establish a baseline for the measured parameters.
Alternative TPO-R Agonists: While not negative controls in the traditional sense, comparing the effects of eltrombopag choline with other TPO-R agonists can provide valuable insights into its specific mechanism of action. These agonists differ in their structure and binding sites on the TPO receptor, leading to potentially different downstream signaling and biological effects.
-
Romiplostim: A peptibody that binds to the extracellular domain of the TPO receptor.
-
Avatrombopag: A small molecule that, like eltrombopag, binds to the transmembrane domain of the TPO receptor.
-
Lusutrombopag: Another small molecule that interacts with the transmembrane domain of the TPO receptor.
Comparative Performance Data
The following tables summarize clinical trial data comparing the efficacy of eltrombopag with placebo. This data highlights the significant increase in platelet counts observed with eltrombopag treatment.
Table 1: Efficacy of Eltrombopag in Pediatric Patients with Chronic Immune Thrombocytopenia (PETIT2 Trial)
| Outcome | Eltrombopag (n=63) | Placebo (n=29) | Odds Ratio (95% CI) | p-value |
| Platelet counts ≥50 × 10⁹/L for 6 of the last 8 weeks of the double-blind period (Primary Outcome) | 40% (n=25) | 3% (n=1) | 18.0 (2.3–140.9) | 0.0004 |
| WHO grades 1-4 bleeding at the end of the double-blind period | 37% (n=23) | 55% (n=16) | - | - |
Table 2: Efficacy of Eltrombopag in Patients with Low-Risk Myelodysplastic Syndromes and Thrombocytopenia (EQoL-MDS Trial)
| Outcome | Eltrombopag (n=59) | Placebo (n=31) | Odds Ratio (95% CI) | p-value |
| Platelet response within 24 weeks | 47% (n=28) | 3% (n=1) | 27.1 (3.5–211.9) | 0.0017 |
| At least one severe bleeding event (WHO ≥2) | 14% (n=8) | 42% (n=13) | - | 0.0025 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments to assess the activity of eltrombopag choline.
In Vitro Cell Proliferation Assay
This assay measures the ability of eltrombopag choline to stimulate the proliferation of a TPO-dependent cell line.
Materials:
-
TPO-dependent cell line (e.g., Ba/F3-hTPO-R)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Eltrombopag choline
-
Vehicle control
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Seed the TPO-dependent cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of eltrombopag choline and the vehicle control in culture medium.
-
Add 100 µL of the diluted compounds or vehicle to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell proliferation reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the concentration of eltrombopag choline to determine the EC₅₀ value.
Western Blot for JAK-STAT Pathway Activation
This protocol details the detection of phosphorylated STAT3 (pSTAT3), a key downstream marker of TPO-R activation.
Materials:
-
TPO-responsive cells (e.g., HEL cells)
-
Eltrombopag choline
-
Vehicle control
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate TPO-responsive cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of eltrombopag choline or vehicle for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control (GAPDH).
In Vivo Murine Model of Thrombocytopenia
This protocol outlines a method to assess the in vivo efficacy of eltrombopag choline in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Source of human hematopoietic stem cells (e.g., human cord blood CD34+ cells)
-
Eltrombopag choline
-
Vehicle control
-
Method for inducing thrombocytopenia (e.g., irradiation or chemotherapy)
-
Equipment for blood collection and platelet counting
Protocol:
-
Transplant human hematopoietic stem cells into immunocompromised mice to establish a humanized hematopoietic system.
-
Induce thrombocytopenia in the mice.
-
Administer eltrombopag choline or vehicle control to the mice daily via oral gavage.
-
Collect peripheral blood samples at regular intervals (e.g., weekly) via retro-orbital or tail vein bleeding.
-
Count the platelet numbers using an automated hematology analyzer or a hemocytometer.
-
Monitor the mice for any adverse effects.
-
At the end of the study, mice can be euthanized, and bone marrow can be harvested for further analysis of megakaryopoiesis.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to eltrombopag choline experiments.
References
- 1. Knowledge map of thrombopoietin receptor agonists: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Induced by TpoR Agonists
A Guide for Researchers and Drug Development Professionals
The development of thrombopoietin receptor (TpoR) agonists has marked a significant advancement in the treatment of thrombocytopenia. These agents stimulate the TpoR, leading to increased platelet production. While clinically effective, the various TpoR agonists approved for use, such as the peptide-mimetic romiplostim and the small molecule non-peptide agonist eltrombopag, exhibit distinct mechanisms of receptor interaction and intracellular signaling. These differences are anticipated to translate into unique gene expression profiles, influencing not only their efficacy but also their potential off-target effects. This guide provides a comparative analysis of the gene expression profiles induced by different TpoR agonists, based on available scientific literature.
Differentiated Signaling Pathways of TpoR Agonists
Thrombopoietin receptor agonists, while all targeting the TpoR (also known as c-Mpl), do so in different ways, leading to the activation of distinct downstream signaling cascades. Romiplostim, a peptibody, binds to the extracellular domain of the TpoR, mimicking the natural ligand, thrombopoietin (TPO). In contrast, small molecule agonists like eltrombopag and avatrombopag bind to the transmembrane domain of the receptor.[1] This fundamental difference in binding initiates varied conformational changes in the receptor, which in turn can differentially activate intracellular signaling pathways.
The primary signaling pathway activated by TpoR agonists is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, particularly JAK2/STAT5.[1] However, the extent of activation of other important pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, can vary between agonists.[1][2] For instance, a study comparing eltrombopag to recombinant human TPO (rhTPO) found that while both activated STAT proteins, only rhTPO induced the phosphorylation of Akt.[3]
Comparative Gene Expression Profiles
Direct, head-to-head comparative studies of the global gene expression profiles induced by different TpoR agonists in the same experimental system are limited in the publicly available literature. However, studies on individual agents provide insights into the transcriptional changes they elicit.
A transcriptomic analysis of patients with immune thrombocytopenia (ITP) treated with eltrombopag revealed significant upregulation of genes involved in several key processes related to platelet production and function.
Table 1: Summary of Upregulated Genes Following Eltrombopag Treatment in ITP Patients
| Biological Process | Upregulated Genes |
| Megakaryocyte Differentiation & Platelet Production | PPBP, ITGB3, ITGA2B, F13A1, MYL9, GP1BA, PF4 |
| Platelet Adhesion & Aggregation | ITGA2B, ITGB3 |
| Transcription Factors | RUNX1 regulated genes (e.g., GP1BA, PF4, ITGA2B, MYL9) |
| Histones | HIST1H4H, HIST1H2BH |
Data sourced from a study by Pérez-Andrés et al. (2020).
The upregulation of genes such as PPBP (pro-platelet basic protein), ITGA2B and ITGB3 (integrin subunits forming the platelet fibrinogen receptor), and PF4 (platelet factor 4) highlights the direct impact of eltrombopag on megakaryopoiesis and the production of functional platelets. The enrichment of genes regulated by the transcription factor RUNX1 suggests that this is a key mediator of eltrombopag's effects.
Interestingly, in patients who did not respond to eltrombopag, there was an overexpression of the anti-apoptotic gene Bcl-X and genes involved in erythropoiesis, such as SLC4A1 and SLC25A39. This suggests that the cellular response to TpoR agonists can be heterogeneous and may involve pathways beyond megakaryopoiesis.
Experimental Protocols
The following is a generalized workflow for the comparative analysis of gene expression profiles induced by TpoR agonists, based on methodologies described in the literature.
1. Patient Selection and Sample Collection:
-
Recruit a cohort of patients with a relevant condition (e.g., chronic ITP).
-
Collect peripheral blood samples at baseline (before treatment) and at specified time points during treatment with the TpoR agonist(s).
2. RNA Isolation and Quality Control:
-
Isolate total RNA from whole blood or from purified cell populations (e.g., peripheral blood mononuclear cells or platelets).
-
Assess RNA quality and integrity using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
3. Gene Expression Profiling:
-
Perform whole-genome gene expression analysis using microarrays (e.g., Affymetrix) or RNA-sequencing (RNA-seq) on a high-throughput sequencing platform.
4. Data Analysis:
-
Preprocessing: Normalize the raw expression data to remove technical variations.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between baseline and post-treatment samples for each agonist, and between the different agonist treatment groups.
-
Functional Enrichment Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify biological pathways and gene ontologies that are significantly enriched in the lists of differentially expressed genes.
Conclusion
The available evidence indicates that while different TpoR agonists share the common goal of stimulating thrombopoiesis, they achieve this through distinct interactions with the TpoR and the activation of varied intracellular signaling pathways. The transcriptomic data from studies on eltrombopag confirms its profound effect on genes central to megakaryocyte development and platelet function.
For researchers and drug development professionals, a deeper understanding of the comparative gene expression profiles induced by these agonists is crucial. Such knowledge can inform the development of next-generation TpoR agonists with improved efficacy and safety profiles, potentially by selectively targeting pathways that maximize therapeutic benefit while minimizing off-target effects. Future head-to-head transcriptomic studies are essential to build a comprehensive picture of the molecular consequences of activating the TpoR with different classes of agonists.
References
- 1. Transcriptomic analysis of patients with immune thrombocytopenia treated with eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel chemical-structure TPOR agonist, TMEA, promotes megakaryocytes differentiation and thrombopoiesis via mTOR and ERK signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Totrombopag Choline: An Analysis of Available Data Against First-Generation TPO Mimetics
A comprehensive review of available scientific literature and clinical trial data reveals a significant lack of public information for a compound specifically named "Totrombopag Choline." Searches for this agent, and its synonym SB-559448, yield basic pharmacological descriptions but no substantive clinical efficacy, safety, or comparative data necessary for a full benchmarking analysis against first-generation thrombopoietin (TPO) receptor agonists like romiplostim and eltrombopag.
The available information identifies this compound as an orally administered, small-molecule TPO receptor agonist designed to stimulate platelet production by activating the JAK2-STAT5 signaling pathway.[1] This mechanism is consistent with other TPO mimetics. However, without published preclinical or clinical trial results, a direct comparison of its performance is not possible.
It is important to note the potential for confusion with Eltrombopag , a well-established first-generation TPO mimetic. Documentation, including draft guidance from the FDA, refers to "Eltrombopag Choline," suggesting this is a salt form of eltrombopag rather than a distinct new chemical entity. Given this, the following guide will focus on the established characteristics of first-generation TPO mimetics, romiplostim and eltrombopag, to provide a relevant framework for researchers, scientists, and drug development professionals.
First-Generation TPO Mimetics: A Comparative Overview
Romiplostim and eltrombopag represent the cornerstones of second-line treatment for conditions like chronic immune thrombocytopenia (ITP).[2][3] While both effectively stimulate platelet production, they differ significantly in their structure, administration, and interaction with the TPO receptor.
Mechanism of Action
Both romiplostim and eltrombopag mimic the effect of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl), which is expressed on megakaryocytes and their precursors. This activation triggers downstream signaling cascades, primarily the JAK/STAT pathway, leading to increased proliferation and differentiation of megakaryocytes and ultimately, a rise in platelet counts.[4]
A key distinction lies in their binding sites. Romiplostim, a peptibody administered via subcutaneous injection, binds to the extracellular domain of the TPO receptor, similar to endogenous TPO.[2] In contrast, eltrombopag is an oral, non-peptide small molecule that binds to the transmembrane domain of the TPO receptor. This difference in binding may contribute to variations in downstream signaling and clinical effects.
Comparative Data of First-Generation TPO Mimetics
While direct head-to-head randomized controlled trials were historically limited, indirect comparisons and real-world data provide insights into the relative performance of eltrombopag and romiplostim.
Table 1: General Characteristics of First-Generation TPO Mimetics
| Feature | Romiplostim | Eltrombopag |
| Drug Class | Peptibody (Peptide mimetic) | Non-peptide, small molecule |
| Administration | Subcutaneous injection | Oral tablet |
| Dosing Frequency | Once weekly | Once daily |
| Binding Site | Extracellular domain of TPO-R | Transmembrane domain of TPO-R |
| Food Interactions | No | Significant (Avoid co-administration with polyvalent cations like calcium, iron, magnesium) |
Table 2: Efficacy in Chronic ITP (Based on Indirect Comparisons and Clinical Trials)
| Parameter | Romiplostim | Eltrombopag |
| Overall Response Rate | ~79-88% | ~59-81% |
| Durable Response | Data suggests high rates of sustained response | Data suggests high rates of sustained response |
| Time to Platelet Response | Typically within 1-2 weeks | Typically within 1-2 weeks |
Note: Response rates can vary based on study design, patient population (splenectomized vs. non-splenectomized), and definition of response.
Table 3: Common Adverse Events
| Adverse Event | Romiplostim | Eltrombopag |
| Headache | Common | Common |
| Fatigue | Common | Common |
| Arthralgia | Common | Common |
| Thromboembolic Events | Potential risk | Potential risk, Boxed warning for hepatotoxicity |
| Bone Marrow Reticulin | Potential for increased reticulin fibrosis | Potential for increased reticulin fibrosis |
Experimental Protocols: A Generalized Approach
Detailed protocols are specific to each clinical trial. However, a general workflow for a Phase III trial evaluating a TPO mimetic in ITP would follow this structure.
Key Methodologies in ITP Clinical Trials:
-
Patient Population: Typically adult patients with chronic ITP (duration > 6-12 months) and a baseline platelet count below 30,000/µL who have had an insufficient response to at least one prior therapy (e.g., corticosteroids, immunoglobulins).
-
Primary Endpoint: A common primary endpoint is the proportion of patients achieving an overall platelet response, often defined as a platelet count of ≥50,000/µL at a specific time point (e.g., day 43), without rescue therapy.
-
Dose Adjustment: The protocol involves a dose-escalation phase where the study drug is titrated based on individual platelet responses to achieve and maintain a target platelet range (e.g., 50,000 to 200,000/µL) to minimize the risk of bleeding and thrombosis.
-
Safety Monitoring: Includes regular monitoring of liver function tests (especially for eltrombopag), assessment for thromboembolic events, and in long-term studies, periodic bone marrow examinations to assess for reticulin fibrosis.
Conclusion
While the initial query on this compound could not be fulfilled due to a lack of public data, the established landscape of first-generation TPO mimetics, romiplostim and eltrombopag, provides a solid benchmark for the field. Both agents have demonstrated significant efficacy in increasing and maintaining platelet counts in patients with chronic ITP. The choice between these agents often depends on factors such as route of administration, patient comorbidities, potential drug interactions, and cost. Future research and the potential emergence of new-generation TPO mimetics will require rigorous, direct comparative studies to delineate their respective places in therapy. Researchers are encouraged to monitor official clinical trial registries for any future studies on SB-559448 or this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thrombopoietin Receptor Agonists: In Vitro to In Vivo Correlation of Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Totrombopag Choline and other commercially available thrombopoietin receptor (TPO-R) agonists. The objective is to present a clear correlation between the in vitro activity and in vivo efficacy of these agents, supported by experimental data and detailed methodologies.
Introduction to Thrombopoietin Receptor Agonists
Thrombopoietin receptor agonists (TPO-RAs) are a class of drugs that stimulate the production of platelets by activating the TPO receptor (c-Mpl) on megakaryocytes and their precursors. This activation triggers downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to increased megakaryocyte proliferation and differentiation, and ultimately, elevated platelet counts.[1][2] TPO-RAs are critical in the management of thrombocytopenia associated with various medical conditions. This guide focuses on a comparative analysis of this compound and other prominent TPO-RAs: Eltrombopag, Romiplostim, Avatrombopag, and Lusutrombopag.
While comprehensive quantitative in vitro and in vivo data for this compound (also known as SB-559448) is limited in publicly available literature, this guide summarizes the available information and provides a detailed comparison with other well-characterized TPO-RAs. This compound is described as an orally effective, small-molecule TPO-R agonist that activates the TPO receptor to initiate an intracellular signaling cascade mediated by JAK2 kinase and the transcription factor Stat5.[3] It belongs to a series of benzo[a]carbazole-based TPO agonists, with some members of this series reported to have functional potencies of less than 50 nM.[4][5]
Comparative In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for the TPO-RAs, providing a basis for comparing their potency and efficacy from laboratory assays to clinical outcomes.
Table 1: Comparative In Vitro Activity of TPO Receptor Agonists
| Drug | Target | Assay Type | Cell Line | Endpoint | In Vitro Potency (EC50/Kd) | Citation(s) |
| This compound | TPO Receptor | Cell Proliferation | Not Specified | Not Specified | <50 nM (for some series members) | |
| Eltrombopag | TPO Receptor (transmembrane domain) | Cell Proliferation | Ba/F3-hTPO-R | Cell Growth | ~10 nM | Not publicly available in detail |
| Megakaryocyte Differentiation | Human CD34+ cells | CD41+ cell formation | Not specified | |||
| Romiplostim | TPO Receptor (extracellular domain) | Binding Affinity | Recombinant hTPO-R | Kd | 0.1228–0.134 nM | |
| Cell Proliferation | 32D-hTPO-R | Cell Growth | 688 pg/ml (for rhTPO) | |||
| Avatrombopag | TPO Receptor (transmembrane domain) | Cell Proliferation | Ba/F3-hTPO-R | Cell Growth | 3.3 nM | |
| Megakaryocyte Colony Formation | Human CD34+ cells | CFU-Mk formation | 24.8 nM | |||
| Lusutrombopag | TPO Receptor | Not Specified | Not Specified | Not Specified | Not publicly available |
Table 2: Comparative In Vivo Activity of TPO Receptor Agonists
| Drug | Animal Model/Clinical Setting | Dosing Regimen | Primary Outcome | Result | Citation(s) |
| This compound | Animal Model (Thrombocytopenia) | Not Specified | Platelet Count Increase | Orally effective | |
| Eltrombopag | Chronic ITP Patients | 50 mg/day | Platelet Response (≥50 x 10⁹/L) | ~59% response rate | |
| Romiplostim | ITP Mice | 10 µg/kg | Platelet Count Increase | Significant increase | |
| Chronic ITP Patients | 1-10 µg/kg weekly | Platelet Response (≥50 x 10⁹/L) | Dose-dependent increase | ||
| Avatrombopag | Chronic Liver Disease Patients | 40 mg or 60 mg daily for 5 days | Avoidance of Platelet Transfusion | Significantly higher than placebo | Not publicly available in detail |
| Lusutrombopag | Chronic Liver Disease Patients | 3 mg daily for 7 days | Platelet Count ≥50,000/μL | 79.2% of patients | Not publicly available in detail |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and biological evaluation of benzo[a]carbazole-based small molecule agonists of the thrombopoietin (Tpo) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Totrombopag Choline
Researchers and drug development professionals handling Totrombopag Choline must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a potent pharmaceutical compound, improper disposal can lead to regulatory non-compliance and potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
Key Hazard Information and Handling Precautions
Based on data for similar thrombopoietin receptor agonists, this compound should be handled as a hazardous substance. The following table summarizes crucial safety information.
| Hazard Classification | Handling and First Aid |
| Harmful if swallowed | If swallowed, rinse mouth and call a poison center or doctor if you feel unwell. |
| Causes serious eye damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor. |
| May cause damage to organs through prolonged or repeated exposure | Do not breathe dust, fume, gas, mist, vapors, or spray. Work under a hood and ensure adequate ventilation. |
| Toxic to aquatic life with long-lasting effects | Avoid release to the environment. Do not let the product enter drains. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste. The following protocol outlines the necessary steps for its proper disposal in a research laboratory.
-
Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous pharmaceutical waste.
-
Segregate this compound waste from non-hazardous laboratory waste to prevent cross-contamination.
-
Also, separate it from other types of chemical waste to avoid dangerous reactions.
-
-
Containerization:
-
Use a dedicated, clearly labeled, and sealed waste container for this compound.
-
The container must be chemically compatible with the compound and leak-proof.
-
Label the container with "Hazardous Pharmaceutical Waste," the name "this compound," and the appropriate hazard symbols.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area.
-
Do not stockpile hazardous waste in the lab; arrange for timely disposal.
-
Storage times for hazardous waste in academic laboratories are regulated and should not exceed six months.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Engage a licensed hazardous waste disposal company that specializes in pharmaceutical waste. These companies ensure compliance with all regulatory requirements, including those from the EPA and DOT.
-
Maintain a detailed record of the waste generated and its disposal, including chain-of-custody documentation provided by the disposal service.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Absorb the spill with an inert material and collect it into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Totrombopag Choline
For immediate reference, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Totrombopag Choline. Adherence to these procedures is critical to ensure personal safety and proper disposal.
This compound is a compound requiring careful handling due to its potential health hazards. The following operational and disposal plans are based on established safety protocols for hazardous chemicals.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles. |
| Chemical Safety Goggles | ANSI Z87.1 approved | Provides a tighter seal for enhanced protection against splashes. | |
| Face Shield | - | To be worn in conjunction with goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Compatible with the solvent being used. Nitrile or neoprene gloves are generally recommended for handling solids. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when engineering controls are insufficient or during spill cleanup. The type of respirator (e.g., N95, or a respirator with appropriate chemical cartridges) should be determined by a qualified safety professional based on a risk assessment. | Prevents inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure risk.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling cleanup.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Wear all required PPE as specified in the table above.
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Always keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE in a manner that avoids self-contamination.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: A decision-making diagram for the proper segregation and disposal of waste contaminated with this compound.
Disposal Procedures:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and plasticware, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvent rinsates from cleaning contaminated glassware must be collected in a designated, labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

